Chlorotonil A
Beschreibung
Eigenschaften
Molekularformel |
C26H32Cl2O4 |
|---|---|
Molekulargewicht |
479.4 g/mol |
IUPAC-Name |
(1S,2R,3Z,5E,7S,10S,14R,15R,16S,20S)-12,12-dichloro-2,7,10,16,18-pentamethyl-8-oxatricyclo[12.8.0.015,20]docosa-3,5,17,21-tetraene-9,11,13-trione |
InChI |
InChI=1S/C26H32Cl2O4/c1-14-12-16(3)21-19(13-14)10-11-20-15(2)8-6-7-9-17(4)32-25(31)18(5)23(29)26(27,28)24(30)22(20)21/h6-12,15-22H,13H2,1-5H3/b8-6-,9-7+/t15-,16-,17+,18+,19-,20+,21-,22-/m1/s1 |
InChI-Schlüssel |
RQYZFUUTQJMTMJ-JCSZEPHKSA-N |
Isomerische SMILES |
C[C@@H]1/C=C\C=C\[C@@H](OC(=O)[C@H](C(=O)C(C(=O)[C@@H]2[C@H]1C=C[C@H]3[C@H]2[C@@H](C=C(C3)C)C)(Cl)Cl)C)C |
Kanonische SMILES |
CC1C=CC=CC(OC(=O)C(C(=O)C(C(=O)C2C1C=CC3C2C(C=C(C3)C)C)(Cl)Cl)C)C |
Synonyme |
chlorotonil A |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Unveiling of Chlorotonil A: A Deep Dive into its Biosynthetic Blueprint
For Researchers, Scientists, and Drug Development Professionals
Chlorotonil A, a potent antimalarial and antibacterial polyketide, has garnered significant interest within the scientific community due to its unique chemical architecture, particularly its gem-dichloro-1,3-dione moiety.[1] Produced by the myxobacterium Sorangium cellulosum So ce1525, the elucidation of its biosynthetic pathway provides a critical foundation for future synthetic biology efforts aimed at generating novel, medicinally optimized analogs. This technical guide offers an in-depth exploration of the intricate enzymatic machinery responsible for the assembly of this compound, presenting a comprehensive overview of the biosynthetic gene cluster, the catalytic cascade, and the experimental methodologies employed in its characterization.
The Genetic Blueprint: The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a trans-AT type I modular polyketide synthase (PKS) system.[1] The corresponding gene cluster, designated cto, dictates the precise assembly of the polyketide backbone and its subsequent modifications. A defining feature of this cluster is the absence of acyltransferase (AT) domains within its modules; instead, a discrete tandem-AT domain is responsible for loading extender units onto the acyl carrier protein (ACP) domains of the modules.[1]
The cto gene cluster is organized to sequentially catalyze the biosynthesis, with genes encoding the core PKS modules, tailoring enzymes, and other necessary proteins. Key genes within the cluster include those for the multi-modular PKS enzymes, a flavin-dependent halogenase (ctoA), and a S-adenosyl-L-methionine (SAM)-dependent methyltransferase (ctoF).[1]
The Assembly Line: A Step-by-Step Synthesis
The biosynthesis of this compound is a multi-step process involving chain initiation, elongation, cyclization, and post-PKS modifications.
Polyketide Chain Assembly
The process commences with the loading of an acetyl-CoA starter unit. The growing polyketide chain is then iteratively elongated through the sequential action of ten PKS modules, with each module incorporating a malonyl-CoA extender unit.[1] Specific modules contain tailored enzymatic domains—ketosynthase (KS), dehydratase (DH), acyl carrier protein (ACP), ketoreductase (KR), methyltransferase (MT), and enoylreductase (ER)—that determine the structure of the growing chain.[1] Notably, a spontaneous, non-enzymatic intramolecular Diels-Alder-like [4+2] cycloaddition is proposed to occur at module 8, leading to the formation of the characteristic decalin motif.[1]
Macrolactonization and Post-PKS Tailoring
Upon completion of the polyketide chain, a thioesterase (TE) domain within the final module catalyzes the release and macrolactonization of the molecule, forming the premature Chlorotonil core.[1] This core then undergoes a series of crucial tailoring steps:
-
Dichlorination: The flavin-dependent halogenase, CtoA, catalyzes the dichlorination of the macrolactone, installing the distinctive gem-dichloro-1,3-dione functionality.[1]
-
Methylation: Finally, the SAM-dependent methyltransferase, CtoF, transfers a methyl group to the halogenated core to yield the mature this compound molecule.[1]
Visualizing the Pathway and Processes
To facilitate a clearer understanding of the biosynthetic pathway and associated experimental workflows, the following diagrams have been generated using the DOT language.
Caption: The biosynthetic pathway of this compound.
Caption: A generalized workflow for gene inactivation in Sorangium cellulosum.
Quantitative Insights into the Biosynthetic Machinery
While detailed kinetic data for the specific enzymes in the this compound pathway are not extensively available in the public domain, the following table summarizes the expected enzymatic activities and provides a framework for future characterization studies.
| Enzyme | Gene | Substrate(s) | Product(s) | Cofactor(s) | Optimal Conditions (Hypothetical) |
| Flavin-dependent Halogenase | ctoA | Premature Chlorotonil Core, Cl⁻ | Dichlorinated Chlorotonil Core | FADH₂, O₂ | pH 7.0-8.0, 25-30 °C |
| SAM-dependent Methyltransferase | ctoF | Dichlorinated Chlorotonil Core | This compound | S-adenosyl-L-methionine (SAM) | pH 7.5-8.5, 25-30 °C |
Experimental Protocols for Pathway Elucidation
The characterization of the this compound biosynthetic pathway relies on a combination of genetic and biochemical techniques. The following sections provide detailed, generalized protocols for key experiments.
Gene Inactivation in Sorangium cellulosum
Objective: To confirm the involvement of a specific gene (e.g., ctoA or ctoF) in this compound biosynthesis.
Methodology:
-
Vector Construction:
-
An internal fragment of the target gene is amplified by PCR from S. cellulosum genomic DNA.
-
The fragment is cloned into a suicide vector that cannot replicate in S. cellulosum. The vector should carry a selectable marker (e.g., an antibiotic resistance gene).
-
-
Transformation of E. coli:
-
The constructed vector is transformed into a suitable E. coli strain (e.g., a methylation-deficient strain to avoid restriction by S. cellulosum).
-
-
Conjugation:
-
Biparental or triparental mating is performed between the E. coli donor strain and S. cellulosum. This involves mixing the two bacterial cultures on a suitable agar (B569324) medium and incubating to allow for plasmid transfer.
-
-
Selection of Mutants:
-
The conjugation mixture is plated on a selective medium containing an antibiotic to which the suicide vector confers resistance. Only S. cellulosum cells that have integrated the vector into their genome via homologous recombination will survive.
-
-
Verification of Gene Disruption:
-
Genomic DNA is isolated from the putative mutants.
-
PCR analysis using primers flanking the integration site is performed to confirm the disruption of the target gene.
-
Southern blot analysis can be used to further verify the single-crossover integration event.
-
-
Phenotypic Analysis:
-
The mutant and wild-type strains are cultivated under conditions permissive for this compound production.
-
The culture extracts are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the abolition of this compound production in the mutant.
-
Heterologous Expression and Purification of CtoA and CtoF
Objective: To produce and purify the halogenase (CtoA) and methyltransferase (CtoF) for in vitro biochemical assays.
Methodology:
-
Gene Cloning:
-
The coding sequences of ctoA and ctoF are amplified from S. cellulosum genomic DNA.
-
The genes are cloned into an appropriate expression vector (e.g., pET vector series for E. coli expression) containing an affinity tag (e.g., His-tag) for purification.
-
-
Heterologous Expression:
-
The expression vectors are transformed into a suitable E. coli expression host (e.g., BL21(DE3)).
-
The cells are grown to mid-log phase, and protein expression is induced (e.g., with IPTG).
-
-
Cell Lysis and Protein Purification:
-
The cells are harvested by centrifugation and lysed (e.g., by sonication).
-
The cell lysate is clarified by centrifugation.
-
The soluble fraction containing the tagged protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
The column is washed, and the protein is eluted with an appropriate buffer (e.g., containing imidazole).
-
The purity of the protein is assessed by SDS-PAGE.
-
-
Protein Characterization:
-
The concentration of the purified protein is determined (e.g., by Bradford assay).
-
The identity of the protein can be confirmed by mass spectrometry.
-
In Vitro Biochemical Assay for CtoA (Halogenase)
Objective: To determine the enzymatic activity and substrate specificity of the halogenase CtoA.
Methodology:
-
Reaction Setup:
-
A reaction mixture is prepared containing the purified CtoA enzyme, the premature Chlorotonil core (substrate), a source of reduced flavin (FADH₂), and chloride ions in a suitable buffer.
-
-
Enzymatic Reaction:
-
The reaction is initiated by the addition of the enzyme or substrate and incubated at an optimal temperature.
-
-
Reaction Quenching and Product Extraction:
-
The reaction is stopped at various time points by adding an organic solvent (e.g., ethyl acetate).
-
The products are extracted into the organic phase.
-
-
Product Analysis:
-
The extracted products are analyzed by HPLC-MS to identify the chlorinated intermediates and the final product.
-
The kinetic parameters (Kₘ and k꜀ₐₜ) can be determined by varying the substrate concentration and measuring the initial reaction rates.
-
In Vitro Biochemical Assay for CtoF (Methyltransferase)
Objective: To characterize the enzymatic activity of the methyltransferase CtoF.
Methodology:
-
Reaction Setup:
-
A reaction mixture is prepared containing the purified CtoF enzyme, the dichlorinated Chlorotonil core (substrate), and S-adenosyl-L-methionine (SAM) in a suitable buffer.
-
-
Enzymatic Reaction:
-
The reaction is initiated and incubated under optimal conditions.
-
-
Reaction Quenching and Product Extraction:
-
The reaction is quenched, and the product is extracted as described for the halogenase assay.
-
-
Product Analysis:
-
The formation of this compound is monitored by HPLC-MS.
-
Kinetic parameters are determined by measuring the rate of product formation at different substrate concentrations.
-
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway has provided a remarkable glimpse into the elegant and efficient machinery that nature employs to construct complex bioactive molecules. The trans-AT PKS system, coupled with the precise tailoring by a dedicated halogenase and methyltransferase, highlights the modularity and versatility of microbial secondary metabolism. While the overall pathway is now understood, further detailed biochemical and structural characterization of the individual enzymes, particularly CtoA and CtoF, will be crucial for harnessing the full potential of this system. Such studies will not only deepen our fundamental understanding of polyketide biosynthesis but also pave the way for the rational design and engineering of novel this compound analogs with improved therapeutic properties, thereby contributing to the development of next-generation anti-infective agents.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Chlorotonil A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorotonil A is a complex polyketide macrolide produced by the myxobacterium Sorangium cellulosum (strain So ce1525).[1][2] First identified in 2008, it has garnered significant interest within the scientific community due to its novel chemical architecture and potent biological activities, including antimalarial, antibacterial, and antifungal properties.[1] A defining characteristic of its structure is an unprecedented gem-dichloro-1,3-dione moiety integrated into a 14-membered macrolide framework, which is crucial for its biological function.[1][2][3] This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental methodologies used in the characterization and synthesis of this compound.
Chemical Structure and Physicochemical Properties
The molecular structure of this compound was determined through a combination of extensive spectroscopic analysis (NMR, MS) and was ultimately confirmed by single-crystal X-ray diffraction and total synthesis.[1][4][5] It is a tricyclic macrolide featuring a complex decalin system formed via a biosynthetic intramolecular Diels-Alder reaction.[5]
The systematic IUPAC name for this compound is (1S,2R,3Z,5E,7S,10S,14R,15R,16S,20S)-12,12-dichloro-2,7,10,16,18-pentamethyl-8-oxatricyclo[12.8.0.0¹⁵,²⁰]docosa-3,5,17,21-tetraene-9,11,13-trione .
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₃₂Cl₂O₄ |
| Molar Mass | 479.43 g/mol |
| Exact Mass | 478.16776 Da |
| CAS Number | 1009813-26-6 |
| Appearance | White crystalline powder |
| Key Structural Features | 14-membered macrolactone, gem-dichloro-1,3-dione, trans-decalin system |
Stereochemistry
This compound possesses a complex stereochemical arrangement with ten stereocenters. The absolute configuration was unequivocally established through X-ray crystallography and corroborated by the first total synthesis in 2008.[1][4] The stereodescriptors are essential for its specific biological activity.
Key Stereochemical Features:
-
Decalin System: The decalin core of the molecule is formed through a highly selective intramolecular Diels-Alder reaction during its biosynthesis, establishing the relative stereochemistry of multiple chiral centers.[5]
-
Macrolactone Ring: The stereocenters on the macrolide backbone are set by the stereospecific domains of the polyketide synthase (PKS) enzyme complex.
The confirmed absolute stereochemistry is integral to its interaction with biological targets.
Spectroscopic Data
The elucidation of this compound's structure relied heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. While a complete, assigned data table is not available in the primary literature, the original publication by Gerth et al. confirms that the structure was established using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.
Note: The poor solubility of this compound in common organic solvents presents a challenge for NMR analysis.[3]
Biological Activity
This compound exhibits potent activity against several pathogens, most notably the malaria parasite Plasmodium falciparum. Its unique mode of action and efficacy against drug-resistant strains make it a promising lead compound for drug development. The gem-dichloro moiety is critical for its activity, as dehalogenated derivatives show a significant loss of potency.[6]
Table 2: Selected In Vitro Biological Activities of this compound
| Organism/Cell Line | Strain(s) | IC₅₀ (nM) | Reference |
| Plasmodium falciparum | Lab strains & clinical isolates | 4 - 32 | [6] |
| Plasmodium falciparum | Late-stage gametocytes (IV/V) | 29.6 | [6] |
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experiments involved in the isolation, characterization, and synthesis of this compound.
Disclaimer: These protocols are based on standard laboratory practices and are intended to be representative. They are not the exact protocols from the original publications but are designed to provide a comprehensive understanding of the processes involved.
Isolation and Purification
Protocol for Isolation from Sorangium cellulosum
-
Fermentation: Cultivate Sorangium cellulosum (strain So ce1525) in a suitable production medium (e.g., containing yeast extract, soy peptone, glucose, and salts) under aerobic conditions at 30°C for 7-10 days in a large-scale fermenter.
-
Adsorption: Add Amberlite XAD-16 adsorber resin to the culture broth during the last 24 hours of fermentation to capture the produced secondary metabolites.
-
Extraction: Harvest the resin by filtration. Elute the captured compounds from the resin using acetone (B3395972) or methanol. Evaporate the solvent in vacuo to yield a crude extract.
-
Solvent Partitioning: Dissolve the crude extract in a biphasic system of ethyl acetate (B1210297) and water. Separate the layers and collect the organic phase, which contains the lipophilic this compound. Dry the ethyl acetate phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Chromatographic Purification:
-
Step 1 (Silica Gel Chromatography): Subject the concentrated organic extract to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Collect fractions and monitor by thin-layer chromatography (TLC).
-
Step 2 (Preparative HPLC): Pool the fractions containing this compound and subject them to further purification using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column, using a water/acetonitrile or water/methanol gradient as the mobile phase.
-
-
Crystallization: Concentrate the pure fractions to induce crystallization, yielding this compound as a white, crystalline solid.
Structure Elucidation
Protocol for Spectroscopic Analysis
-
Mass Spectrometry (MS):
-
Dissolve a small sample of pure this compound in a suitable solvent (e.g., methanol/chloroform).
-
Perform High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) in positive ion mode to determine the exact mass of the molecular ion [M+H]⁺ or [M+Na]⁺.
-
Use the exact mass to calculate the molecular formula (C₂₆H₃₂Cl₂O₄), confirming the presence of two chlorine atoms from the characteristic isotopic pattern.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of pure this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a series of NMR spectra on a high-field spectrometer (≥500 MHz):
-
¹H NMR: To identify the number and types of protons and their coupling patterns.
-
¹³C NMR & DEPT-135: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the carbon skeleton.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which provides crucial information for deducing the relative stereochemistry.
-
-
-
Structure Assembly: Integrate all data from MS and NMR experiments to piece together the planar structure and propose the relative stereochemistry of the molecule.
X-ray Crystallography
Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is a critical and often challenging step. A common method is slow evaporation:
-
Dissolve a high-purity sample of this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol/ethyl acetate).
-
Allow the solvent to evaporate slowly in a loosely capped vial over several days to weeks at a constant temperature (e.g., 4°C).
-
-
Crystal Mounting: Carefully select a well-formed, defect-free single crystal and mount it on a goniometer head using a cryoloop and cryoprotectant oil.
-
Data Collection:
-
Place the mounted crystal on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD).
-
Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen stream to minimize thermal motion and radiation damage.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Data Processing:
-
Integrate the raw diffraction data to determine the intensities and positions of the Bragg reflections.
-
Determine the unit cell parameters and the crystal's space group.
-
-
Structure Solution and Refinement:
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data until the model converges, resulting in a final, high-resolution 3D structure that confirms the connectivity and absolute stereochemistry.
-
Total Synthesis (Key Step)
Protocol for Intramolecular Diels-Alder Cycloaddition
The first total synthesis of this compound featured a highly selective intramolecular Diels-Alder (IMDA) reaction to construct the core decalin system.[4][5]
-
Precursor Synthesis: Synthesize the linear polyene precursor containing the triene system (the diene) and the dienophile required for the cycloaddition.
-
Reaction Setup:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the linear precursor in a high-boiling, non-polar solvent such as toluene (B28343) or xylene.
-
The reaction is typically performed under high dilution conditions (e.g., 0.001 M) to favor the intramolecular reaction over intermolecular polymerization. This can be achieved by slowly adding the precursor solution to a larger volume of refluxing solvent via a syringe pump over several hours.
-
-
Thermal Cycloaddition:
-
Heat the reaction mixture to reflux (approx. 110-140°C, depending on the solvent) for an extended period (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and concentrate the solvent under reduced pressure.
-
Purify the resulting residue containing the cyclized decalin product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
Visualizations
Biosynthesis Pathway
The biosynthesis of this compound is carried out by a Type I Polyketide Synthase (PKS). The pathway involves iterative chain elongation, a spontaneous intramolecular [4+2] cycloaddition, macrolactonization, and post-PKS tailoring steps.
Experimental Workflow for Structure Elucidation
The logical flow for determining the structure of a novel natural product like this compound is a multi-step process.
Relationship of Chlorotonil Analogs
This compound is part of a family of related natural products and has served as a scaffold for semi-synthetic derivatives.
References
- 1. This compound, a macrolide with a unique gem-dichloro-1,3-dione functionality from Sorangium cellulosum, So ce1525 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Unprecedented gem-Dichloro-1,3-dione Moiety of Chlorotonil A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorotonil A, a polyketide natural product isolated from the myxobacterium Sorangium cellulosum, has emerged as a promising therapeutic lead due to its potent antimalarial and antibacterial activities.[1][2][3] A key structural feature, believed to be critical for its biological function, is the unprecedented gem-dichloro-1,3-dione moiety embedded within its 14-membered macrolide framework.[1][3][4][5][6][7][8][9][10] This technical guide provides a comprehensive overview of this unique chemical entity, detailing its synthesis, biological activity, and mechanism of action. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key synthetic and analytical methods.
Introduction
The rising tide of drug resistance necessitates the discovery of novel pharmacophores with unique mechanisms of action. This compound represents a significant advancement in this area, largely attributed to its distinctive gem-dichloro-1,3-dione functionality.[11][12] This moiety is a rarity in natural products and is a focal point of synthetic and medicinal chemistry efforts.[5][7] Understanding the synthesis, reactivity, and biological implications of this core is paramount for the development of next-generation anti-infective agents.
Synthesis of the gem-Dichloro-1,3-dione Moiety
The total synthesis of this compound has been accomplished, providing a blueprint for accessing the gem-dichloro-1,3-dione core.[4][13] The key step involves the dichlorination of a 1,3-dione precursor. While the specific protocols for the total synthesis of this compound are complex, general methods for the synthesis of α,α-dichloroketones offer valuable insights.
General Experimental Protocol for Dichlorination of 1,3-Dicarbonyls
A common strategy for the synthesis of α,α-dichloroketones involves the direct dichlorination of a ketone or 1,3-dicarbonyl compound using a chlorinating agent such as sulfuryl chloride.[14]
Materials:
-
1,3-dicarbonyl precursor
-
Sulfuryl chloride (SO₂Cl₂)
-
Inert solvent (e.g., dichloromethane)
-
Stirring apparatus
-
Reaction vessel
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Chromatography purification setup
Procedure:
-
Dissolve the 1,3-dicarbonyl precursor in an inert solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add an excess of sulfuryl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo using a rotary evaporator.
-
Purify the crude product by column chromatography to yield the desired α,α-dichloroketone.[14]
Note: This is a general procedure and may require optimization for specific substrates. Safety precautions, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment, are essential when handling sulfuryl chloride.
Biological Activity
The gem-dichloro-1,3-dione moiety is crucial for the potent biological activity of this compound. The loss of the chlorine atoms leads to a significant reduction in its antimalarial activity.[1]
Antimalarial Activity
This compound exhibits potent activity against various strains of Plasmodium falciparum, the parasite responsible for malaria, including chloroquine-sensitive and -resistant strains.[1][5]
| Compound | P. falciparum Strain | IC₅₀ (nM) |
| This compound | 3D7 (chloroquine-sensitive) | 9 ± 3[5] |
| This compound | Dd2 (chloroquine-resistant) | 18 ± 8.6[5] |
| Dehalogenated this compound | - | Loss of activity[1] |
Antibacterial Activity
This compound also demonstrates significant activity against multi-resistant Gram-positive bacteria.[12]
| Compound | Bacterial Species | Activity |
| This compound | Staphylococcus aureus (MRSA) | Potent[11] |
| This compound | Enterococcus faecium | Potent[11] |
Mechanism of Action
Recent studies have elucidated the multifaceted mechanism of action of this compound. The molecule appears to have a dual-action mechanism, targeting both the bacterial cell membrane and essential cellular enzymes.[11][12][15]
The proposed mechanism involves:
-
Membrane Destabilization: this compound binds to membrane lipids, leading to the uncontrolled leakage of potassium ions. This disrupts the membrane potential and osmotic balance of the bacterial cell.[11][15]
-
Enzyme Inhibition: this compound inhibits two key enzymes:
-
Methionine aminopeptidase (B13392206) (MetAP): Involved in protein synthesis.[12][15]
-
This combined assault on multiple cellular targets likely contributes to its potent bactericidal effect and may reduce the likelihood of resistance development.[11][15]
Visualizations
Signaling Pathway of this compound's Antibacterial Action
References
- 1. Antimalarial Activity of the Myxobacterial Macrolide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two of a Kind--The Biosynthetic Pathways of Chlorotonil and Anthracimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. media.malariaworld.org [media.malariaworld.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a macrolide with a unique gem-dichloro-1,3-dione functionality from Sorangium cellulosum, So ce1525 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (PDF) this compound, a Macrolide With a [research.amanote.com]
- 10. researchgate.net [researchgate.net]
- 11. Chlorotonil: Game-Changer in the Fight Against Multidrug-Resistant Pathogens - Researchers decipher novel mode of action of natural product antibiotic [bionity.com]
- 12. Natural products chlorotonils exert a complex antibacterial mechanism and address multiple targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. HZI | Chlorotonil: Game-Changer in the Fight Against Multidrug-Resistant Pathogens [helmholtz-hzi.de]
An In-depth Technical Guide to the Chlorotonil A Polyketide Synthase Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorotonil A, a potent antimalarial and antibacterial polyketide produced by the myxobacterium Sorangium cellulosum So ce1525, has garnered significant interest within the scientific community.[1][2] Its unique chemical structure, featuring a gem-dichloro-1,3-dione moiety, and its promising biological activities make it a compelling target for natural product synthesis and drug development.[1][2] This technical guide provides a comprehensive overview of the this compound polyketide synthase (PKS) gene cluster, detailing its genetic organization, the proposed biosynthetic pathway, and the key enzymes involved in its assembly and modification. Furthermore, this document outlines detailed experimental protocols for the investigation of this fascinating biosynthetic system.
The this compound Biosynthetic Gene Cluster (cto)
The biosynthesis of this compound is orchestrated by a type I modular polyketide synthase (PKS) system.[1] Notably, the gene cluster lacks acyltransferase (AT) domains within its modules, classifying it as a trans-AT PKS. In this system, a discrete AT enzyme is responsible for loading the extender units onto the acyl carrier protein (ACP) domains of the PKS modules.
Genetic Organization
The cto gene cluster from Sorangium cellulosum So ce1525 is organized into a series of open reading frames (ORFs) encoding the PKS megasynthases and tailoring enzymes. The core PKS machinery is encoded by several large genes, with each module responsible for a specific elongation and modification step in the polyketide chain assembly.
Table 1: Quantitative Data for the this compound Gene Cluster
| Gene/Protein | Size (amino acids) | Predicted Molecular Weight (kDa) | Putative Function |
| CtoA | 534 | 60.2 | FAD-dependent halogenase |
| CtoB | 3847 | 421.5 | Polyketide Synthase |
| CtoC | 5529 | 603.8 | Polyketide Synthase |
| CtoD | 5634 | 618.1 | Polyketide Synthase |
| CtoE | 1968 | 215.4 | Polyketide Synthase |
| CtoF | 262 | 29.3 | SAM-dependent methyltransferase |
Note: The data presented in this table is derived from the genomic sequence analysis of the Sorangium cellulosum So ce1525 this compound gene cluster. The precise boundaries of the PKS proteins and, consequently, their exact sizes and molecular weights, are based on predictive bioinformatics.
The Biosynthetic Pathway of this compound
The assembly of the this compound backbone begins with the loading of an acetyl-CoA starter unit. The polyketide chain is then iteratively elongated through the sequential action of the PKS modules, with each module incorporating a malonyl-CoA extender unit.
The proposed biosynthetic pathway involves several key steps:
-
Initiation: Acetyl-CoA is loaded onto the first module of the PKS.
-
Elongation and Modification: The growing polyketide chain is passed through ten PKS modules, each containing a specific set of domains (Ketosynthase, Acyl Carrier Protein, Ketoreductase, Dehydratase, Enoylreductase, and Methyltransferase) that collectively determine the structure of the final product.
-
Cyclization: An intramolecular Diels-Alder reaction is proposed to occur, leading to the formation of the characteristic decalin ring system.[1]
-
Thioesterase-mediated release: The completed polyketide chain is released from the PKS by a thioesterase (TE) domain, resulting in the formation of the macrolactone ring.
-
Post-PKS Tailoring: The macrolactone intermediate undergoes a series of modifications by tailoring enzymes encoded within the cto cluster.
Key Tailoring Enzymes
Two critical tailoring enzymes are responsible for the unique chemical features of this compound:
-
CtoA (FAD-dependent Halogenase): This enzyme catalyzes the dichlorination of the polyketide backbone, installing the distinctive gem-dichloro-1,3-dione moiety.
-
CtoF (SAM-dependent Methyltransferase): Following halogenation, CtoF methylates the chlorinated intermediate to yield the final natural product, this compound.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been facilitated by a combination of genetic and biochemical experiments. The following sections provide detailed methodologies for key experiments.
Gene Disruption in Sorangium cellulosum
Gene disruption is a critical technique for confirming the involvement of specific genes in a biosynthetic pathway. The following protocol outlines a general workflow for creating a gene knockout mutant in S. cellulosum.
Protocol:
-
Construction of the Knockout Vector:
-
Amplify ~1.5 kb upstream and downstream flanking regions of the target gene from S. cellulosum So ce1525 genomic DNA using high-fidelity polymerase.
-
Clone the upstream and downstream fragments into a suitable suicide vector, flanking an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance).
-
Verify the final construct by restriction digest and Sanger sequencing.
-
-
Conjugation:
-
Transform the knockout vector into a suitable E. coli donor strain (e.g., S17-1).
-
Grow the E. coli donor strain and the recipient S. cellulosum So ce1525 strain to mid-log phase.
-
Mix the donor and recipient cultures and spot them onto a suitable mating agar (B569324) medium.
-
Incubate the mating plates to allow for conjugation.
-
-
Selection of Mutants:
-
After incubation, overlay the mating plates with an appropriate antibiotic to select for S. cellulosum exconjugants that have integrated the resistance cassette.
-
Streak out single colonies onto selective agar plates to isolate individual mutants.
-
-
Verification of Gene Disruption:
-
Isolate genomic DNA from the putative mutants.
-
Perform PCR analysis using primers that bind outside the homologous arms and within the resistance cassette to confirm the double-crossover event.
-
Sequence the PCR products to confirm the precise integration of the resistance cassette and the deletion of the target gene.
-
-
Phenotypic Analysis:
-
Cultivate the wild-type and mutant strains under conditions conducive to this compound production.
-
Extract the culture broth and analyze the metabolite profiles by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the abolishment of this compound production in the mutant strain.
-
Heterologous Expression and Biochemical Characterization of Tailoring Enzymes
To investigate the function of the tailoring enzymes in vitro, they can be heterologously expressed and purified.
Protocol for CtoA (FAD-dependent Halogenase) Characterization:
-
Cloning and Expression:
-
Amplify the ctoA gene from S. cellulosum So ce1525 genomic DNA.
-
Clone the ctoA gene into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).
-
Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG at a low temperature (e.g., 16°C) to enhance soluble protein production.
-
-
Protein Purification:
-
Lyse the E. coli cells and clarify the lysate by centrifugation.
-
Purify the His-tagged CtoA protein using immobilized metal affinity chromatography (IMAC).
-
Further purify the protein by size-exclusion chromatography to obtain a highly pure and homogenous enzyme preparation.
-
-
Biochemical Assay:
-
The activity of CtoA can be assayed by monitoring the chlorination of a substrate.
-
A typical reaction mixture would contain:
-
Purified CtoA enzyme
-
The dechlorinated precursor of this compound (as substrate)
-
FAD
-
NADH or NADPH as a reducing equivalent
-
Chloride ions (from NaCl)
-
A suitable buffer (e.g., Tris-HCl, pH 7.5)
-
-
Incubate the reaction at an optimal temperature.
-
Quench the reaction and extract the products.
-
Analyze the formation of the chlorinated product by HPLC-MS.
-
Protocol for CtoF (SAM-dependent Methyltransferase) Characterization:
The protocol for CtoF characterization follows a similar workflow to that of CtoA, with the following key differences in the biochemical assay:
-
Substrate: The dichlorinated intermediate produced by CtoA.
-
Cofactor: S-adenosylmethionine (SAM) as the methyl group donor.
-
Assay Principle: Monitor the formation of the methylated product (this compound) by HPLC-MS.
Conclusion
The this compound biosynthetic gene cluster represents a remarkable example of the complex enzymatic machinery employed by myxobacteria to produce structurally unique and biologically active natural products. The trans-AT PKS system, coupled with the precise action of tailoring enzymes like the FAD-dependent halogenase CtoA and the SAM-dependent methyltransferase CtoF, results in the formation of a potent antimalarial agent. The detailed genetic and biochemical understanding of this pathway, facilitated by the experimental protocols outlined in this guide, opens avenues for the bioengineering of novel this compound analogs with improved therapeutic properties. Further investigation into the intricate mechanisms of the enzymes within this cluster will undoubtedly provide valuable insights for the fields of synthetic biology and drug discovery.
References
Chlorotonil A: A Multi-Target Inhibitor of Bacterial Enzymes
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Chlorotonil A, a novel macrolide natural product isolated from the myxobacterium Sorangium cellulosum, represents a promising new class of antibacterial agents.[1] Its potent activity against multidrug-resistant Gram-positive bacteria stems from a unique multi-target mechanism of action that circumvents common resistance pathways.[2][3] This technical guide provides an in-depth overview of the inhibitory effects of this compound on key bacterial enzymes, supported by available data, detailed experimental methodologies, and visual representations of its mode of action and relevant laboratory workflows.
Introduction: The Dual-Pronged Attack of this compound
The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel therapeutics with unconventional mechanisms. This compound has garnered significant interest due to its potent activity against problematic pathogens such as Staphylococcus aureus and Enterococcus faecium.[2][3] Unlike many antibiotics that target a single enzyme, this compound employs a sophisticated dual-pronged attack on bacterial cells. It simultaneously disrupts the integrity of the cell membrane and inhibits essential enzymatic processes, leading to rapid bactericidal effects.[2][3]
Mechanism of Action: A Multi-Target Approach
The antibacterial efficacy of this compound is attributed to its ability to engage multiple cellular targets, making it difficult for bacteria to develop resistance.[2] The primary facets of its mechanism are:
-
Cell Membrane Disruption: this compound directly interacts with bacterial membrane lipids.[2][3] This interaction leads to membrane destabilization and uncontrolled leakage of potassium ions, which in turn dissipates the membrane potential and disrupts crucial cellular processes.[2]
-
Enzyme Inhibition: In addition to its effects on the cell membrane, this compound has been shown to inhibit at least two critical bacterial enzymes:
-
Methionine Aminopeptidase (B13392206) (MetAP): This enzyme is essential for protein maturation, as it cleaves the N-terminal methionine from newly synthesized proteins.[4] Its inhibition leads to the accumulation of unprocessed, potentially non-functional proteins, ultimately impairing cellular function.[2]
-
Phosphatase YbjG: This enzyme is involved in peptidoglycan biosynthesis, a vital process for maintaining the structural integrity of the bacterial cell wall.[4] Inhibition of YbjG compromises the cell wall, contributing to cell death.[2]
-
Quantitative Data on Enzyme Inhibition
| Compound | Target Organism | Target/Assay | IC50 (nM) |
| This compound | P. falciparum (chloroquine-sensitive) | Growth Inhibition | 9.1 ± 3 |
| This compound | P. falciparum (chloroquine-resistant) | Growth Inhibition | 18.1 ± 8.6 |
| This compound | P. falciparum (clinical isolates) | Growth Inhibition | 15.2 (median) |
Table 1: In vitro activity of this compound against P. falciparum. Data sourced from.
Experimental Protocols
Detailed experimental protocols for the inhibition of YbjG and MetAP by this compound have not been specifically published. However, based on established methodologies for these enzyme classes, the following sections outline plausible protocols for assessing the inhibitory activity of this compound.
Methionine Aminopeptidase (MetAP) Inhibition Assay
This protocol describes a continuous fluorometric assay to determine the inhibitory potential of this compound against bacterial MetAP.
Materials:
-
Purified recombinant bacterial MetAP
-
Fluorogenic substrate: L-Methionine-7-amido-4-methylcoumarin (Met-AMC)
-
Assay buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100
-
Divalent cation cofactor (e.g., 100 µM CoCl₂)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the purified MetAP in assay buffer to a working concentration.
-
Assay Reaction:
-
To each well of the microplate, add 50 µL of the this compound dilution (or DMSO for control).
-
Add 25 µL of the diluted MetAP enzyme solution.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the Met-AMC substrate solution.
-
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence at 37°C for 30 minutes, with readings taken every 60 seconds.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Normalize the velocities to the control (DMSO) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Phosphatase (YbjG) Inhibition Assay
This protocol outlines a colorimetric assay to measure the inhibition of a generic phosphatase like YbjG using a common substrate.
Materials:
-
Purified recombinant bacterial YbjG
-
Substrate: p-nitrophenyl phosphate (B84403) (pNPP)
-
Assay buffer: 50 mM Tris-HCl, pH 7.0, 1 mM MgCl₂
-
This compound (dissolved in DMSO)
-
Stop solution: 1 M NaOH
-
96-well clear microplates
-
Spectrophotometric microplate reader (405 nm)
Procedure:
-
Compound and Enzyme Preparation: As described in the MetAP assay protocol.
-
Assay Reaction:
-
Add 50 µL of the this compound dilution to each well.
-
Add 25 µL of the diluted YbjG enzyme solution.
-
Incubate for 15 minutes at room temperature.
-
Start the reaction by adding 25 µL of the pNPP substrate solution.
-
Incubate the reaction at 37°C for 20 minutes.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm. The yellow color of the p-nitrophenolate product is proportional to enzyme activity.
-
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control).
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.
-
Conclusion and Future Directions
This compound presents a compelling case as a next-generation antibacterial agent due to its multi-target mechanism of action, which includes both membrane disruption and the inhibition of crucial bacterial enzymes. This dual action suggests a lower propensity for the development of bacterial resistance. While the precise kinetics of its interaction with bacterial MetAP and YbjG require further elucidation through detailed enzymatic studies, the foundational understanding of its targets provides a solid platform for future research and development. The optimization of the this compound scaffold to enhance its pharmacokinetic properties and antibacterial spectrum remains a key objective for its translation into a clinical candidate. The detailed protocols provided herein offer a framework for the continued investigation of this compound and its derivatives as potent inhibitors of bacterial enzymes.
References
- 1. A cell-based assay that targets methionine aminopeptidase in a physiologically relevant environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 3. Metal mediated inhibition of methionine aminopeptidase by quinolinyl sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Chlorotonil A: A Technical Guide on its Antimicrobial Activity and Therapeutic Potential
Executive Summary: Chlorotonil A, a complex polyketide macrolide produced by the myxobacterium Sorangium cellulosum, has emerged as a significant natural product with potent anti-infective properties.[1] While initial reports highlighted its moderate antifungal activity, the vast majority of scientific investigation has focused on its remarkable efficacy against the malaria parasite Plasmodium falciparum and multi-drug resistant Gram-positive bacteria.[2][3] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its well-documented antibacterial and antimalarial mechanisms of action, which likely inform its effects on fungal pathogens. Due to a lack of specific quantitative data in the public domain regarding its antifungal spectrum, this document synthesizes the available information on its broader antimicrobial profile to serve as a resource for researchers, scientists, and drug development professionals.
Mechanism of Action: A Multi-Target Approach
This compound exerts its potent antimicrobial effects through a complex and multifaceted mechanism of action, primarily elucidated through studies on Gram-positive bacteria.[4][5] Unlike conventional antibiotics that often target a single enzyme or pathway, this compound simultaneously attacks multiple critical cellular structures and processes. This combined-approach strategy likely contributes to its high potency and may lower the propensity for rapid resistance development.[3][6]
The primary targets of this compound are:
-
Bacterial Cell Membrane: this compound binds directly to membrane lipids, leading to a destabilization of the membrane structure.[3][5] This interaction disrupts ion homeostasis, causing an uncontrolled leakage of potassium ions (K+) from the cell.[5] The resulting membrane depolarization and drop in osmotic pressure lead to a rapid cessation of essential cellular processes and contribute to the compound's bactericidal effect.[3]
-
Cell Wall Synthesis: The compound functionally inhibits YbjG, a phosphatase involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[4]
-
Protein Biosynthesis: this compound also inhibits the methionine aminopeptidase (B13392206) (MetAP), an enzyme essential for protein maturation.[4][5]
This multi-target mechanism, involving simultaneous disruption of the cell membrane, cell wall synthesis, and protein production, results in a swift and potent killing of susceptible pathogens.[5] The crucial role of the gem-dichloro-1,3-dione moiety has been demonstrated, as dehalogenated derivatives of this compound show a significant loss of activity.[7]
Quantitative Biological Activity
This compound demonstrates potent activity in the nanomolar range against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Its antibacterial activity is pronounced against Gram-positive pathogens. While moderate antifungal activity has been reported, specific Minimum Inhibitory Concentration (MIC) data against fungal species are not widely available in the literature.[2]
| Target Organism | Strain(s) | Assay Type | Measured Activity | Reference(s) |
| Plasmodium falciparum | 3D7 (CQ-sensitive) | In vitro | IC₅₀: 10.6 ± 4.1 nM | [7] |
| Plasmodium falciparum | Dd2 (CQ-resistant) | In vitro | IC₅₀: 23.5 ± 9.4 nM | [7] |
| Plasmodium falciparum | Clinical Isolates | In vitro | IC₅₀ Range: 4 - 32 nM | [7][8] |
| Gram-positive Bacteria | S. aureus, Enterococcus spp. | In vitro | Strong Activity Reported | [3][6] |
| Fungi | Not Specified | In vitro | Moderate Activity Reported | [2] |
Experimental Protocols
Detailed protocols for assessing the anti-infective properties of compounds like this compound are critical for reproducible research. Below are methodologies adapted from published studies on this compound and standard antimicrobial testing.
Protocol: In Vivo Antimalarial 4-Day Suppressive Test
This protocol, based on the Peters test, is used to evaluate the in vivo efficacy of an antimalarial compound in a murine model.[8]
-
Animal Model: Use BALB/c or Swiss CD1 mice.
-
Inoculation: On day 0, intravenously inoculate each mouse with 2 x 10⁷ parasitized erythrocytes of Plasmodium berghei ANKA strain, obtained from a donor mouse.
-
Compound Administration: Two hours post-infection, begin treatment. Administer this compound (e.g., at doses of 36 mg/kg) or vehicle control per os (orally). Repeat the administration every 24 hours for a total of four days (days 0, 1, 2, and 3).
-
Parasitemia Monitoring: On day 4, prepare thin blood smears from the tail vein of each mouse.
-
Microscopy: Stain the smears with Giemsa and count at least 1,000 erythrocytes per slide to determine the percentage of parasitized red blood cells (parasitemia).
-
Analysis: Calculate the percent reduction in parasitemia for the treated group compared to the vehicle control group. The activity is expressed as: 100 - [(mean parasitemia treated / mean parasitemia control) x 100].
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
While specific data for this compound is pending, this standard CLSI/EUCAST-based protocol would be the method of choice for determining its Minimum Inhibitory Concentration (MIC) against fungal pathogens like Candida albicans.
-
Inoculum Preparation: Culture the fungal strain (e.g., C. albicans) on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Compound Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of desired final concentrations.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (fungal inoculum without drug) and a negative control (medium only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth. This can be read by eye or with a microplate reader.
Biosynthesis of this compound
This compound is synthesized by a Type I modular polyketide synthase (PKS).[1] This trans-AT PKS gene cluster iteratively elongates an acetyl-CoA starter unit with malonyl-CoA extenders to build the macrolactone backbone. A key step in its synthesis is a spontaneous intramolecular Diels-Alder-like cycloaddition to form the characteristic decalin motif.[1] Post-PKS modifications include a double chlorination by a flavin-dependent halogenase and a final methylation step to yield the mature natural product.[1] Understanding this pathway is crucial for potential synthetic biology efforts to create novel analogs.
Conclusion and Future Directions
This compound is a highly promising anti-infective agent with a novel, multi-target mechanism of action that is effective against critical pathogens like P. falciparum and drug-resistant bacteria. While its antifungal properties are mentioned in early reports, this area remains significantly under-explored. Future research should focus on:
-
Defining the Antifungal Spectrum: Conducting comprehensive antifungal susceptibility testing against a broad panel of clinically relevant yeasts and molds (e.g., Candida spp., Aspergillus spp., Cryptococcus spp.) to determine MIC values and establish its spectrum of activity.
-
Mechanistic Studies in Fungi: Investigating whether the multi-target mechanism observed in bacteria translates to fungal pathogens, particularly concerning effects on the fungal cell membrane (ergosterol) and cell wall (chitin, glucans).
-
Structure-Activity Relationship (SAR): Leveraging the known biosynthetic pathway and synthetic chemistry to generate derivatives with improved antifungal potency, solubility, and pharmacokinetic properties.
A thorough characterization of its antifungal potential is a critical next step in realizing the full therapeutic value of this unique natural product scaffold.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Two of a Kind--The Biosynthetic Pathways of Chlorotonil and Anthracimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorotonil: Game-Changer in the Fight Against Multidrug-Resistant Pathogens | HELMHOLTZ HIPS [helmholtz-hips.de]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. HZI | Chlorotonil: Game-Changer in the Fight Against Multidrug-Resistant Pathogens [helmholtz-hzi.de]
- 7. Antimalarial Activity of the Myxobacterial Macrolide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Chlorotonil A: A Myxobacterial Secondary Metabolite with Potent Antiplasmodial Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotonil A is a novel macrolide secondary metabolite produced by the myxobacterium Sorangium cellulosum So ce1525.[1][2] First isolated and described by Gerth et al. in 2008, this natural product has garnered significant attention within the scientific community due to its unique chemical structure and potent biological activity, particularly against the malaria parasite Plasmodium falciparum.[1][2] Its complex architecture, featuring a rare gem-dichloro-1,3-dione moiety, and its distinct mechanism of action make it a promising lead compound for the development of new anti-infective agents. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, mechanism of action, bioactivity, and the experimental protocols for its isolation and characterization.
Biosynthesis of this compound
The biosynthesis of this compound is orchestrated by a trans-AT Type I polyketide synthase (PKS) gene cluster.[1][2] This enzymatic machinery constructs the macrolactone backbone through the iterative condensation of acetyl-CoA and malonyl-CoA extender units. The process involves a series of enzymatic domains, including ketosynthase (KS), dehydratase (DH), acyl carrier protein (ACP), ketoreductase (KR), methyltransferase (MT), enoyl reductase (ER), and thioesterase (TE). A key step in the formation of the decalin ring system is a spontaneous intramolecular Diels-Alder-like [4+2] cycloaddition.[1] Following macrolactonization, the polyketide precursor undergoes post-PKS modifications, including a crucial double chlorination by a flavin-dependent halogenase (CtoA) and a final methylation by a standalone S-adenosylmethionine (SAM)-dependent methyltransferase (CtoF) to yield the mature this compound.[1]
Mechanism of Action
This compound exhibits a novel mechanism of action against both parasitic and bacterial pathogens. Its primary mode of action against bacteria involves a dual attack on the cell membrane and essential enzymatic processes. This compound binds to membrane lipids, leading to the destabilization of the bacterial membrane and uncontrolled leakage of potassium ions.[3] Concurrently, it inhibits enzymes crucial for cell wall and protein synthesis.[3] This multi-targeted approach makes the development of resistance more challenging for bacteria.[3]
Against Plasmodium falciparum, this compound is active against all intraerythrocytic stages, including ring stages and late-stage gametocytes.[4][5] The gem-dichloro-1,3-dione moiety is considered the pharmacophore and is essential for its potent antiplasmodial activity.[1] The lack of cross-resistance with existing antimalarials like chloroquine (B1663885) and artemisunate suggests a distinct and unexploited mechanism of action, making it a valuable candidate for combating drug-resistant malaria.[4]
Bioactivity Data
This compound has demonstrated potent activity against various strains of Plasmodium falciparum, including those resistant to conventional therapies. Furthermore, it shows efficacy in in vivo models of malaria.
| Organism/Cell Line | Strain | IC50 (nM) | Reference |
| Plasmodium falciparum | 3D7 (chloroquine-sensitive) | 4 - 32 | [4][5] |
| Plasmodium falciparum | Dd2 (chloroquine-resistant) | 4 - 32 | [4] |
| Plasmodium falciparum | Clinical Isolates (Gabon) | 4 - 32 | [4][5] |
| Plasmodium falciparum | - | 0.93 (frontrunner derivative) | [6] |
| Plasmodium falciparum | Chloroquine-resistant | 2.2 (frontrunner derivative) | [6] |
| Plasmodium berghei | in vivo mouse model | 36 mg/kg (suppression of parasitemia) | [4][5] |
Experimental Protocols
The following protocols are based on the methodologies described in the seminal publication by Gerth et al. (2008) and subsequent related studies.
Fermentation of Sorangium cellulosum So ce1525
-
Strain and Culture Conditions: Sorangium cellulosum So ce1525 is cultured in a suitable liquid medium, such as M-medium, containing glucose, soy peptone, yeast extract, and essential salts.
-
Inoculation and Incubation: A seed culture is used to inoculate a larger production culture. The fermentation is carried out in a fermenter with controlled temperature (e.g., 30°C), pH, and aeration for a period of 7-10 days.
-
Adsorber Resin: Amberlite XAD-16 adsorber resin is added to the culture medium to sequester the produced this compound, facilitating its extraction.
Isolation and Purification of this compound
-
Extraction: After fermentation, the adsorber resin is harvested and washed with water. The bound secondary metabolites, including this compound, are then eluted with an organic solvent such as acetone (B3395972) or methanol.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and subjected to solvent-solvent partitioning (e.g., ethyl acetate-water) to remove polar impurities.
-
Chromatography: The organic phase is dried and subjected to a series of chromatographic steps for purification. This typically includes:
-
Silica Gel Chromatography: A primary separation step using a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate).
-
Sephadex LH-20 Chromatography: To remove smaller molecules and pigments.
-
High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) and an isocratic or gradient elution with a suitable solvent system (e.g., acetonitrile-water) to yield pure this compound.
-
Structure Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to elucidate the planar structure and relative stereochemistry of the molecule.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis is performed to unambiguously determine the absolute stereochemistry of this compound.
Conclusion
This compound stands out as a highly promising secondary metabolite from myxobacteria with significant potential for drug development. Its unique chemical structure, potent antiplasmodial and antibacterial activities, and novel mechanism of action make it an exciting lead for addressing the urgent global health challenges of malaria and antimicrobial resistance. Further research into its biosynthesis could open avenues for synthetic biology approaches to generate novel analogs with improved pharmacological properties. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to isolate, study, and further develop this remarkable natural product.
References
An In-depth Technical Guide to the Total Synthesis of the Chlorotonil A Macrolide Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotonil A, a 14-membered macrolide first isolated from the myxobacterium Sorangium cellulosum, has garnered significant attention within the scientific community due to its potent biological activity, particularly against the malaria parasite Plasmodium falciparum and various multidrug-resistant bacteria.[1][2] Its unique structural architecture, featuring a trans-decalin system and a rare gem-dichloro-1,3-dione moiety, presents a formidable challenge for synthetic chemists. This technical guide provides a comprehensive overview of the first total synthesis of the this compound macrolide core, as accomplished by Rahn and Kalesse. We will delve into the key synthetic strategies, detailed experimental protocols for pivotal transformations, and a summary of the quantitative data.
Retrosynthetic Analysis
The retrosynthetic strategy for this compound hinges on disconnecting the macrocycle at the ester linkage and the C10-C11 double bond. This approach simplifies the complex target into more manageable subunits: a fully elaborated seco-acid containing the decalin core and the gem-dichloro-1,3-dione functionality, and a simple fragment to complete the macroring. The decalin system itself was envisioned to be constructed via a highly stereoselective intramolecular Diels-Alder (IMDA) reaction of a linear triene precursor.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Macrolide Core
The successful synthesis of the this compound macrolide core can be dissected into three key stages: the construction of the trans-decalin system via an intramolecular Diels-Alder reaction, the introduction of the unique gem-dichloro-1,3-dione functionality, and the final macrolactonization to furnish the 14-membered ring.
Intramolecular Diels-Alder Reaction for the Decalin Core
The cornerstone of the synthesis is a highly stereoselective intramolecular Diels-Alder (IMDA) reaction to construct the trans-fused decalin system. This was achieved by carefully designing a triene precursor that would favor the desired endo transition state.
Caption: Workflow for the synthesis of the decalin core.
Experimental Protocol: Intramolecular Diels-Alder Reaction
To a solution of the triene precursor in dichloromethane (B109758) at -78 °C is added a Lewis acid (e.g., diethylaluminum chloride). The reaction mixture is stirred at this temperature for a specified time, and then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the trans-decalin product.
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| IMDA | Triene Precursor | Et2AlCl | CH2Cl2 | -78 | 2 | 85 | >20:1 |
Synthesis of the gem-Dichloro-1,3-dione Moiety
A key innovation in the synthesis of this compound was the development of a methodology to introduce the unprecedented gem-dichloro-1,3-dione functionality. This was accomplished through a multi-step sequence involving the formation of a 1,3-dione, followed by a chlorination reaction.
Experimental Protocol: gem-Dichlorination
The 1,3-dione precursor is dissolved in a suitable solvent such as carbon tetrachloride. To this solution, sulfuryl chloride is added dropwise at room temperature. The reaction mixture is then heated to reflux and stirred for several hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the gem-dichloro-1,3-dione product.
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Dichlorination | 1,3-Dione Precursor | SO2Cl2 | CCl4 | Reflux | 4 | 78 |
Macrolactonization
The final key transformation is the macrolactonization of the seco-acid to form the 14-membered ring. Various macrolactonization conditions can be employed, with the Yamaguchi and Shiina methods being prominent examples.[3][4] The choice of conditions is critical to maximize the yield of the desired monomeric macrolactone and minimize the formation of dimeric and oligomeric byproducts.
Caption: Key aspects of the macrolactonization step.
Experimental Protocol: Yamaguchi Macrolactonization
To a solution of the seco-acid in anhydrous toluene (B28343) under an argon atmosphere is added triethylamine, followed by 2,4,6-trichlorobenzoyl chloride at room temperature. The mixture is stirred for a specified period, and then diluted with a large volume of toluene. This solution is added dropwise via a syringe pump over several hours to a refluxing solution of 4-(dimethylamino)pyridine (DMAP) in toluene. After the addition is complete, the reaction mixture is stirred at reflux for an additional period. The mixture is then cooled, filtered, and the filtrate is concentrated. The residue is purified by flash chromatography to afford the macrolactone.
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Macrolactonization | Seco-acid | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP | Toluene | Reflux | 12 | 65 |
Conclusion
The total synthesis of the this compound macrolide core by Rahn and Kalesse is a landmark achievement in natural product synthesis.[5] The strategic implementation of a highly stereoselective intramolecular Diels-Alder reaction and the development of a novel method for the introduction of the gem-dichloro-1,3-dione functionality are key highlights of this elegant synthesis. The detailed protocols and quantitative data presented in this guide offer valuable insights for researchers engaged in the synthesis of complex macrolides and the development of new antimalarial and antibacterial agents. Further exploration of this synthetic route could enable the preparation of novel analogs of this compound with potentially improved pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for In Vitro Antimalarial Activity of Chlorotonil A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotonil A, a macrolide produced by the myxobacterium Sorangium cellulosum, has demonstrated potent in vitro activity against the human malaria parasite, Plasmodium falciparum. This document provides detailed protocols for assessing the antimalarial efficacy of this compound and its derivatives using established in vitro assays. The protocols are intended to guide researchers in the screening and characterization of this promising antimalarial compound. This compound exhibits a rapid onset of action and is effective against all intraerythrocytic stages of the parasite, including drug-resistant strains and mature gametocytes, highlighting its potential as a lead compound for the development of new antimalarial therapies.[1]
Data Presentation
The in vitro antimalarial activity of this compound has been evaluated against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The 50% inhibitory concentration (IC50) values are consistently in the low nanomolar range, indicating high potency.
Table 1: In Vitro Antimalarial Activity of this compound against P. falciparum
| Parasite Strain | Resistance Profile | IC50 (nM) |
| 3D7 | Chloroquine-Sensitive | 9 |
| Dd2 | Chloroquine-Resistant | 18 |
Data sourced from studies on the myxobacterial macrolide this compound.
Table 2: Cytotoxicity and Selectivity Index of this compound
| Cell Line | Cell Type | CC50 (µM) | Selectivity Index (SI) = CC50 / IC50 (Dd2) |
| HepG2 | Human Liver Carcinoma | Data not available | Not applicable |
| HEK293T | Human Embryonic Kidney | Data not available | Not applicable |
Note: Specific CC50 values for this compound against common mammalian cell lines like HepG2 or HEK293T are not currently available in the public domain. The determination of these values is crucial for calculating the selectivity index, a critical parameter in drug development. A protocol for determining the CC50 is provided in the experimental section. A higher selectivity index indicates a greater therapeutic window for the compound.
Experimental Protocols
In Vitro Cultivation of Plasmodium falciparum
Objective: To maintain a continuous culture of asexual intraerythrocytic stages of P. falciparum for use in antimalarial assays.
Materials:
-
P. falciparum strains (e.g., 3D7, Dd2)
-
Human erythrocytes (O+), washed
-
Complete RPMI 1640 medium (cRPMI) supplemented with:
-
10% human serum or 0.5% Albumax II
-
25 mM HEPES
-
2 mM L-glutamine
-
25 µg/mL gentamicin
-
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Incubator at 37°C
-
Sterile culture flasks
Protocol:
-
Prepare cRPMI medium and warm to 37°C.
-
Wash human erythrocytes three times with incomplete RPMI 1640.
-
Add parasitized erythrocytes to a culture flask to achieve a starting parasitemia of 0.5-1%.
-
Add fresh, washed erythrocytes to achieve a final hematocrit of 2-5%.
-
Add the appropriate volume of cRPMI.
-
Gas the flask with the gas mixture for 1-2 minutes and seal tightly.
-
Incubate at 37°C.
-
Monitor parasite growth daily by preparing Giemsa-stained thin blood smears and examining under a microscope.
-
Maintain the culture by providing fresh medium and erythrocytes as needed, typically every 2-3 days.
SYBR Green I-Based Fluorescence Assay for Antimalarial Activity
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum by measuring parasite DNA content.
Materials:
-
Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)
-
This compound, stock solution in DMSO
-
Artesunate and Chloroquine (control drugs)
-
96-well black microtiter plates with a clear bottom
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Protocol:
-
Prepare serial dilutions of this compound and control drugs in cRPMI in a separate 96-well plate.
-
Add 100 µL of the synchronized parasite culture to each well of the black microtiter plate.
-
Add 100 µL of the drug dilutions to the corresponding wells. Include drug-free wells as a negative control (100% growth) and wells with uninfected erythrocytes as a positive control (background).
-
Incubate the plate at 37°C in the gassed chamber for 72 hours.
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.
Caption: Workflow for the SYBR Green I-based antimalarial assay.
Parasite Lactate (B86563) Dehydrogenase (pLDH) Assay
Objective: To determine the IC50 of this compound by measuring the activity of the parasite-specific enzyme lactate dehydrogenase.
Materials:
-
Asynchronous P. falciparum culture (0.5% parasitemia, 2% hematocrit)
-
This compound and control drugs
-
96-well microtiter plates
-
pLDH assay buffer (e.g., Malstat reagent) containing 3-acetylpyridine (B27631) adenine (B156593) dinucleotide (APAD) and a diaphorase
-
Substrate solution (L-lactate)
-
Colorimetric developing reagent (e.g., NBT/PES)
-
Microplate spectrophotometer (absorbance at 650 nm)
Protocol:
-
Prepare serial dilutions of this compound and control drugs in cRPMI.
-
Add 180 µL of the parasite culture to each well of a 96-well plate.
-
Add 20 µL of the drug dilutions to the respective wells.
-
Incubate for 72 hours at 37°C in a gassed chamber.
-
After incubation, lyse the cells by freeze-thawing the plate.
-
In a new 96-well plate, add 20 µL of the lysed culture.
-
Add 100 µL of the pLDH assay buffer to each well.
-
Add 25 µL of the substrate/developing reagent mixture.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
Read the absorbance at 650 nm.
-
Determine the IC50 values as described for the SYBR Green I assay.
Caption: Workflow for the pLDH-based antimalarial assay.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound against a mammalian cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well clear microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate spectrophotometer (absorbance at 570 nm)
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions. Include wells with untreated cells as a negative control.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
-
Calculate the CC50 value by plotting the percentage of cell viability against the log of the drug concentration.
Proposed Mechanism of Action
While the precise signaling pathways affected by this compound in P. falciparum are still under investigation, studies on its antibacterial activity suggest a dual mechanism of action. This proposed mechanism involves the disruption of the cell membrane integrity and the inhibition of essential enzymatic processes.
Caption: Proposed dual mechanism of action of this compound.
References
Application Notes & Protocols for In Vivo Efficacy Studies of Chlorotonil A in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotonil A, a macrolide produced by the myxobacterium Sorangium cellulosum, has demonstrated significant in vitro and in vivo efficacy against various pathogens, including the malaria parasite Plasmodium falciparum and multidrug-resistant bacteria.[1][2][3][4] Its complex mechanism of action, which involves the disruption of the cell membrane's electrical potential through uncontrolled potassium ion leakage and the inhibition of key enzymes like methionine aminopeptidase (B13392206) (MetAP) and the phosphatase YbjG, presents a novel approach to antimicrobial therapy.[1][4] While the primary research focus for this compound has been on infectious diseases, its unique cytotoxic mechanism warrants investigation into its potential as an anti-cancer agent.
These application notes provide a comprehensive framework for conducting preclinical in vivo efficacy studies of this compound in murine models of cancer, specifically focusing on a subcutaneous xenograft model. The protocols outlined below are based on established methodologies for in vivo cancer drug evaluation and are adapted to the known properties of this compound.
Hypothesized Anti-Cancer Mechanism of Action
The proposed anti-cancer activity of this compound is predicated on its ability to disrupt fundamental cellular processes that are often dysregulated in cancer cells. By binding to membrane lipids, this compound is hypothesized to cause a rapid depolarization of the cancer cell membrane through potassium efflux, leading to osmotic instability and the disruption of essential cellular functions.[1][4] Furthermore, the inhibition of MetAP, an enzyme often overexpressed in tumors and crucial for protein maturation and angiogenesis, could contribute to its anti-neoplastic effects. This multi-targeted approach may offer a robust mechanism for inducing cancer cell death and overcoming resistance.
Caption: Hypothesized multi-targeted mechanism of this compound in cancer cells.
Quantitative Data Summary (Hypothetical)
The following tables represent hypothetical data from a murine xenograft study evaluating the efficacy of this compound. These tables are for illustrative purposes to guide data presentation.
Table 1: Tumor Volume and Body Weight Changes
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Mean Body Weight Change (%) ± SEM (Day 21) |
| Vehicle Control | 0 | 1250 ± 150 | -2.5 ± 1.0 |
| This compound | 20 | 650 ± 90 | -5.0 ± 1.5 |
| This compound | 40 | 300 ± 50 | -8.0 ± 2.0 |
| Positive Control | Varies | 400 ± 60 | -10.0 ± 2.5 |
Table 2: Survival Analysis
| Treatment Group | Dose (mg/kg) | Median Survival (Days) | Percent Survival (Day 40) |
| Vehicle Control | 0 | 25 | 0% |
| This compound | 20 | 35 | 25% |
| This compound | 40 | 45 | 50% |
| Positive Control | Varies | 42 | 40% |
Experimental Protocols
1. Cell Line-Derived Xenograft (CDX) Murine Model Protocol
This protocol outlines the establishment of a subcutaneous tumor model using a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., HCT116 for colorectal cancer)
-
Immunodeficient mice (e.g., NOD-SCID or NSG, 6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel or Cultrex BME
-
Syringes (1 mL) and needles (27-gauge)
-
Digital calipers
-
This compound
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 50% saline)
Procedure:
-
Cell Culture and Harvest:
-
Culture cancer cells in standard conditions to 70-80% confluency.
-
Harvest cells using trypsin-EDTA, wash twice with sterile PBS, and perform a cell count using a hemocytometer.
-
Assess cell viability with a trypan blue exclusion assay; viability should exceed 90%.[5]
-
Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1 x 10⁷ cells/mL.[5][6] Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Tumor Monitoring and Treatment:
-
Once tumors are palpable, measure their dimensions (length and width) 2-3 times per week with digital calipers.[7]
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[7]
-
When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[6][7]
-
Prepare this compound in the appropriate vehicle. Due to its poor solubility, a formulation such as 10% DMSO, 40% PEG300, and 50% saline is recommended.
-
Administer this compound or vehicle control at the predetermined doses and schedule (e.g., daily intraperitoneal injections).
-
Monitor mouse body weight 2-3 times per week as an indicator of systemic toxicity.[6]
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if mice show signs of excessive toxicity (e.g., >20% body weight loss).
-
At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).
-
For survival studies, monitor mice until the defined endpoint.
-
Caption: Workflow for a murine xenograft efficacy study of this compound.
2. Post-Efficacy Analysis Protocol
To further elucidate the in vivo mechanism of action, excised tumors can be subjected to the following analyses:
-
Histopathology (H&E Staining): To assess tumor morphology, necrosis, and cellular changes.
-
Immunohistochemistry (IHC): To analyze biomarkers for proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western Blotting: To measure the levels of key proteins in the hypothesized signaling pathways, such as MetAP and downstream effectors of apoptosis.
These analyses will provide valuable insights into how this compound exerts its anti-tumor effects at the molecular level, complementing the in vivo efficacy data.
References
- 1. Chlorotonil: Game-Changer in the Fight Against Multidrug-Resistant Pathogens - Researchers decipher novel mode of action of natural product antibiotic [bionity.com]
- 2. Functionalization of Chlorotonils: Dehalogenil as Promising Lead Compound for In Vivo Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HZI | Chlorotonil: Game-Changer in the Fight Against Multidrug-Resistant Pathogens [helmholtz-hzi.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Antibacterial Susceptibility Testing of Chlorotonil A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antibacterial properties of Chlorotonil A and detailed protocols for its susceptibility testing. This compound is a novel natural product with a unique multi-target mechanism of action, making it a promising candidate in the fight against multidrug-resistant pathogens.
Introduction to this compound's Antibacterial Activity
This compound, a natural product isolated from the soil bacterium Sorangium cellulosum, exhibits potent antibacterial activity, particularly against Gram-positive bacteria.[1][2] Its novel mechanism of action involves a multi-pronged attack on bacterial cells, targeting the cell membrane, cell wall, and protein biosynthesis.[3] This complex mechanism is thought to make the development of resistance more difficult for bacteria.[2]
The primary modes of action of this compound and its derivatives include:
-
Membrane Destabilization: Chlorotonils bind to bacterial membrane lipids, leading to uncontrolled leakage of potassium ions. This disrupts the membrane potential and essential cellular processes.[1][2]
-
Enzyme Inhibition: It inhibits key enzymes involved in cell wall and protein synthesis, further compromising the bacterial cell's integrity and function.[1][2]
This multifaceted approach results in a rapid bactericidal effect.[2] Research has highlighted its strong activity against clinically significant pathogens such as Staphylococcus aureus and Enterococcus faecium.[1][2]
Quantitative Data Summary
The following table summarizes the available quantitative data on the antibacterial activity of a this compound derivative.
| Compound | Bacterial Strain | Method | Minimum Inhibitory Concentration (MIC) |
| Dehalogenil (DHG) | Staphylococcus aureus ATCC 29213 | Broth Microdilution | 31.25 ng/mL |
| This compound | Vancomycin-Resistant Enterococcus (VRE) | Not Specified | Active (Specific MIC not available in cited literature) |
Note: Dehalogenil (DHG) is a dehalogenated derivative of this compound, which shows improved physicochemical properties and in vivo activity.[4]
Experimental Protocols
This section provides detailed protocols for determining the antibacterial susceptibility of this compound using standard laboratory methods.
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
This compound (or its derivatives)
-
Bacterial culture (e.g., Staphylococcus aureus, Enterococcus faecium)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile pipettes and tips
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should be chosen to encompass the expected MIC.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.
-
This will bring the final volume in each well to 200 µL and the bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
-
Controls:
-
Growth Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no this compound).
-
Sterility Control: A well containing 200 µL of uninoculated CAMHB.
-
Solvent Control: If a solvent other than water is used to dissolve this compound, include a control with the highest concentration of the solvent used.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The results can be read visually or with a microplate reader at 600 nm.
-
Disk Diffusion Method (Kirby-Bauer Assay)
This method provides a qualitative or semi-quantitative assessment of antibacterial susceptibility based on the size of the zone of inhibition around a disk impregnated with the antimicrobial agent.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial culture (e.g., Staphylococcus aureus, Enterococcus faecium)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Protocol:
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Preparation and Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of this compound solution.
-
Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the this compound-impregnated disks onto the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar surface.
-
Ensure disks are spaced far enough apart to prevent overlapping of inhibition zones.
-
-
Controls:
-
Positive Control: A disk impregnated with a standard antibiotic known to be effective against the test organism.
-
Negative Control: A blank disk impregnated with the solvent used to dissolve this compound.
-
-
Incubation:
-
Invert the MHA plates and incubate at 35°C ± 2°C for 16-24 hours.
-
-
Reading the Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm) using a ruler or caliper.
-
The size of the zone of inhibition is proportional to the susceptibility of the bacterium to this compound.
-
Visualizations
Caption: Workflow for MIC determination using the broth microdilution method.
Caption: Workflow for the disk diffusion (Kirby-Bauer) assay.
Caption: Simplified signaling pathway of this compound's antibacterial mechanism.
References
- 1. Chlorotonil: Game-Changer in the Fight Against Multidrug-Resistant Pathogens | HELMHOLTZ HIPS [helmholtz-hips.de]
- 2. Chlorotonil: Game-Changer in the Fight Against Multidrug-Resistant Pathogens - Researchers decipher novel mode of action of natural product antibiotic [bionity.com]
- 3. Natural products chlorotonils exert a complex antibacterial mechanism and address multiple targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Chlorotonil A: Application Notes and Protocols for Treating Multidrug-Resistant Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotonil A is a novel macrolide natural product isolated from the myxobacterium Sorangium cellulosum.[1][2] It has demonstrated significant antimicrobial activity against a range of pathogens, including multidrug-resistant Staphylococcus aureus (MRSA), a major cause of hospital and community-acquired infections. The emergence of MRSA strains resistant to conventional antibiotics necessitates the development of new therapeutic agents with novel mechanisms of action. This compound and its derivatives represent a promising new class of anti-MRSA agents.
These application notes provide a comprehensive overview of the currently available data on this compound's efficacy against MRSA, its unique mechanism of action, and detailed protocols for key in vitro experiments to facilitate further research and development.
Mechanism of Action
This compound exhibits a multifaceted mechanism of action, a key advantage that may slow the development of bacterial resistance.[[“]][4][5] Its primary mode of action involves the disruption of the bacterial cell membrane's integrity. It binds to membrane lipids, leading to the destabilization of the membrane and uncontrolled leakage of potassium ions.[[“]][4] This results in the dissipation of the membrane potential, a critical component of bacterial cellular energy production and homeostasis.
In addition to its effects on the cell membrane, this compound has been shown to inhibit two crucial bacterial enzymes:
-
Phosphatase YbjG: This enzyme is involved in the biosynthesis of the bacterial cell wall.
-
Methionine aminopeptidase (B13392206) (MetAP): This enzyme is essential for protein synthesis and maturation.[[“]][4]
This multi-target approach, simultaneously disrupting membrane function, cell wall synthesis, and protein synthesis, contributes to the potent and rapid bactericidal activity of this compound against MRSA.
Quantitative Data: In Vitro Efficacy
The following table summarizes the minimum inhibitory concentration (MIC) data for this compound and its semi-synthetic derivative, dehalogenil (DHG), against S. aureus.
| Compound | Bacterial Strain | MIC | Reference |
| This compound | 180 clinical isolates of MSSA and MRSA | MIC₉₀: 0.1 µg/mL | Hofer et al., 2022 |
| Dehalogenil (DHG) | S. aureus ATCC 29213 | 31.25 ng/mL | Deschner et al., 2023 |
MIC₉₀: The concentration of the drug that inhibits the growth of 90% of the tested bacterial isolates.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to investigate the anti-MRSA properties of this compound and its analogues.
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of this compound against MRSA strains.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
MRSA strain(s) of interest
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar (B569324) plate culture, select 3-5 isolated colonies of the MRSA strain.
-
Inoculate the colonies into a tube of sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.
-
-
Serial Dilution of this compound:
-
Add 100 µL of MHB to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the this compound stock solution (at a concentration twice the highest desired final concentration) to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL.
-
-
Controls:
-
Growth Control: A well containing 200 µL of inoculated MHB without any this compound.
-
Sterility Control: A well containing 200 µL of uninoculated MHB.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Time-Kill Kinetics Assay
This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound stock solution
-
MHB
-
MRSA strain of interest
-
Sterile culture tubes
-
Spectrophotometer
-
Sterile saline
-
Agar plates (e.g., Tryptic Soy Agar)
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Prepare an overnight culture of the MRSA strain in MHB.
-
Dilute the overnight culture in fresh, pre-warmed MHB to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Experimental Setup:
-
Prepare culture tubes with MHB containing this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC).
-
Include a growth control tube with no this compound.
-
-
Inoculation:
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of this compound and the growth control.
-
A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal activity.
-
Membrane Potential Assay
This protocol uses a fluorescent dye to assess the effect of this compound on the bacterial membrane potential.
Materials:
-
This compound stock solution
-
MRSA strain of interest
-
Phosphate-buffered saline (PBS)
-
Membrane potential-sensitive fluorescent dye (e.g., DiOC₂(3) or DiSC₃(5))
-
Fluorometer or fluorescence microplate reader
-
Black-walled, clear-bottom 96-well plates
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization
Procedure:
-
Bacterial Preparation:
-
Grow an overnight culture of the MRSA strain.
-
Inoculate a fresh culture and grow to mid-log phase (OD₆₀₀ ≈ 0.5).
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to an OD₆₀₀ of 0.1.
-
-
Dye Loading:
-
Add the fluorescent dye to the bacterial suspension at a final concentration recommended by the manufacturer (e.g., 1-5 µM for DiSC₃(5)).
-
Incubate in the dark at room temperature for 15-30 minutes to allow the dye to equilibrate across the bacterial membranes.
-
-
Fluorescence Measurement:
-
Transfer the dye-loaded bacterial suspension to the wells of a black-walled 96-well plate.
-
Measure the baseline fluorescence using a fluorometer with appropriate excitation and emission wavelengths for the chosen dye.
-
Add this compound at various concentrations to the wells.
-
Add CCCP to a control well as a positive control for complete depolarization.
-
Immediately begin monitoring the fluorescence intensity over time.
-
-
Data Analysis:
-
An increase in fluorescence intensity indicates depolarization of the cell membrane.
-
Plot the change in fluorescence over time for each concentration of this compound.
-
Visualizations
Caption: Mechanism of action of this compound against S. aureus.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. consensus.app [consensus.app]
- 4. Methionine Aminopeptidases: Potential Therapeutic Target for Microsporidia and other Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potential anti- Staphylococcus aureus natural products and their mechanistic studies using machine learning and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chlorotonil A for Combating Chloroquine-Resistant Malaria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of chloroquine-resistant Plasmodium falciparum present a significant challenge to global malaria control efforts.[1][2][3] This necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. Chlorotonil A, a tricyclic macrolide produced by the myxobacterium Sorangium cellulosum, has emerged as a promising lead compound.[4][5][6] It exhibits potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum at low nanomolar concentrations.[4][5] Notably, there is no correlation between the in vitro activity of this compound and that of chloroquine (B1663885) or artesunate, suggesting a distinct mechanism of action.[4][5] Furthermore, this compound demonstrates efficacy in in vivo models, can be administered orally, and shows activity against all intraerythrocytic stages of the parasite, including the transmission-competent gametocyte stages.[4][5][7]
These application notes provide a summary of the antiplasmodial activity of this compound and detailed protocols for its evaluation, intended to guide researchers in the further investigation and development of this promising antimalarial candidate.
Data Presentation
In Vitro Activity of this compound against P. falciparum
The inhibitory activity of this compound has been assessed against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) laboratory strains of P. falciparum. The 50% inhibitory concentrations (IC50) were determined using a standard 6-day assay to account for any delayed-death phenomenon.
| Compound | P. falciparum Strain | IC50 (nM) | IC90 (nM) |
| This compound | 3D7 (Chloroquine-sensitive) | 10.6 ± 4.1 | 13.8 ± 6.4 |
| This compound | Dd2 (Chloroquine-resistant) | 23.5 ± 9.4 | 32.4 ± 13 |
| Chloroquine | 3D7 (Chloroquine-sensitive) | Reference | Reference |
| Chloroquine | Dd2 (Chloroquine-resistant) | Reference | Reference |
| Artesunate | 3D7 (Chloroquine-sensitive) | Reference | Reference |
| Artesunate | Dd2 (Chloroquine-resistant) | Reference | Reference |
| Data sourced from Held et al., 2014.[4] |
Additionally, this compound has been shown to be highly active against clinical isolates of P. falciparum from regions with high levels of chloroquine resistance, with IC50 values ranging from 4 to 32 nM.[4][5] Semi-synthetic derivatives of this compound have also been developed with even greater potency; a frontrunner derivative exhibited an IC50 of 0.93 nM against P. falciparum and 2.2 nM against a chloroquine-resistant strain.[8]
In Vitro Activity against Gametocytes
This compound demonstrates activity against the mature transmission stages (IV to V) of P. falciparum gametocytes, a crucial feature for a drug aimed at blocking malaria transmission.
| Compound | Target Stage | IC50 (nM) |
| This compound | Stage IV-V Gametocytes | 29.6 ± 12.3 |
| Epoxomicin (Control) | Stage IV-V Gametocytes | 3.5 ± 0.9 |
| Data sourced from Held et al., 2014.[4] |
In Vivo Efficacy of this compound
The in vivo antimalarial activity of this compound was evaluated in a Plasmodium berghei ANKA infection model in mice using the 4-day suppression test.
| Mouse Strain | Dose (mg/kg/day) | Route | Parasitemia Suppression (Day 4) | Parasitemia Suppression (Day 5) |
| BALB/c | 36, 68, or 110 | Oral | 97% | 93% |
| Swiss CD1 | 36, 68, or 110 | Oral | 98% | 85% |
| Data represents the activity levels compared to control mice. The study noted a substantial reduction in parasitemia with all doses, though a dose-dependent relationship was not formally analyzed due to small sample sizes. No obvious signs of toxicity were observed.[4] |
Experimental Protocols
Protocol 1: In Vitro Antiplasmodial Activity Assay ([3H]-Hypoxanthine Incorporation Assay)
This protocol is used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum cultures (e.g., 3D7, Dd2) synchronized at the ring stage.
-
Complete parasite medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% AlbuMAX II, 25 µg/mL gentamicin, and hypoxanthine).
-
Human erythrocytes (O+).
-
96-well microtiter plates.
-
Test compound (this compound) stock solution in DMSO.
-
[3H]-hypoxanthine.
-
Cell harvester and scintillation counter.
Methodology:
-
Prepare serial dilutions of this compound in complete parasite medium. The final DMSO concentration should not exceed 0.5%.
-
In a 96-well plate, add 100 µL of the drug dilutions to each well. Include drug-free wells as a negative control and wells with a known antimalarial (e.g., chloroquine, artesunate) as a positive control.
-
Add 100 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2, 5% O2, and 90% N2.
-
After 48 hours, add 0.5 µCi of [3H]-hypoxanthine to each well.
-
Incubate for an additional 24 hours under the same conditions.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Protocol 2: In Vivo Antimalarial Efficacy (4-Day Suppressive Test)
This protocol, based on the Peters 4-day suppression test, is used to evaluate the in vivo efficacy of an antimalarial compound in a murine malaria model.
Materials:
-
Plasmodium berghei ANKA strain.
-
BALB/c or Swiss CD1 mice.
-
Test compound (this compound).
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose).
-
Phosphate-buffered saline (PBS).
-
Giemsa stain.
-
Microscope.
Methodology:
-
Infect mice intravenously with 2 x 10^7 parasitized erythrocytes from a donor mouse.
-
Two hours post-infection, administer the first dose of this compound orally. The compound should be administered daily for a total of four consecutive days (Days 0, 1, 2, and 3 post-infection).
-
A control group of mice should receive the vehicle only.
-
On day 4 post-infection, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa and determine the parasitemia by counting the number of infected red blood cells per 1,000 red blood cells under a microscope.
-
Calculate the percentage of parasitemia suppression using the following formula: % Suppression = [1 - (Mean parasitemia of treated group / Mean parasitemia of control group)] x 100
Visualizations
Mechanism of Action
Recent studies have begun to elucidate the novel mechanism of action of chlorotonils. They appear to have a dual-pronged attack on bacterial pathogens, which is likely translatable to the malaria parasite.[9] Chlorotonils can bind to membrane lipids, leading to membrane destabilization and uncontrolled ion leakage.[9] Concurrently, they inhibit key enzymes involved in cellular processes.[9] This multifaceted mechanism is advantageous in overcoming resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Chloroquine-resistant malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Resistance in the Malaria-Endemic World | Malaria | CDC [cdc.gov]
- 4. Antimalarial Activity of the Myxobacterial Macrolide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimalarial activity of the myxobacterial macrolide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. journals.asm.org [journals.asm.org]
- 8. ascenion.de [ascenion.de]
- 9. Chlorotonil: Game-Changer in the Fight Against Multidrug-Resistant Pathogens | HELMHOLTZ HIPS [helmholtz-hips.de]
Application Notes & Protocols: Development of Chlorotonil A Derivatives for Enhanced Therapeutic Efficacy
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Chlorotonil A, a complex macrolide originally isolated from the myxobacterium Sorangium cellulosum, has emerged as a promising lead compound in the development of new anti-infective agents.[1][2] It demonstrates potent activity against the malaria parasite Plasmodium falciparum, including all intraerythrocytic stages, and multi-drug resistant Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[3][4][5] The therapeutic potential of this compound is underscored by its novel and complex mechanism of action, which presents a significant advantage in overcoming existing drug resistance.[6][7]
However, the natural product scaffold is characterized by low water solubility and poor oral bioavailability, which hampers its clinical development.[8] Consequently, the focus has shifted towards the generation of semi-synthetic derivatives to improve these physicochemical properties while retaining or enhancing biological activity. This document provides detailed protocols and application notes for the development, evaluation, and characterization of novel this compound derivatives.
2.0 Mechanism of Action
This compound and its active derivatives exhibit a multi-targeted mechanism of action, making the development of resistance more difficult for pathogens.[5][6][7] The primary modes of action are:
-
Cell Membrane Disruption: Chlorotonils bind directly to lipids in the bacterial cell membrane.[5][6][9] This interaction leads to uncontrolled leakage of potassium ions, causing membrane depolarization and a rapid collapse of the cell's electrochemical gradient, ultimately resulting in cell death.[6][9]
-
Enzyme Inhibition: In addition to membrane disruption, chlorotonils inhibit two key intracellular enzymes:
This combined assault on multiple, essential cellular processes explains the rapid and potent bactericidal and antiplasmodial effects observed.[7][9]
3.0 Data Presentation: Biological Activity
Quantitative data from in vitro and in vivo studies are crucial for comparing the efficacy of new derivatives against the parent compound and standard-of-care drugs.
Table 1: In Vitro Antimalarial Activity of this compound
| Compound | P. falciparum Strain | IC₅₀ (nM) | Citation |
|---|---|---|---|
| This compound | 3D7 (Chloroquine-sensitive) | 10.6 ± 4.1 | [3] |
| This compound | Dd2 (Chloroquine-resistant) | 23.5 ± 9.4 | [3] |
| This compound | Clinical Isolates (Gabon) | 4 - 32 | [3][11] |
| Artesunate | 3D7 | Reference | [3] |
| Chloroquine | 3D7 | Reference |[3] |
Table 2: Gametocytocidal Activity of this compound (Stage IV-V)
| Compound | IC₅₀ (nM) | Citation |
|---|---|---|
| This compound | 9.5 | [12] |
| Artesunate | >1000 | [3] |
| Dihydroartemisinin | >1000 | [3] |
| Epoxomicin | Reference (Highly Active) |[3] |
Table 3: In Vivo Antimalarial Efficacy of this compound
| Animal Model | Compound | Dose (mg/kg) | Route | Outcome | Citation |
|---|
| P. berghei-infected mice | this compound | 36 | Oral | >90% parasitemia suppression |[3][11][12] |
4.0 Lead Optimization & Experimental Workflow
The primary goal of derivatization is to improve the physicochemical properties of this compound without compromising its potent biological activity. A key success story is the development of Dehalogenil , a derivative with improved solubility and in vivo efficacy.[8][13] The general workflow for developing and testing new derivatives is outlined below.
5.0 Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of novel this compound derivatives.
Protocol 1: General Semisynthetic Derivatization Strategy
Objective: To introduce functional groups to the this compound scaffold to enhance solubility and bioavailability. Late-stage functionalization is a key strategy.[13]
Materials:
-
This compound (purified from S. cellulosum fermentation)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Reagents specific to the desired reaction (e.g., for reduction, oxidation, amination)
-
Inert gas (Argon or Nitrogen)
-
Thin Layer Chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
-
HPLC, LC-MS, and NMR for purification and characterization
Methodology:
-
Reaction Setup: Dissolve this compound in an appropriate anhydrous solvent under an inert atmosphere.
-
Reagent Addition: Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or -78 °C) before slowly adding the modifying reagent. The choice of reagent depends on the desired modification (e.g., using NaBH₄ for carbonyl reduction, or specific amines for amination reactions).
-
Reaction Monitoring: Monitor the reaction progress using TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding an appropriate solution (e.g., saturated ammonium (B1175870) chloride or water). Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product using silica gel column chromatography with a suitable solvent gradient (e.g., hexane/ethyl acetate).
-
Characterization: Confirm the structure and purity of the final derivative using High-Resolution Mass Spectrometry (HRMS), ¹H NMR, and ¹³C NMR. Purity should be further assessed by analytical HPLC (>95%).
Protocol 2: In Vitro Antimalarial (Gametocytocidal) Activity Assay
Objective: To determine the IC₅₀ of derivatives against late-stage (P. falciparum) gametocytes, which are responsible for malaria transmission.[3]
Principle: This protocol is based on an ATP bioluminescence assay, where the amount of ATP corresponds to the number of viable gametocytes.[3]
Materials:
-
Mature stage IV-V P. falciparum gametocyte culture
-
RPMI 1640 medium supplemented with AlbuMAX II
-
Test derivatives and control drugs (e.g., Epoxomicin)
-
96-well microtiter plates
-
BacTiter-Glo™ Microbial Cell Viability Assay kit or equivalent
-
Luminometer
Methodology:
-
Compound Plating: Prepare serial dilutions of the test derivatives in culture medium and dispense into a 96-well plate. Include wells for positive (no drug) and negative (dead parasites) controls.
-
Gametocyte Seeding: Add mature gametocyte culture to each well at a defined density.
-
Incubation: Incubate the plate for 48-72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
ATP Measurement:
-
Equilibrate the plate and the BacTiter-Glo™ reagent to room temperature.
-
Add the BacTiter-Glo™ reagent to each well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence readings to percentage of growth inhibition relative to the positive control. Calculate IC₅₀ values using a non-linear regression dose-response curve (e.g., in GraphPad Prism or similar software).
Protocol 3: In Vitro Antibacterial (Minimum Inhibitory Concentration) Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of derivatives against Gram-positive bacteria.
Principle: A broth microdilution method is used to find the lowest concentration of a compound that visibly inhibits bacterial growth.
Materials:
-
Bacterial strains (e.g., S. aureus MRSA, E. faecium VRE)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test derivatives and control antibiotics (e.g., Vancomycin)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or microplate reader (600 nm)
Methodology:
-
Compound Plating: Prepare 2-fold serial dilutions of the test derivatives in CAMHB directly in the 96-well plate.
-
Inoculation: Dilute the standardized bacterial suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the derivative at which there is no visible growth (no turbidity). This can be confirmed by measuring the optical density (OD₆₀₀) with a plate reader.
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), plate aliquots from the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Protocol 4: In Vivo Efficacy Assessment in a Mouse Malaria Model
Objective: To evaluate the in vivo efficacy of lead derivatives in suppressing parasitemia. This protocol is based on the 4-day suppressive test in P. berghei-infected mice.[3][11]
Materials:
-
BALB/c mice
-
Plasmodium berghei ANKA strain
-
Test derivative formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol)
-
Control drug (e.g., Chloroquine or Artesunate)
-
Giemsa stain
-
Microscope
Methodology:
-
Infection: Infect mice intraperitoneally with ~1 x 10⁷ P. berghei-parasitized red blood cells on Day 0.
-
Treatment:
-
Randomize mice into treatment groups (vehicle control, positive control, and test derivative groups at various doses).
-
Administer the first dose of the compound (e.g., via oral gavage) 2-4 hours post-infection.
-
Continue daily treatment for a total of 4 days (Day 0 to Day 3).
-
-
Parasitemia Monitoring:
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa.
-
Determine the percentage of parasitized red blood cells by counting under a microscope.
-
-
Analysis: Calculate the percentage of parasitemia suppression for each treatment group relative to the vehicle control group. Observe the mice for any obvious signs of toxicity.
Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require appropriate ethical approval.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Two of a Kind--The Biosynthetic Pathways of Chlorotonil and Anthracimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimalarial Activity of the Myxobacterial Macrolide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCENION GmbH - Highly active this compound Derivatives for the treatment of Malaria [ascenion.de]
- 5. Chlorotonil: Game-Changer in the Fight Against Multidrug-Resistant Pathogens | HELMHOLTZ HIPS [helmholtz-hips.de]
- 6. Chlorotonil: Game-Changer in the Fight Against Multidrug-Resistant Pathogens - Researchers decipher novel mode of action of natural product antibiotic [bionity.com]
- 7. Natural products chlorotonils exert a complex antibacterial mechanism and address multiple targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. media.malariaworld.org [media.malariaworld.org]
- 9. HZI | Chlorotonil: Game-Changer in the Fight Against Multidrug-Resistant Pathogens [helmholtz-hzi.de]
- 10. researchgate.net [researchgate.net]
- 11. Antimalarial activity of the myxobacterial macrolide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2024231481A1 - Chlorotonil derivatives - Google Patents [patents.google.com]
- 13. Functionalization of Chlorotonils: Dehalogenil as Promising Lead Compound for In Vivo Application - PubMed [pubmed.ncbi.nlm.nih.gov]
Chlorotonil A as a lead compound for novel antibiotic development
Application Notes and Protocols for Researchers
Chlorotonil A, a unique macrolide natural product isolated from the myxobacterium Sorangium cellulosum, has emerged as a significant lead compound in the urgent search for new antibiotics.[1][2][3] Its potent activity against a range of multidrug-resistant Gram-positive bacteria and the malaria parasite, Plasmodium falciparum, coupled with a novel multi-target mechanism of action, positions it as a valuable scaffold for the development of next-generation anti-infective agents.[4][5][6][7][8] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this compound and its analogs.
Overview of this compound
This compound is a polyketide characterized by a distinctive gem-dichloro-1,3-dione moiety, which is crucial for its biological activity.[2][3] Its complex structure includes a 14-membered macrolactone core.[9] While demonstrating promising bioactivity, the parent compound suffers from low solubility and oral bioavailability.[9][10][11] To address these limitations, synthetic and semi-synthetic efforts have been undertaken, leading to the development of analogs like Dehalogenil, which exhibits improved solubility and in vivo efficacy while retaining potent antimicrobial activity.[2][10][11]
Mechanism of Action
Recent studies have elucidated that this compound employs a multifaceted mechanism of action against bacterial pathogens, a highly desirable trait for circumventing the development of resistance.[4][5][7] Unlike many antibiotics that inhibit a single target, chlorotonils simultaneously disrupt the bacterial cell membrane and inhibit key enzymatic processes.[4][5][7]
The primary modes of action are:
-
Membrane Destabilization: this compound binds to bacterial membrane lipids, leading to an uncontrolled leakage of potassium ions.[4][5][7] This disrupts the membrane's electrical potential and osmotic pressure, causing a rapid bactericidal effect.[7][8]
-
Enzyme Inhibition: It also inhibits two crucial enzymes:
-
YbjG: A protein involved in peptidoglycan biosynthesis, essential for the integrity of the bacterial cell wall.[4][5]
-
Methionine aminopeptidase (B13392206) (MetAP): An enzyme critical for protein synthesis.[4][5]
-
This combined assault on the cell membrane, cell wall synthesis, and protein synthesis severely impairs bacterial cell function, ultimately leading to cell death.[4][7]
Data Presentation: In Vitro and In Vivo Activity
The following tables summarize the quantitative data on the biological activity of this compound.
Table 1: In Vitro Antibacterial and Antimalarial Activity of this compound
| Organism/Strain | Resistance Profile | MIC (µg/mL) | IC₅₀ (nM) | Reference |
| Staphylococcus aureus | Hospital pathogen | Strong activity | - | [4] |
| Enterococcus faecium | Hospital pathogen | Strong activity | - | [4] |
| Clostridioides difficile | - | Similar to vancomycin | - | [6] |
| Plasmodium falciparum (3D7) | Chloroquine-sensitive | - | 4 - 32 | [1][12] |
| Plasmodium falciparum (Dd2) | Chloroquine-resistant | - | 4 - 32 | [1][12] |
| Plasmodium falciparum (clinical isolates) | Chloroquine/Sulfadoxine-pyrimethamine resistant | - | 4 - 32 | [1] |
Table 2: In Vivo Efficacy of this compound
| Infection Model | Animal Model | Dosing Regimen | Efficacy | Reference |
| Plasmodium berghei ANKA | BALB/c mice | 36 mg/kg (oral, 4 doses) | 97% suppression of parasitemia on day 4 | [1][12] |
| Plasmodium berghei ANKA | Swiss CD1 mice | 36 mg/kg (oral, 4 doses) | 98% suppression of parasitemia on day 4 | [1] |
| Clostridioides difficile | Mouse model | Not specified | Effective in preventing relapse compared to vancomycin | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on standard broth microdilution methods.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Bacterial strains of interest (e.g., S. aureus, E. faecium)
-
Appropriate sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in the broth medium directly in the 96-well plate. Concentrations should span a clinically relevant range.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute the bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity. This can be confirmed by measuring the optical density (OD) at 600 nm.
Protocol: In Vivo Antimalarial Efficacy (Peters' 4-Day Suppressive Test)
This protocol is a standard method for evaluating the in vivo efficacy of antimalarial compounds.
Objective: To assess the ability of this compound to suppress parasitemia in a murine malaria model.
Materials:
-
Plasmodium berghei infected red blood cells
-
BALB/c or Swiss CD1 mice
-
This compound formulation for oral administration
-
Vehicle control
-
Microscope, slides, and Giemsa stain
Procedure:
-
On day 0, infect mice intraperitoneally with 1 x 10⁷ P. berghei-parasitized red blood cells.
-
Two to four hours post-infection, administer the first oral dose of this compound (e.g., 36 mg/kg). A control group should receive the vehicle only.
-
Administer subsequent daily doses for the next three consecutive days (days 1, 2, and 3).
-
On day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.
-
Calculate the percent suppression of parasitemia relative to the vehicle-treated control group.
-
Monitor the mice for any signs of toxicity.
Lead Optimization Workflow
The development of this compound as a viable drug candidate involves a cyclical process of design, synthesis, and testing to improve its pharmacological properties.
References
- 1. Antimalarial Activity of the Myxobacterial Macrolide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Two of a Kind--The Biosynthetic Pathways of Chlorotonil and Anthracimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorotonil: Game-Changer in the Fight Against Multidrug-Resistant Pathogens - Researchers decipher novel mode of action of natural product antibiotic [bionity.com]
- 5. Natural products chlorotonils exert a complex antibacterial mechanism and address multiple targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel candidate drug against persistent intestinal pathogen | HELMHOLTZ HIPS [helmholtz-hips.de]
- 7. HZI | Chlorotonil: Game-Changer in the Fight Against Multidrug-Resistant Pathogens [helmholtz-hzi.de]
- 8. Chlorotonil: Game-Changer in the Fight Against Multidrug-Resistant Pathogens | HELMHOLTZ HIPS [helmholtz-hips.de]
- 9. media.malariaworld.org [media.malariaworld.org]
- 10. citedrive.com [citedrive.com]
- 11. Functionalization of Chlorotonils: Dehalogenil as Promising Lead Compound for In Vivo Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimalarial activity of the myxobacterial macrolide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Chlorotonil A against Clostridioides difficile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Chlorotonil A, a promising natural product with potent activity against Clostridioides difficile. The protocols outlined below cover essential in vitro and in vivo assays to characterize its antimicrobial efficacy, safety profile, and mechanism of action.
Introduction
Clostridioides difficile infection (CDI) is a leading cause of antibiotic-associated diarrhea and a significant healthcare burden. The emergence of hypervirulent and antibiotic-resistant strains necessitates the development of novel therapeutics. This compound, a polyketide natural product from the myxobacterium Sorangium cellulosum, has demonstrated significant promise as a potential new treatment for CDI.[1][2] It exhibits potent activity against C. difficile, including its persistent spore forms, while showing a reduced impact on the gut microbiota compared to standard-of-care antibiotics like vancomycin.[3][4][5][6][7][8] This unique profile suggests that this compound could not only treat active CDI but also reduce the high rates of recurrence that plague current therapies.[3][5]
Recent studies have begun to elucidate the mechanism of action of chlorotonils. They appear to have a dual-action mechanism, targeting both the bacterial cell membrane, causing leakage of potassium ions, and inhibiting key enzymes involved in protein synthesis.[9] This multi-targeted approach may contribute to its potent bactericidal activity and a lower propensity for resistance development.
These notes will detail the experimental setup for the comprehensive evaluation of this compound against C. difficile.
Data Presentation: In Vitro Activity of this compound
A summary of the reported in vitro activity of this compound against C. difficile and other relevant microorganisms is presented below.
| Organism | Strain | Metric | Value (µg/mL) | Reference |
| Clostridioides difficile | Various | MIC | Comparable to vancomycin | [6] |
| Gram-positive bacteria | Various | MIC | <0.05 | [10] |
| Staphylococcus aureus (MRSA) | MIC90 | 0.1 | [10] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth (MIC) and results in a ≥99.9% reduction in the initial inoculum (MBC) of C. difficile.
Materials:
-
This compound
-
C. difficile strains (e.g., R20291)
-
Brain Heart Infusion (BHI) broth supplemented with 0.05% sodium taurocholate
-
Anaerobic chamber (37°C)
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Cycloserine-cefoxitin fructose (B13574) agar (B569324) (CCFA) plates
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In an anaerobic chamber, prepare serial two-fold dilutions of this compound in BHI broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of C. difficile to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plate anaerobically at 37°C for 24-48 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no visible turbidity.
-
For MBC determination, plate 100 µL from each well showing no growth onto CCFA plates.
-
Incubate the CCFA plates anaerobically at 37°C for 48 hours and count the colonies.
-
The MBC is the lowest concentration that results in a ≥3-log reduction in CFU/mL compared to the initial inoculum.
Spore Outgrowth Inhibition Assay
Objective: To assess the ability of this compound to inhibit the germination and outgrowth of C. difficile spores.
Materials:
-
Purified C. difficile spores
-
BHI broth with and without sodium taurocholate (germination inducer)
-
This compound
-
Phase-contrast microscope
Protocol:
-
Prepare a suspension of C. difficile spores in BHI broth.
-
Add serial dilutions of this compound to the spore suspension.
-
Induce germination by adding sodium taurocholate.
-
Incubate anaerobically at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), monitor the transition of spores from phase-bright to phase-dark (germination) and subsequent vegetative cell growth using a phase-contrast microscope.
-
Quantify outgrowth by plating dilutions on BHI agar and enumerating CFUs.
Cytotoxicity Assay
Objective: To evaluate the cytotoxic effect of this compound on mammalian cells to determine its therapeutic index.
Materials:
-
Mammalian cell line (e.g., Caco-2, a human colon adenocarcinoma cell line)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin-based cell viability assay kit[11]
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the existing medium with the medium containing different concentrations of this compound.
-
Include a vehicle control (solvent used to dissolve this compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24-72 hours.
-
Perform the MTT or resazurin (B115843) assay according to the manufacturer's instructions to assess cell viability.[12]
-
Measure absorbance or fluorescence using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50).
In Vivo Efficacy in a Mouse Model of CDI
Objective: To evaluate the efficacy of this compound in treating CDI and preventing recurrence in a murine model.
Materials:
-
C57BL/6 mice[5]
-
Antibiotic cocktail for gut microbiota disruption (e.g., cefoperazone (B1668861) in drinking water)
-
Clindamycin[5]
-
C. difficile spores (e.g., 10^4 CFU of a hypervirulent strain)[5][13]
-
This compound
-
Vancomycin (as a comparator)
-
Vehicle control
Protocol:
-
Induce gut dysbiosis in mice by administering an antibiotic cocktail in their drinking water for 5-7 days.
-
Administer a single dose of clindamycin (B1669177) intraperitoneally.[5]
-
24 hours after clindamycin, challenge the mice with an oral gavage of C. difficile spores.[5]
-
Initiate treatment with oral gavage of this compound, vancomycin, or vehicle control for 5-7 days.
-
Monitor the mice daily for signs of disease (weight loss, diarrhea, mortality).
-
After the treatment period, monitor for disease recurrence.
-
Collect fecal samples at different time points to quantify C. difficile shedding (vegetative cells and spores) and to analyze the gut microbiota composition via 16S rRNA gene sequencing.
Visualizations
Signaling Pathway
Caption: Proposed dual mechanism of action of this compound against C. difficile.
Experimental Workflow
Caption: Preclinical evaluation workflow for this compound against C. difficile.
References
- 1. Compound | AntibioticDB [antibioticdb.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The natural product this compound preserves colonization resistance and prevents relapsing Clostridioides difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined forces in the fight against Clostridioides difficile | Friedrich-Loeffler-Institut [fli.de]
- 5. researchgate.net [researchgate.net]
- 6. The natural product this compound spares the microbiota, preserves colonization resistance and prevents relapsing Clostridioides difficile infection [openagrar.de]
- 7. Novel candidate drug against persistent intestinal pathogen | HELMHOLTZ HIPS [helmholtz-hips.de]
- 8. New drug candidate found against persistent intestinal pathogens | German Center for Infection Research [dzif.de]
- 9. Chlorotonil: Game-Changer in the Fight Against Multidrug-Resistant Pathogens | HELMHOLTZ HIPS [helmholtz-hips.de]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Note: Gametocytocidal Activity Assay for Chlorotonil A
Audience: Researchers, scientists, and drug development professionals.
Introduction
The global effort to eradicate malaria hinges on the development of interventions that not only cure the disease but also block the transmission of the Plasmodium falciparum parasite from humans to mosquitoes. This transmission is mediated by sexual-stage parasites known as gametocytes.[1] Chlorotonil A, a macrolide derived from the myxobacterium Sorangium cellulosum, has demonstrated potent activity against all intraerythrocytic stages of P. falciparum, including the mature stage IV and V gametocytes responsible for transmission.[2][3][4] Its novel mechanism of action, which involves destabilizing the bacterial cell membrane and inhibiting protein synthesis, distinguishes it from current antimalarials like chloroquine (B1663885) and artemisunate and makes it a promising lead compound for a transmission-blocking drug.[2][5][6]
This application note provides a detailed protocol for assessing the in vitro gametocytocidal activity of this compound using a highly sensitive ATP bioluminescence assay.[1] This method quantifies parasite viability by measuring intracellular ATP levels, offering a robust and high-throughput alternative to traditional microscopic counting.[7] A decrease in the luminescent signal directly correlates with parasite death, allowing for the precise determination of the compound's 50% inhibitory concentration (IC50).[1]
Experimental Protocols
In Vitro Culture of P. falciparum Gametocytes
A reliable method for producing sufficient quantities of mature, viable gametocytes is fundamental to this protocol.[1][8]
Materials and Reagents:
-
P. falciparum strain (e.g., NF54)
-
Complete Culture Medium: RPMI-1640 with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% heat-inactivated human serum (Type A+).[1]
-
N-acetyl-D-glucosamine (NAG) for eliminating asexual parasites.[9]
-
Human red blood cells (RBCs)
-
Hypoxic gas mixture (5% CO₂, 5% O₂, 90% N₂).[9]
-
75 cm² cell culture flasks and incubator (37°C).[1]
Protocol:
-
Initiate an asexual culture of P. falciparum and expand to a parasitemia of >5%.
-
Induce gametocytogenesis by preventing medium changes for 72 hours to stress the culture.[1]
-
On day 0, re-establish the culture at 0.5% parasitemia and 6% hematocrit.
-
From day 1 to day 4, add 50 mM NAG to the medium to eliminate the remaining asexual-stage parasites.[8][9]
-
Maintain the culture with daily medium changes until gametocytes reach maturity (Stage IV/V), typically around Day 12-14.[1]
Gametocytocidal ATP Bioluminescence Assay
This assay measures the viability of late-stage gametocytes after a 48-hour exposure to the test compound.[7][8]
Materials and Reagents:
-
Mature gametocyte culture (Day 12-14, >90% Stage IV/V).[1]
-
This compound (stock solution in DMSO)
-
DMSO (Vehicle control)
-
Complete Culture Medium
-
96-well, white, flat-bottom microplates
-
ATP bioluminescence detection reagent (e.g., BacTiter-Glo™ or CellTiter-Glo®)
-
Luminometer plate reader
Assay Protocol:
-
Compound Plating: Prepare a serial dilution of this compound in complete culture medium. Plate 50 µL of each concentration into the wells of a 96-well plate.[1]
-
Controls: Include wells with a known gametocytocidal agent (e.g., 5 µM Epoxomicin) as a positive control and 0.5% DMSO as a negative (vehicle) control.[1]
-
Gametocyte Plating: Adjust the mature gametocyte culture to a 1-2% gametocytemia at a 2% hematocrit. Add 50 µL of this suspension to each well of the compound-containing plate.[1]
-
Incubation: Incubate the plates for 48 hours at 37°C in a hypoxic gas chamber.[1]
-
ATP Measurement:
-
Readout: Measure the luminescence of each well using a luminometer.
Data Presentation and Analysis
Data Analysis: The percentage of gametocyte inhibition is calculated from the Relative Light Units (RLU) for each compound concentration using the following formula:[1]
% Inhibition = 100 * (1 - (RLU_Sample - RLU_Positive) / (RLU_Negative - RLU_Positive))[1]
The IC50 values are then determined by plotting the % inhibition against the log-transformed compound concentrations and fitting the data to a four-parameter non-linear regression model.
Quantitative Data Summary: The gametocytocidal activity of this compound is summarized and compared against control compounds. Studies have shown this compound is highly active, with IC50 values against P. falciparum asexual stages ranging from 4 to 32 nM.[2][3][4] The table below presents hypothetical data for its activity against gametocyte stages.
| Compound | Target Stage | IC50 (nM) [Hypothetical] | Selectivity Index (SI)¹ |
| This compound | Stage V Gametocytes | 15.5 | >1000 |
| Dihydroartemisinin | Stage V Gametocytes | 25.0 | >800 |
| Epoxomicin | Stage V Gametocytes | 2.2 | >2000 |
| Chloroquine | Stage V Gametocytes | >10,000 | <1 |
¹ Selectivity Index (SI) is calculated as the ratio of cytotoxicity (e.g., on HepG2 cells) to gametocytocidal activity. A higher SI indicates greater selectivity for the parasite.
Visualizations: Workflows and Pathways
Caption: Workflow for the gametocytocidal activity assay.
Caption: Transmission-blocking strategy of a gametocytocidal agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimalarial Activity of the Myxobacterial Macrolide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial activity of the myxobacterial macrolide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. HZI | Chlorotonil: Game-Changer in the Fight Against Multidrug-Resistant Pathogens [helmholtz-hzi.de]
- 6. Chlorotonil: Game-Changer in the Fight Against Multidrug-Resistant Pathogens - Researchers decipher novel mode of action of natural product antibiotic [bionity.com]
- 7. Activity of Clinically Relevant Antimalarial Drugs on Plasmodium falciparum Mature Gametocytes in an ATP Bioluminescence “Transmission Blocking” Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Streamlined and Robust Stage-Specific Profiling of Gametocytocidal Compounds Against Plasmodium falciparum [frontiersin.org]
- 9. A malaria gametocytocidal assay using oxidoreduction indicator, alamarBlue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Chlorotonil A's Impact on Bacterial Colonization Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotonil A is a natural product with a novel dual mechanism of action against multidrug-resistant bacteria. It demonstrates significant promise in combating challenging infections, particularly those prone to recurrence, such as Clostridioides difficile infection (CDI). A key attribute of this compound is its ability to preserve the host's natural colonization resistance by having a minimal impact on the gut microbiota, a stark contrast to many broad-spectrum antibiotics.
These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for assessing its efficacy in preclinical models, with a focus on its impact on bacterial colonization resistance.
Mechanism of Action
This compound exhibits a multifaceted attack on bacterial cells:
-
Membrane Depolarization: It directly binds to lipids in the bacterial cell membrane, leading to its destabilization. This disruption causes an uncontrolled leakage of potassium ions (K+), which dissipates the membrane's electrical potential. The loss of membrane potential rapidly halts essential cellular processes and contributes to the bactericidal effect of the compound.[1][2]
-
Enzyme Inhibition: this compound also inhibits two crucial bacterial enzymes:
-
Phosphatase YbjG: Involved in cell wall biosynthesis.
-
Methionine aminopeptidase (B13392206) (MetAP): Essential for protein synthesis.[1][2]
-
This dual-pronged attack makes it more difficult for bacteria to develop resistance.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
Note: Specific MIC values for this compound against a broad range of pathogens were not available in the provided search results. The following table is a template illustrating how such data would be presented and includes representative values for compounds with similar activity profiles.
| Bacterial Species | Strain | This compound MIC (µg/mL) | Vancomycin (B549263) MIC (µg/mL) | Metronidazole MIC (µg/mL) |
| Clostridioides difficile | ATCC 43255 | 0.125 - 0.5 | 0.5 - 2.0 | 0.25 - 1.0 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 0.03 - 0.125 | 1.0 - 4.0 | >128 |
| Enterococcus faecium (VRE) | ATCC 51559 | 0.06 - 0.25 | >256 | >128 |
| Escherichia coli | ATCC 25922 | >64 | >256 | >128 |
| Bacteroides fragilis | ATCC 25285 | 8 - 32 | 16 - 64 | 0.5 - 2.0 |
Table 2: Efficacy of this compound in a Mouse Model of Clostridioides difficile Infection (CDI)
Note: While studies indicate this compound prevents CDI relapse more effectively than vancomycin, specific quantitative data from these studies were not available in the search results. This table is a template demonstrating how such data would be structured.
| Treatment Group | Survival Rate (Day 14 post-infection) | Mean Body Weight Change (Day 7) | C. difficile Load (log10 CFU/g feces) | Toxin B Titer (log10) |
| Vehicle Control | 0% | -25% | 8.5 | 4.0 |
| Vancomycin (20 mg/kg) | 40% (relapse) | -15% | 5.0 (rebound) | 2.5 (rebound) |
| This compound (20 mg/kg) | 90% | +5% | < 2.0 | < 1.0 |
Table 3: Impact of this compound on Gut Microbiota Composition (16S rRNA Sequencing)
Note: It is reported that this compound largely preserves microbiota composition compared to vancomycin. The following table is a template illustrating the expected presentation of such data.
| Phylum | Untreated Control (% Abundance) | Vancomycin-Treated (% Abundance) | This compound-Treated (% Abundance) |
| Firmicutes | 60% | 20% | 55% |
| Bacteroidetes | 30% | 70% | 35% |
| Proteobacteria | 5% | 8% | 6% |
| Actinobacteria | 5% | 2% | 4% |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains of interest
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture bacteria overnight on an appropriate agar (B569324) plate.
-
Inoculate a few colonies into CAMHB and incubate until the culture reaches the logarithmic growth phase.
-
Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
-
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Mouse Model of Clostridioides difficile Infection and Colonization Resistance
This protocol describes a model to assess the efficacy of this compound in treating primary CDI and preventing relapse, thereby evaluating its impact on colonization resistance.
Materials:
-
C57BL/6 mice
-
Antibiotic cocktail (e.g., kanamycin, gentamicin, colistin, metronidazole, vancomycin) in drinking water
-
C. difficile spores (a hypervirulent strain such as R20291)
-
This compound
-
Vancomycin (as a comparator)
-
Sterile saline (vehicle control)
Procedure:
-
Induction of Susceptibility:
-
Administer an antibiotic cocktail to mice in their drinking water for 5-7 days to disrupt the native gut microbiota.
-
Administer a single dose of clindamycin (10 mg/kg) intraperitoneally one day before infection.
-
-
Infection:
-
Challenge the mice with 1 x 10^5 CFU of C. difficile spores via oral gavage.
-
-
Treatment:
-
Beginning 24 hours after infection, administer this compound (e.g., 20 mg/kg), vancomycin (e.g., 20 mg/kg), or vehicle control orally once daily for 5-7 days.
-
-
Monitoring:
-
Monitor the mice daily for survival, body weight, and clinical signs of disease (e.g., diarrhea, hunched posture).
-
Collect fecal samples at regular intervals to determine the shed C. difficile load (CFU/g of feces) and toxin levels (using an ELISA kit).
-
-
Assessment of Relapse and Colonization Resistance:
-
After the treatment period, continue to monitor the mice for at least 14 days for signs of relapse.
-
At the end of the study, euthanize the mice and collect cecal contents for quantitative culture of C. difficile and 16S rRNA gene sequencing to analyze the microbiota composition.
-
Protocol 3: Assessment of Bacterial Membrane Depolarization
This protocol uses the voltage-sensitive dye DiSC3(5) to measure changes in bacterial membrane potential.
Materials:
-
Bacterial culture in logarithmic growth phase
-
DiSC3(5) fluorescent dye
-
This compound
-
Valinomycin (B1682140) (as a positive control for depolarization)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Cell Preparation:
-
Harvest bacterial cells from a logarithmic phase culture by centrifugation and wash them with a suitable buffer (e.g., PBS).
-
Resuspend the cells to a standardized optical density (e.g., OD600 of 0.2).
-
-
Dye Loading:
-
Add DiSC3(5) to the bacterial suspension (final concentration typically 1-2 µM) and incubate in the dark to allow the dye to accumulate in the polarized membranes.
-
-
Fluorescence Measurement:
-
Place the cell suspension in a cuvette or a microplate well and measure the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).
-
-
Compound Addition:
-
Add this compound at various concentrations to the cell suspension.
-
Use valinomycin as a positive control to induce complete depolarization.
-
Use a vehicle control (e.g., DMSO) as a negative control.
-
-
Data Acquisition:
-
Monitor the increase in fluorescence over time. Depolarization of the membrane leads to the release of the quenched dye into the cytoplasm, resulting in an increase in fluorescence intensity.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for the C. difficile infection mouse model.
Caption: Logic of colonization resistance.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Chlorotonil A Solubility for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Chlorotonil A solubility for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is this compound's solubility a concern for in vivo experiments?
A1: this compound is a highly lipophilic macrolide with poor aqueous solubility.[1] This characteristic significantly hinders its bioavailability when administered in vivo, making it challenging to achieve therapeutic concentrations in animal models. A pilot study even resorted to administering the non-solubilized compound mixed with peanut butter due to the lack of a suitable solvent.[2]
Q2: What is the reported logP value for this compound?
A2: The calculated octanol-water partition coefficient (logP) for this compound is approximately 5.42 to 6.4, indicating its high lipophilicity and low aqueous solubility.[3][4]
Q3: Are there any derivatives of this compound with improved solubility?
A3: Yes, chemical modification has been a successful strategy. A dehalogenated derivative, known as Dehalogenil, has been developed and demonstrates a more than 500-fold increase in solubility compared to the parent this compound.[3][5] Another modified structure, a mono-dechlorinated and bis-epoxidated derivative, showed a water solubility of 16 µM.[6] Dehalogenil has also shown improved in vivo efficacy and favorable pharmacokinetic profiles.[7]
Q4: What are the main formulation strategies to improve the solubility of compounds like this compound?
A4: For poorly water-soluble drugs like this compound, several formulation strategies can be employed. These include the use of nanocrystal formulations, inclusion complexes, liposomes, and solid dispersions with polymers like polyethylene (B3416737) glycol (PEG).[3][5] Lipid-based formulations are also a promising approach.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer during dilution from a stock solution (e.g., DMSO). | The concentration of the aqueous buffer is insufficient to maintain the solubility of this compound once the organic solvent is diluted. | - Increase the percentage of co-solvent (e.g., PEG400, ethanol) in the final formulation. - Consider creating a solid dispersion or a lipid-based formulation to improve aqueous dispersibility. - Prepare a nanosuspension to increase the surface area and dissolution rate. |
| Low and variable oral bioavailability in animal studies. | Poor dissolution of this compound in the gastrointestinal tract. | - Formulate this compound as a solid dispersion with a hydrophilic carrier. - Develop a self-emulsifying drug delivery system (SEDDS) or other lipid-based formulation. - Explore the use of the more soluble derivative, Dehalogenil, if available. |
| Difficulty in preparing a high-concentration dosing solution for in vivo studies. | The intrinsic low solubility of this compound in pharmaceutically acceptable solvents. | - Investigate the use of co-solvents such as a mixture of PEG400, ethanol, and water. The ratio will need to be optimized. - Prepare a nanosuspension which allows for a higher drug load in a liquid formulation. - For preclinical studies, a lipid-based formulation can often accommodate higher concentrations of lipophilic drugs. |
| Inconsistent results between different batches of formulated this compound. | Variability in the formulation preparation process (e.g., particle size, degree of amorphization). | - Standardize the formulation protocol, including solvent evaporation rate, stirring speed, and temperature. - Characterize each batch for particle size distribution, morphology, and dissolution profile. |
Quantitative Data on this compound and Derivatives
| Compound | Key Physicochemical Properties | Solubility Enhancement | Reference |
| This compound | Molar Mass: 479.4 g/mol Calculated logP: ~5.42 - 6.4 | Baseline | [3][4] |
| Dehalogenil (Dehalogenated derivative) | - | >500-fold increase in solubility compared to this compound. | [3][5] |
| Mono-dechlorinated, bis-epoxidated derivative | - | Water solubility of 16 µM. | [6] |
Experimental Protocols
Preparation of a this compound Solid Dispersion by Solvent Evaporation
This method aims to disperse this compound in a hydrophilic polymer matrix at a molecular level, enhancing its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 6000)
-
Methanol (B129727) or other suitable organic solvent
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio).
-
Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming or sonication if necessary.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a dry, thin film is formed on the flask's inner wall.
-
Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator.
Formulation of a Nanosuspension using the Nanoprecipitation Method
This protocol describes the preparation of a nanosuspension to increase the surface area and dissolution velocity of this compound.
Materials:
-
This compound
-
Methanol (as the solvent)
-
Poloxamer 188 or Tween 80 (as a stabilizer)
-
Purified water (as the anti-solvent)
-
Magnetic stirrer
-
Syringe with a fine needle
Procedure:
-
Prepare the organic phase by dissolving this compound in methanol to a desired concentration (e.g., 1-5 mg/mL).
-
Prepare the aqueous phase by dissolving the stabilizer (e.g., 0.5-1% w/v Poloxamer 188) in purified water.
-
Place the aqueous phase on a magnetic stirrer and stir at a moderate speed (e.g., 500-1000 rpm).
-
Slowly inject the organic phase into the stirring aqueous phase using a syringe with a fine needle. The rapid diffusion of the solvent into the anti-solvent will cause the precipitation of this compound as nanoparticles.
-
Continue stirring for an additional 1-2 hours to allow for solvent evaporation and stabilization of the nanosuspension.
-
The resulting nanosuspension can be further processed (e.g., by lyophilization) or used directly for in vivo studies after appropriate characterization.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound.
References
- 1. media.malariaworld.org [media.malariaworld.org]
- 2. Antimalarial Activity of the Myxobacterial Macrolide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C26H32Cl2O4 | CID 24742044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Functionalization of Chlorotonils: Dehalogenil as Promising Lead Compound for In Vivo Application - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Chlorotonil A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorotonil A. The focus is on addressing the challenges associated with its poor oral bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing very low and highly variable plasma concentrations of this compound after oral administration in our animal model. What could be the primary reason for this?
A1: The most likely cause is the inherently poor aqueous solubility of this compound. As a lipophilic molecule (calculated XLogP ≈ 6.03), it has limited ability to dissolve in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream.[1] This poor solubility leads to low and erratic absorption, resulting in the variability you are observing. In an early in vivo study, due to its poor solubility, this compound was administered to mice as a powder mixed with peanut butter, highlighting the challenges with conventional oral formulations.[2]
Q2: How can we confirm that poor solubility is the main issue in our experiments?
A2: You can perform a simple in vitro solubility assessment.
-
Experiment: Determine the solubility of this compound in simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8) at 37°C.
-
Expected Outcome: You will likely find the solubility to be very low in both media, confirming that this is a significant barrier to oral absorption.
Q3: What are the potential strategies to improve the oral bioavailability of this compound?
A3: Several formulation and chemical modification strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound. These can be broadly categorized as:
-
Chemical Modification: Synthesizing derivatives or prodrugs with improved physicochemical properties.
-
Formulation Approaches:
-
Particle Size Reduction: Increasing the surface area of the drug for faster dissolution (e.g., nanocrystals).
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix to prevent crystallization and improve dissolution.
-
Lipid-Based Formulations: Dissolving the drug in a lipid vehicle to facilitate absorption through the lymphatic system.
-
Q4: Is there any evidence of a successful strategy for improving this compound's bioavailability?
A4: Yes, chemical modification has proven effective. A dehalogenated derivative, named Dehalogenil , has been synthesized and shown to have significantly improved solubility and in vivo efficacy.[3][4] Pharmacokinetic studies in mice have demonstrated that Dehalogenil achieves measurable plasma concentrations after oral administration, with a bioavailability of approximately 10% in a non-optimized formulation.[5] This serves as a strong proof-of-concept for enhancing the properties of the Chlorotonil scaffold.
Data Presentation: Physicochemical and Pharmacokinetic Parameters
The following tables summarize the known physicochemical properties of this compound and the reported pharmacokinetic data for its improved derivative, Dehalogenil.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 479.44 g/mol | [1] |
| Chemical Formula | C₂₆H₃₂Cl₂O₄ | [6] |
| XLogP | ~6.03 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Topological Polar Surface Area | 60.44 Ų | [1] |
Table 2: Pharmacokinetic Parameters of Dehalogenil in Mice (Oral Administration)
| Parameter | 10 mg/kg Dose | 50 mg/kg Dose | Reference |
| Cmax (ng/mL) | 14.8 ± 3.4 | 143.2 ± 33.3 | [5] |
| Tmax (h) | 0.58 ± 0.2 | 1.33 ± 1.15 | [5] |
| AUC₀-t (ng*h/mL) | 35.8 ± 10.3 | 473.8 ± 142.1 | [5] |
| Oral Bioavailability (F%) | ~10% (for 10 mg/kg) | Not Reported | [5] |
Data presented as mean ± standard deviation.
Experimental Protocols
Here are detailed methodologies for key experiments to assess and improve the oral bioavailability of this compound.
Protocol 1: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
Objective: To enhance the dissolution rate of this compound by creating an amorphous solid dispersion.
Materials:
-
This compound
-
Polymer carrier (e.g., Kollidon® SR, Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS))[2][7]
-
Volatile organic solvent (e.g., methanol, ethanol, or a mixture in which both drug and polymer are soluble)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and the chosen polymer carrier in a specific ratio (e.g., 1:2, 1:5, 1:10 drug-to-polymer weight ratio).
-
Dissolve both the drug and the polymer in a minimal amount of the selected organic solvent in a round-bottom flask.
-
Ensure complete dissolution by gentle warming or sonication if necessary.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once a solid film is formed on the flask wall, continue drying under high vacuum for several hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Store the resulting solid dispersion in a desiccator to prevent moisture absorption and recrystallization.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of this compound.
Protocol 2: Nanocrystal Formulation (Anti-Solvent Precipitation Method)
Objective: To increase the surface area and dissolution velocity of this compound by producing nanocrystals.
Materials:
-
This compound
-
A suitable organic solvent (e.g., acetone, ethanol)
-
An anti-solvent (typically water)
-
Stabilizers (e.g., surfactants like Poloxamer 188 or polymers like Hydroxypropyl Cellulose (HPC))[8][9]
-
High-speed homogenizer or sonicator
Procedure:
-
Dissolve this compound in the organic solvent to prepare the drug solution.
-
Dissolve the chosen stabilizer(s) in the anti-solvent (water) to prepare the anti-solvent phase.
-
Rapidly inject the drug solution into the vigorously stirred anti-solvent phase.
-
The sudden change in solvent polarity will cause the precipitation of this compound as nanocrystals.
-
Immediately subject the resulting suspension to high-energy homogenization or sonication to further reduce the particle size and prevent aggregation.
-
Characterize the nanocrystal suspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
The nanocrystal suspension can be used directly or solidified by techniques like freeze-drying (with a cryoprotectant) for incorporation into solid dosage forms.
Protocol 3: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and its formulations.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12- or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS for sample analysis
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (this compound or its formulation, dissolved in HBSS) to the apical (donor) side.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
Also, take a sample from the apical side at the beginning and end of the experiment.
-
To assess active efflux, perform the transport study in the reverse direction (basolateral to apical).
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor compartment.
-
Protocol 4: In Vivo Pharmacokinetic Study in Mice (Oral Gavage)
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, and oral bioavailability) of this compound formulations.
Materials:
-
Male or female mice (e.g., C57BL/6 or BALB/c)
-
This compound formulation (e.g., suspension, solid dispersion, or nanocrystal formulation)
-
Vehicle control
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes)
-
Anesthetic
-
Centrifuge
-
LC-MS/MS for plasma sample analysis
Procedure:
-
Fast the mice overnight (with access to water) before dosing.
-
Administer the this compound formulation or vehicle control to the mice via oral gavage at a specific dose.
-
For bioavailability determination, a separate group of mice should receive an intravenous (IV) administration of this compound (dissolved in a suitable vehicle).
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Process the blood samples by centrifugation to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time profile for each group.
-
Calculate the key pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Mandatory Visualizations
Caption: Antibacterial mechanism of this compound.
Caption: Workflow for enhancing this compound's oral bioavailability.
Caption: Logical relationships in overcoming poor bioavailability.
References
- 1. Chlorotonil: Game-Changer in the Fight Against Multidrug-Resistant Pathogens - Researchers decipher novel mode of action of natural product antibiotic [bionity.com]
- 2. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorotonil: Game-Changer in the Fight Against Multidrug-Resistant Pathogens | HELMHOLTZ HIPS [helmholtz-hips.de]
- 5. media.malariaworld.org [media.malariaworld.org]
- 6. Antimalarial Activity of the Myxobacterial Macrolide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
- 9. Stabilizers used in nanocrystal based drug delivery systems | Semantic Scholar [semanticscholar.org]
Technical Support Center: Late-Stage Functionalization of the Chlorotonil A Scaffold
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the late-stage functionalization of the Chlorotonil A scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the this compound scaffold?
A1: The primary challenges of the this compound scaffold are its low aqueous solubility and poor oral bioavailability.[1][2] These properties can hinder its development as a therapeutic agent. Late-stage functionalization aims to address these limitations by introducing new functional groups to improve its physicochemical properties.[1][2]
Q2: What is "dehalogenil" and why is it a promising lead compound?
A2: Dehalogenil is a derivative of this compound produced via a sulfur-mediated dehalogenation reaction.[1][2] It is considered a promising lead compound because it exhibits significantly improved solubility (over 500-fold) and in vivo efficacy while maintaining excellent antimicrobial activity against multidrug-resistant bacteria and Plasmodium falciparum.[1][3]
Q3: What is the proposed mechanism of action for this compound and its derivatives?
A3: this compound and its derivatives are believed to have a multi-targeted mechanism of action. They can insert into bacterial cell membranes, causing uncontrolled leakage of potassium ions and depolarization of the membrane. Additionally, they have been shown to inhibit the peptidoglycan biosynthesis protein YbjG and the methionine aminopeptidase (B13392206) MetAP.
Troubleshooting Guides
Mono-dechlorination of this compound to Chlorotonil B1
Q: My dechlorination reaction of this compound to B1 is slow or incomplete. What could be the issue?
A: Several factors could be affecting your reaction:
-
Zinc Activation: Ensure your zinc dust is activated. You can wash it with dilute HCl, followed by water, methanol, and ether, and then dry it under vacuum.
-
Solvent Quality: Use dry, high-quality solvents. Water content can interfere with the reaction.
-
Reaction Temperature: While the reaction is typically run at room temperature, gentle heating (e.g., to 40°C) might improve the rate. However, be cautious as higher temperatures may lead to degradation.
-
Stirring: Ensure vigorous stirring to keep the zinc suspended and in contact with the dissolved this compound.
Q: I am observing significant side product formation. How can I minimize this?
A: Side product formation can result from over-reduction or degradation.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid the formation of further reduction products.
-
Acid Concentration: The concentration of acetic acid is crucial. Too much acid can lead to degradation of the macrolide scaffold. Try reducing the amount of acetic acid or using a weaker acid.
Epoxidation of Chlorotonil B1
Q: My epoxidation reaction with m-CPBA is not going to completion. What should I do?
A:
-
m-CPBA Quality: Use fresh, high-purity m-CPBA. Peroxyacids can degrade over time.
-
Stoichiometry: You may need to add a slight excess of m-CPBA (e.g., 1.2-1.5 equivalents).
-
Temperature: The reaction is typically run at 0°C to room temperature. If the reaction is slow, you can let it stir at room temperature for a longer period.
Q: I am getting a mixture of diastereomers. How can I improve the stereoselectivity?
A: The stereoselectivity of the epoxidation can be influenced by the solvent and reaction temperature.
-
Solvent: Dichloromethane (B109758) (CH2Cl2) is a common solvent for this reaction. You could explore other non-polar solvents to see if they influence the diastereomeric ratio.
-
Temperature: Running the reaction at a lower temperature (e.g., -20°C or -78°C) may improve stereoselectivity, although it will likely slow down the reaction rate.
Q: How do I remove the m-chlorobenzoic acid byproduct from my reaction mixture?
A: The acidic byproduct can be removed during the workup.
-
Aqueous Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or sodium sulfite (B76179) (Na2SO3) to quench excess m-CPBA and remove the benzoic acid byproduct.
-
Precipitation: In some cases, cooling the reaction mixture can cause the m-chlorobenzoic acid to precipitate, after which it can be removed by filtration.
Sulfur-Mediated Dehalogenation to Dehalogenil
Q: My sulfur-mediated dehalogenation is not working. What are the key parameters?
A: While specific published protocols are scarce, general principles for reductive dehalogenation can be applied.
-
Sulfur Reagent: The choice of the sulfur nucleophile is critical. Reagents like sodium sulfide (B99878) (Na2S) or thiourea (B124793) in the presence of a base could be starting points for exploration.
-
Solvent: A polar aprotic solvent such as DMF or DMSO might be necessary to dissolve the reactants and facilitate the reaction.
-
Temperature: These reactions may require heating to proceed at a reasonable rate. Optimization of the reaction temperature will be necessary.
Q: I am seeing decomposition of my starting material. What can I do?
A: The this compound scaffold can be sensitive to harsh reaction conditions.
-
Base Strength: If a base is used, a milder base (e.g., potassium carbonate) may be preferable to a stronger one (e.g., sodium hydroxide).
-
Temperature Control: Avoid excessive heating. It is better to run the reaction for a longer time at a lower temperature.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Data Presentation
Table 1: In Vitro Biological Activity of this compound and Derivatives
| Compound | S. aureus (MRSA) MIC (µg/mL) | P. falciparum (Chloroquine-Resistant) IC50 (nM) | P. falciparum (Chloroquine-Sensitive) IC50 (nM) |
| This compound | Not Reported | 4 - 32 | 4 - 32 |
| Dehalogenil | Not Reported | 5 ± 0.02 | 39 ± 3 |
| ChB1-Epo2 | Not Reported | Not Reported | Not Reported |
Data compiled from multiple sources.[3][4][5] Note that direct comparison may be limited due to variations in experimental conditions between studies.
Table 2: Physicochemical Properties of this compound and Dehalogenil
| Compound | Aqueous Solubility | LogP |
| This compound | Low | 5.42 |
| Dehalogenil | >500-fold increase vs. This compound | Not Reported |
Data sourced from reference[3].
Experimental Protocols
Disclaimer: The following protocols are representative and may require optimization for specific laboratory conditions and substrate batches.
Protocol 1: Representative Mono-dechlorination of this compound to Chlorotonil B1
-
Preparation: Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (B95107) (THF) and 5% aqueous acetic acid.
-
Reaction Initiation: To the stirred solution, add activated zinc dust (5-10 equivalents).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours at room temperature.
-
Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the zinc. Dilute the filtrate with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain Chlorotonil B1.
Protocol 2: Representative Epoxidation of Chlorotonil B1
-
Preparation: Dissolve Chlorotonil B1 (1 equivalent) in dry dichloromethane (CH2Cl2) and cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equivalents) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the epoxidized derivative (e.g., ChB1-Epo2).
Protocol 3: Plausible Sulfur-Mediated Dehalogenation of this compound
-
Preparation: Dissolve this compound (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition: Add a sulfur nucleophile, such as sodium thiomethoxide (NaSMe) (2.5 equivalents), to the solution at room temperature under an inert atmosphere.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by LC-MS. The reaction may take several hours to reach completion.
-
Workup: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate. Wash the combined organic extracts with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by preparative High-Performance Liquid Chromatography (HPLC) to yield dehalogenil.
Visualizations
Caption: Proposed multi-target mechanism of action of this compound.
Caption: Experimental workflow for late-stage functionalization of this compound.
Caption: Troubleshooting decision tree for low yield in m-CPBA epoxidation.
References
Technical Support Center: Synthesis of Dehalogenil from Chlorotonil A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dehalogenil from Chlorotonil A to enhance solubility.
Frequently Asked Questions (FAQs)
Q1: What is the primary motivation for synthesizing Dehalogenil from this compound?
A1: The primary motivation is to address the poor water solubility and oral bioavailability of this compound, which limits its therapeutic application despite its high potency against multidrug-resistant Gram-positive bacteria and Plasmodium falciparum.[1][2][3][4] The synthesis of Dehalogenil, a derivative of this compound, results in a compound with significantly improved solubility and in vivo efficacy while retaining excellent antimicrobial activity.[1][2][3][4]
Q2: What is the key chemical transformation in the synthesis of Dehalogenil from a Chlorotonil derivative?
A2: The key chemical transformation is a sulfur-mediated dehalogenation.[1][2][3][4] This reaction removes a halogen atom from the Chlorotonil scaffold.
Q3: How significant is the solubility enhancement of Dehalogenil compared to this compound?
A3: The solubility of Dehalogenil is substantially higher than that of this compound. One report indicates a more than 500-fold increase in solubility.[5] Another study highlights that Dehalogenil exhibits double the aqueous solubility of Chlorotonil B1-Epo2, which was already an improvement over this compound.[6]
Q4: What is the proposed mechanism of action for Chlorotonil derivatives like Dehalogenil?
A4: Chlorotonils have a novel and complex mechanism of action. They target the bacterial cell membrane by binding to lipids, which destabilizes the membrane and causes an uncontrolled leakage of potassium ions.[7] Additionally, they inhibit enzymes involved in cell wall and protein synthesis.[7] This multi-target approach is believed to make the development of bacterial resistance more difficult.[7]
Q5: What are the main biological activities of Dehalogenil?
A5: Dehalogenil retains the potent biological activities of its parent compound. It shows excellent activity against multidrug-resistant clinical isolates of Staphylococcus aureus and Enterococcus spp., as well as mature transmission stages of Plasmodium falciparum.[1][2][3][4] Furthermore, it has demonstrated favorable in vivo toxicity, pharmacokinetics, and efficacy in infection models.[1][3][4]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low reaction yield | Incomplete reaction. | - Ensure starting materials are pure and dry.- Optimize reaction time and temperature.- Use fresh reagents, particularly the sulfur-mediated dehalogenation agent. |
| Side reactions. | - Carefully control the stoichiometry of the reactants.- Monitor the reaction progress using techniques like TLC or LC-MS to minimize the formation of byproducts. | |
| Difficulty in product purification | Presence of closely related impurities. | - Employ high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (prep-TLC) for purification.- Consider using a different solvent system for column chromatography to improve separation. |
| Product instability. | - Avoid prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures).- Store the purified product under an inert atmosphere at low temperatures. | |
| Inconsistent solubility results | Incorrect pH of the buffer. | - Prepare fresh buffers and verify the pH with a calibrated meter before use.- Ensure the buffer capacity is sufficient to maintain the desired pH. |
| Presence of insoluble impurities. | - Re-purify the compound to ensure high purity.- Filter the solution through a sub-micron filter before solubility measurements. |
Quantitative Data Summary
Table 1: Physicochemical and ADME Parameters of Dehalogenil [3]
| Parameter | Value |
| Semi-thermodynamic solubility [μM] | |
| pH 5.0 | 34.9 |
| pH 7.4 | 2.74 |
| pH 9.0 | 10.3 |
Table 2: In Vitro Antimalarial Activity of a Dehalogenated Derivative [5]
| Plasmodium falciparum Strain | IC50 (nM) |
| Chloroquine-resistant (Dd2) | 5 ± 0.02 |
| Chloroquine-sensitive (3D7) | 39 ± 3 |
Experimental Protocols
Representative Protocol for Sulfur-Mediated Dehalogenation of a Chlorotonil Derivative
Disclaimer: This is a representative protocol based on available literature. Researchers should consult the original publication for detailed experimental conditions.
-
Reactant Preparation: Dissolve the chlorinated Chlorotonil precursor in a suitable anhydrous solvent (e.g., pyridine) in a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Add the sulfur-containing dehalogenating agent to the reaction mixture. The specific reagent and stoichiometry should be based on the cited literature.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding an appropriate aqueous solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with brine and dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue using column chromatography on silica (B1680970) gel with a suitable eluent system to obtain the pure Dehalogenil.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizations
Caption: Experimental workflow for the synthesis of Dehalogenil.
Caption: Proposed mechanism of action of Chlorotonil derivatives.
References
- 1. malariaworld.org [malariaworld.org]
- 2. citedrive.com [citedrive.com]
- 3. researchgate.net [researchgate.net]
- 4. Functionalization of Chlorotonils: Dehalogenil as Promising Lead Compound for In Vivo Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2024231481A1 - Chlorotonil derivatives - Google Patents [patents.google.com]
- 7. Chlorotonil: Game-Changer in the Fight Against Multidrug-Resistant Pathogens | HELMHOLTZ HIPS [helmholtz-hips.de]
optimizing Chlorotonil A dosage for animal infection models
Welcome to the Technical Support Center for Chlorotonil A. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of this compound in animal infection models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound exhibits a complex and multi-targeted antibacterial mechanism.[1] Unlike many antibiotics that have a single target, chlorotonils attack bacterial pathogens through a combined approach.[2][3] They bind directly to lipids in the bacterial cell membrane, leading to destabilization.[2][4] This binding causes an uncontrolled leakage of potassium ions from the cell, which disrupts the membrane's electrical potential and lowers osmotic pressure.[2][3] In addition to membrane disruption, this compound inhibits two key enzymes: the phosphatase YbjG, which is involved in cell wall synthesis, and the methionine aminopeptidase (B13392206) (MetAP), which plays a role in protein synthesis.[2][4] This multi-pronged attack severely impairs essential cellular functions, ultimately leading to bacterial cell death.[2] The direct interaction with membrane lipids may also make it more difficult for bacteria to develop resistance.[3][4]
Q2: What are recommended starting dosages for in vivo studies with this compound?
In a pilot study using a Plasmodium berghei malaria infection model in mice, oral dosages ranged from 36 mg/kg to 110 mg/kg.[5] Specifically, BALB/c mice received doses of 36, 68, and 110 mg/kg, while Swiss CD1 mice were treated with 100 mg/kg.[5] These doses resulted in a substantial reduction of parasitemia, with antiplasmodial activity levels reaching up to 98% compared to control mice.[5] Researchers should consider these values as a starting point and optimize the dosage based on the specific animal model, pathogen, and infection severity.
Q3: How can I administer this compound to animals, considering its poor solubility?
This compound has very poor solubility in most common solvents, which presents a significant challenge for in vivo administration.[5][6] In initial mouse studies, the compound was administered orally as a powder mixed with peanut butter because the solvent used for in vitro assays, tetrahydrofuran, is toxic to mice.[5] Other strategies to overcome solubility issues include using oil-based vehicles like soy oil or developing nanosuspensions.[6][7] Researchers are also actively exploring chemical modifications to the this compound scaffold to create derivatives, such as dehalogenil, which exhibit significantly improved solubility and bioavailability while retaining potent antimicrobial activity.[6][8]
Q4: What is the known toxicity profile of this compound in animal models?
In the initial P. berghei mouse model study, mice treated with oral doses as high as 110 mg/kg did not show obvious signs of toxicity.[5] This suggests that this compound has low toxicity at therapeutically relevant doses.[5] Further studies on derivatives have also demonstrated favorable in vivo toxicity profiles.[8] However, as with any experimental compound, it is crucial to conduct thorough dose-ranging and toxicity studies within the specific animal model being used. It is also important to distinguish this compound from Chlorothalonil (B1668833) (CTL), a fungicide, which is known to have toxic effects on various non-target organisms.[9]
Q5: Which animal models have been successfully used for this compound efficacy studies?
The primary animal model reported for this compound efficacy is the murine malaria model using Plasmodium berghei infection in both BALB/c and Swiss CD1 mice.[5] More recent studies on advanced derivatives like dehalogenil have expanded the models to include murine foreign body and sepsis infection models with multi-drug resistant Staphylococcus aureus.[7][8]
Data Summary
Table 1: In Vivo Efficacy of this compound in a Murine Malaria Model (P. berghei)
| Animal Strain | Dosage (mg/kg) | Administration Route | Efficacy (Parasitemia Suppression) | Observed Toxicity | Reference |
|---|---|---|---|---|---|
| BALB/c Mice | 36, 68, 110 | Oral (mixed with peanut butter) | 97% on Day 4, 93% on Day 5 | No obvious signs | [5] |
| Swiss CD1 Mice| 100 | Oral (mixed with peanut butter) | 98% on Day 4, 85% on Day 5 | No obvious signs |[5] |
Table 2: Physicochemical Properties & Formulation Challenges
| Property | Description | Potential Solution | Reference |
|---|---|---|---|
| Solubility | Poorly soluble in most common solvents. | - Formulation as a powder with a palatable vehicle (e.g., peanut butter).- Use of oil-based vehicles (e.g., soy oil).- Development of nanosuspensions.- Synthesis of more soluble derivatives (e.g., dehalogenil). | [5][6][8] |
| Bioavailability | Low oral bioavailability due to poor solubility. | - Formulation optimization.- Use of derivatives with improved pharmacokinetic properties. |[6][8] |
Visualized Mechanisms and Workflows
Caption: Multi-target mechanism of action of this compound.
Caption: General workflow for an in-vivo efficacy study.
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Murine Malaria Model
This protocol is adapted from the methodology used in the P. berghei mouse model study.[5]
-
Animal Model:
-
Use BALB/c or Swiss CD1 mice.
-
Acclimatize animals for at least one week before the experiment.
-
-
Infection:
-
Inoculate mice intravenously with 2 x 10⁷ parasitized erythrocytes from a donor mouse infected with Plasmodium berghei ANKA strain.
-
-
Compound Preparation and Dosing:
-
Due to poor solubility, this compound should be administered as a powder.
-
Weigh the precise dose of this compound for each animal (e.g., starting dose of 36-100 mg/kg).
-
Thoroughly mix the powdered compound with a palatable vehicle like peanut butter immediately before administration. The vehicle helps ensure voluntary ingestion and masks any taste.
-
For the control group, provide the vehicle alone.
-
Administer the mixture orally once daily for four consecutive days, starting 24 hours post-infection.
-
-
Monitoring and Endpoints:
-
Monitor the animals daily for any signs of toxicity or adverse reactions.
-
Prepare thin blood smears from tail blood on Day 4 and Day 5 post-infection.
-
Stain smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.
-
Calculate the percent suppression of parasitemia compared to the control group.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no efficacy observed in the animal model. | Poor Bioavailability: The compound is not being absorbed effectively due to its low solubility.[5] | Optimize Formulation: Ensure the compound is thoroughly and consistently mixed with the vehicle. Consider alternative lipid-based vehicles like soy oil or explore the development of a nanosuspension to improve absorption.[6] |
| Incorrect Dosage: The administered dose may be too low for the specific pathogen or infection model. | Dose Escalation Study: Perform a dose-escalation study to determine the minimum effective dose. Start with the published range (36-110 mg/kg) and adjust accordingly.[5] | |
| High variability in results between animals. | Inconsistent Dosing: Uneven mixing of the compound in the vehicle or incomplete ingestion by the animals can lead to variable actual doses. | Standardize Administration: Ensure each animal consumes the entire dose. For more precise dosing, consider oral gavage if a suitable, non-toxic suspension can be developed. |
| Formulation Instability: The compound may not be stable in the chosen vehicle over time. | Fresh Preparation: Prepare the formulation fresh immediately before dosing each day. | |
| Signs of toxicity observed (e.g., weight loss, lethargy). | Dosage Too High: The dose may be approaching the maximum tolerated dose for your specific animal strain or model. | Reduce Dosage: Lower the dose and re-evaluate efficacy and toxicity. Conduct a formal toxicity study to establish a safe dose range. |
| Vehicle Toxicity: The vehicle used for administration could be causing adverse effects. | Vehicle Control: Ensure you have a control group that receives only the vehicle to rule out its toxicity. Test alternative, well-tolerated vehicles. | |
| Difficulty preparing a homogenous formulation. | Inherent Poor Solubility: this compound is crystalline and does not readily dissolve or suspend in many carriers.[5][6] | Particle Size Reduction: If possible, micronize the this compound powder to reduce particle size, which may aid in creating a more uniform suspension in the vehicle. |
| Explore Derivatives: If formulation challenges persist and hinder research, consider synthesizing or obtaining a more soluble derivative like dehalogenil, which has shown improved physicochemical properties.[7][8] |
References
- 1. Natural products chlorotonils exert a complex antibacterial mechanism and address multiple targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HZI | Chlorotonil: Game-Changer in the Fight Against Multidrug-Resistant Pathogens [helmholtz-hzi.de]
- 3. Chlorotonil: Game-Changer in the Fight Against Multidrug-Resistant Pathogens - Researchers decipher novel mode of action of natural product antibiotic [bionity.com]
- 4. Chlorotonil: Game-Changer in the Fight Against Multidrug-Resistant Pathogens | HELMHOLTZ HIPS [helmholtz-hips.de]
- 5. Antimalarial Activity of the Myxobacterial Macrolide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. media.malariaworld.org [media.malariaworld.org]
- 8. Functionalization of Chlorotonils: Dehalogenil as Promising Lead Compound for In Vivo Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The toxicity and health risk of chlorothalonil to non-target animals and humans: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Fermentation of Sorangium cellulosum for Chlorotonil A Production
Welcome to the technical support center for the large-scale fermentation of Sorangium cellulosum for Chlorotonil A production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for a successful fermentation process.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the large-scale fermentation of Sorangium cellulosum.
| Issue ID | Question | Possible Causes & Solutions |
| SC-F01 | Low Biomass Yield: My Sorangium cellulosum culture is growing poorly in the bioreactor. | 1. Suboptimal Media Composition: Ensure all media components are at the correct concentration and quality. Key nutrients for S. cellulosum include a carbon source (e.g., starch, cellulose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals. 2. Inadequate Inoculum: The inoculum should be in the late logarithmic growth phase and of sufficient volume (typically 5-10% of the final fermenter volume). A stressed or insufficient inoculum will lead to a long lag phase and poor growth. 3. Improper Physical Parameters: Verify that the temperature (typically around 30°C), pH (around 7.0-7.4), and dissolved oxygen (DO) levels are maintained within the optimal range. Low DO can be a significant limiting factor. |
| SC-F02 | Low this compound Titer Despite Good Growth: My culture grows well, but the yield of this compound is low. | 1. Nutrient Limitation or Repression: Secondary metabolite production is often triggered by specific nutrient limitations (e.g., phosphate (B84403) or nitrogen) after an initial growth phase. Conversely, high concentrations of certain nutrients, like glucose, can repress secondary metabolism. Consider implementing a fed-batch strategy to control nutrient levels. 2. Shear Stress: High agitation speeds can cause shear stress, damaging the filamentous structure of S. cellulosum and impacting secondary metabolite production. Optimize the agitation rate to ensure adequate mixing and oxygen transfer without causing excessive shear. 3. Unfavorable Morphology: Dense, large cell aggregates (pellets) can have mass transfer limitations, with cells in the core being starved of nutrients and oxygen, leading to reduced productivity. Try to control pellet size through media composition or agitation. |
| SC-F03 | Cell Aggregation and Pellet Formation: My Sorangium cellulosum is forming large, dense pellets, leading to inconsistent results. | 1. Media Composition: The presence of certain divalent cations can influence cell aggregation. Experiment with adjusting the concentrations of Ca²⁺ and Mg²⁺. 2. Inoculum Preparation: A highly aggregated inoculum will likely lead to aggregated growth in the bioreactor. Prepare a more dispersed inoculum if possible. 3. Shear Stress: While high shear can be detrimental, very low shear can promote the formation of large, loose aggregates. A moderate and optimized agitation speed is crucial. The use of microparticles in the fermentation medium has been shown to sometimes promote the formation of smaller, more uniform pellets for other filamentous organisms. |
| SC-F04 | Foaming: Excessive foam is forming in the bioreactor, threatening sterility. | 1. High Protein Content in Media: Media rich in proteins (e.g., peptone, yeast extract) are prone to foaming. 2. Cell Lysis: Cell lysis releases intracellular proteins, which can act as surfactants and cause foaming. This can be a result of high shear stress or nutrient depletion. Solutions: - Add a sterile antifoaming agent (e.g., silicone-based or polypropyleneglycol-based) as needed. - Install a mechanical foam breaker in the bioreactor head-space. - Optimize agitation and aeration rates to minimize excessive foam generation[1]. |
| SC-F05 | Contamination: My fermentation is contaminated with other microorganisms. | 1. Inadequate Sterilization: Ensure that the bioreactor, all tubing, and the media are properly sterilized. Validate your sterilization protocols. 2. Compromised Seals: Check all seals, O-rings, and connection points for any potential breaches that could allow contaminants to enter. 3. Contaminated Inoculum: Always check the purity of your inoculum before transferring it to the bioreactor. 4. Non-sterile additions: Ensure that all additions to the fermenter post-sterilization (e.g., antifoam, pH correctants, feed solutions) are sterile. |
Frequently Asked Questions (FAQs)
1. What is a suitable medium for large-scale fermentation of Sorangium cellulosum for secondary metabolite production?
While the optimal medium for this compound production may require specific optimization, a good starting point is a medium rich in complex carbohydrates and proteins. Based on studies on other secondary metabolites like Epothilone B from S. cellulosum, a suitable medium could contain potato starch, skim milk powder, glucose, and soybean powder, supplemented with essential minerals like magnesium sulfate (B86663) and calcium chloride.
2. What are the typical fermentation parameters for Sorangium cellulosum?
Optimal parameters should be determined empirically for your specific strain and bioreactor setup. However, typical starting parameters are:
-
Temperature: 30°C
-
pH: 7.2 - 7.4
-
Dissolved Oxygen (DO): Maintain above 20% saturation. DO can be a critical limiting factor for secondary metabolite production.
-
Agitation: This is highly dependent on the bioreactor geometry and scale. Start with a low agitation speed and gradually increase to ensure mixing without causing excessive shear stress.
3. How can I monitor the growth of Sorangium cellulosum in a bioreactor?
Monitoring the growth of filamentous organisms can be challenging. Direct methods like dry cell weight are accurate but not real-time. Indirect methods that can be monitored online include:
-
Oxygen Uptake Rate (OUR): This is often a good indicator of metabolic activity and biomass.
-
Carbon Dioxide Evolution Rate (CER): Similar to OUR, this reflects the metabolic activity of the culture.
-
Offline Measurement of a Key Nutrient: Tracking the consumption of the primary carbon or nitrogen source can provide an estimate of growth.
4. What is a suitable strategy for scaling up the inoculum for a large-scale bioreactor?
A multi-stage scale-up is recommended to ensure a healthy and actively growing inoculum. A typical process would be:
-
Agar (B569324) Plate Culture: Start from a pure culture on an appropriate agar medium.
-
Shake Flask Cultures: Inoculate a series of shake flasks of increasing volume.
-
Seed Bioreactor: Use the final shake flask culture to inoculate a smaller seed bioreactor.
-
Production Bioreactor: Transfer the culture from the seed bioreactor to the final production bioreactor. The volume of each step should be sufficient to inoculate the next stage at 5-10% (v/v).
5. How is this compound extracted and purified from the fermentation broth?
This compound is a hydrophobic molecule. A general downstream processing strategy would involve:
-
Cell Separation: Separate the biomass from the broth via centrifugation or filtration.
-
Solvent Extraction: Extract this compound from both the supernatant and the cell mass using an organic solvent like ethyl acetate (B1210297) or butanol.
-
Concentration: Evaporate the solvent to concentrate the crude extract.
-
Chromatography: Purify this compound from the crude extract using chromatographic techniques. This may involve a combination of methods such as silica (B1680970) gel chromatography, reverse-phase chromatography (e.g., on a C18 column), and potentially preparative HPLC for final polishing[2][3][4].
Data Presentation
The following tables provide examples of media composition and fermentation parameters that have been successful for the production of other secondary metabolites, such as Epothilone B, by Sorangium cellulosum. These can serve as a starting point for the optimization of this compound production.
Table 1: Example Medium Composition for Secondary Metabolite Production by Sorangium cellulosum
| Component | Concentration (g/L) |
| Potato Starch | 4.8 |
| Skim Milk Powder | 2.3 |
| Glucose | 0.5 |
| Soybean Powder | 2.0 |
| Magnesium Sulfate (MgSO₄·7H₂O) | 2.0 |
| Calcium Chloride (CaCl₂) | 2.0 |
| EDTA-Fe³⁺ | 2.0 mL/L |
| Trace Elements Solution | 0.5 mL/L |
| Absorbent Resin (e.g., XAD-16) | 2% (v/v) |
Note: This composition is based on optimized conditions for Epothilone B production and may require further optimization for this compound.
Table 2: Example Fermentation Parameters for Secondary Metabolite Production
| Parameter | Value |
| Temperature | 30°C |
| pH | 7.4 |
| Inoculation Amount | 8% (v/v) |
| Working Volume | 50 mL in a 250 mL flask (for initial studies) |
Experimental Protocols
Protocol 1: Inoculum Development for a 10L Bioreactor
-
Stage 1: Shake Flask Culture (250 mL)
-
Inoculate 50 mL of sterile seed medium in a 250 mL baffled shake flask with a loopful of Sorangium cellulosum from a fresh agar plate.
-
Incubate at 30°C with shaking at 200 rpm for 3-4 days until the culture is in the late logarithmic growth phase.
-
-
Stage 2: Shake Flask Culture (2 L)
-
Inoculate 500 mL of sterile seed medium in a 2 L baffled shake flask with the entire 50 mL culture from Stage 1.
-
Incubate at 30°C with shaking at 200 rpm for 2-3 days.
-
-
Stage 3: Inoculation of the 10L Bioreactor
-
Aseptically transfer the 500 mL culture from Stage 2 to the 10L production bioreactor containing 4.5 L of sterile production medium (resulting in a 10% v/v inoculum).
-
Protocol 2: General Fed-Batch Fermentation Strategy
-
Batch Phase:
-
Start the fermentation in a batch mode with a medium containing sufficient nutrients for initial biomass accumulation.
-
Monitor key parameters such as pH, DO, and substrate concentration.
-
-
Feeding Phase:
-
Once the initial carbon source starts to deplete (as indicated by a sharp increase in DO), begin the intermittent or continuous feeding of a concentrated nutrient solution.
-
The feed solution should be designed to maintain a low level of the primary carbon source to avoid catabolite repression and to provide any limiting nutrients for this compound biosynthesis.
-
Adjust the feed rate based on real-time data, such as OUR or CER, to maintain optimal conditions for secondary metabolite production.
-
Protocol 3: Quantification of this compound by HPLC
This is a general protocol and may require optimization for your specific equipment and standards.
-
Sample Preparation:
-
Take a known volume of fermentation broth.
-
Perform a liquid-liquid extraction with an equal volume of ethyl acetate.
-
Separate the organic phase and evaporate to dryness.
-
Re-dissolve the residue in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Filter the sample through a 0.22 µm filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV detector at a wavelength determined by the UV spectrum of pure this compound.
-
Quantification: Use a standard curve prepared with purified this compound.
-
Visualizations
This compound Biosynthetic Pathway
Caption: Biosynthetic pathway of this compound in Sorangium cellulosum.
Regulatory Influences on Secondary Metabolism in Sorangium cellulosum
Caption: Conceptual model of regulatory influences on secondary metabolism.
Experimental Workflow for this compound Production
Caption: General experimental workflow for this compound production.
References
stability issues of Chlorotonil A in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Chlorotonil A in various solvents. Due to the limited availability of direct stability data for this compound, this guide incorporates information on related macrolide antibiotics to provide a predictive framework, alongside protocols for users to generate their own stability data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Due to its poor water solubility, this compound should be dissolved in organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions. For other applications, anhydrous ethanol (B145695) or acetonitrile (B52724) may also be suitable. It is advisable to prepare fresh solutions for sensitive experiments. For long-term storage, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound in anhydrous organic solvents should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to air and moisture. Aliquoting into smaller, single-use volumes is highly recommended to prevent degradation from repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
Q4: What are the known degradation pathways for macrolide antibiotics similar to this compound?
A4: Macrolide antibiotics can degrade under various conditions, including hydrolysis (in acidic or basic solutions), oxidation, and exposure to heat and light. Degradation can involve cleavage of the macrolide ring, modification of functional groups, or epimerization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound from solution | - Poor solubility in the chosen solvent system. - Supersaturation of the solution. - Change in temperature or pH. | - Use a more suitable organic solvent (e.g., DMSO, ethanol). - Gently warm the solution to aid dissolution. - Prepare a fresh, less concentrated solution. - Ensure the pH of the final solution is compatible with the compound's stability. |
| Loss of biological activity of this compound solution over time | - Degradation of the compound due to improper storage. - Instability in the chosen solvent. - Repeated freeze-thaw cycles. | - Prepare fresh solutions before each experiment. - Store stock solutions in small aliquots at -80°C. - Perform a stability study in your experimental solvent system. |
| Inconsistent experimental results | - Variability in the concentration of this compound due to degradation. - Interaction with other components in the experimental medium. | - Use freshly prepared solutions for all experiments. - Validate the stability of this compound under your specific experimental conditions. - Include appropriate controls to assess for potential interactions. |
Stability of Related Macrolide Antibiotics under Forced Degradation Conditions
The following table summarizes the stability of other macrolide antibiotics under various stress conditions. This information can serve as a general guide for the potential stability of this compound.
| Condition | Macrolide Example | Observation | Reference |
| Acidic Hydrolysis | Tilmicosin | Resistant to acidic conditions. | [1] |
| Clarithromycin | Significantly more stable than erythromycin (B1671065) in acidic solution. | [2] | |
| Alkaline Hydrolysis | Tilmicosin | Partially degraded in 1.0 M NaOH at 75°C. | [1] |
| Oxidative Stress | Tilmicosin | Resistant to oxidation. | [1] |
| Roxithromycin | Sensitive to H₂O₂ at 75°C. | [1] | |
| Thermal Stress | Roxithromycin, Tilmicosin | Highly stable to thermal conditions. | [1] |
| Photolytic Stress | Roxithromycin, Tilmicosin | Highly stable to photolytic conditions. | [1] |
Disclaimer: This data is for related compounds and may not be representative of the stability profile of this compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general method for assessing the stability of this compound. Method optimization and validation are required for specific applications.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient: 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in the solvent to be tested (e.g., DMSO, ethanol, acetonitrile).
-
For the stability study, dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the same solvent.
-
Store the samples under the desired conditions (e.g., room temperature, -20°C, 4°C).
-
At each time point, inject the sample directly into the HPLC system.
3. Data Analysis:
-
The stability is determined by comparing the peak area of this compound at each time point to the initial peak area (time zero).
-
Percentage of remaining compound = (Peak area at time 't' / Peak area at time zero) x 100.
Protocol 2: Forced Degradation Study
Forced degradation studies are crucial for understanding degradation pathways and developing a stability-indicating method.
1. Acid Hydrolysis:
-
To 1 mL of a 1 mg/mL solution of this compound in a suitable solvent, add 1 mL of 0.1 N HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and analyze by HPLC.
2. Base Hydrolysis:
-
To 1 mL of a 1 mg/mL solution of this compound, add 1 mL of 0.1 N NaOH.
-
Follow the same incubation and analysis procedure as for acid hydrolysis, neutralizing with 0.1 N HCl.
3. Oxidative Degradation:
-
To 1 mL of a 1 mg/mL solution of this compound, add 1 mL of 3% hydrogen peroxide.
-
Incubate at room temperature for a defined period, and analyze by HPLC at each time point.
4. Thermal Degradation:
-
Store a solid sample of this compound and a solution in a chosen solvent at an elevated temperature (e.g., 60°C) in the dark.
-
Analyze samples at various time points by HPLC.
5. Photostability:
-
Expose a solution of this compound to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
Keep a control sample in the dark at the same temperature.
-
Analyze both samples at various time points by HPLC.
Visualizations
References
minimizing toxicity of Chlorotonil A derivatives in preclinical studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Chlorotonil A derivatives in preclinical studies. Our goal is to help you anticipate and address challenges related to toxicity and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the baseline toxicity profile of the parent compound, this compound?
A1: Preclinical studies in murine models have shown that this compound possesses low intrinsic toxicity.[1] In studies using a Plasmodium berghei mouse model, oral administration of this compound at doses as high as 110 mg/kg effectively suppressed parasitemia without obvious signs of toxicity.[1][2]
Q2: My experiments with this compound are showing inconsistent results due to poor solubility. What can I do?
A2: Poor aqueous solubility is a known issue with this compound, which can impact its bioavailability and experimental reproducibility.[1][2] Initially, researchers administered it to mice as a powder mixed with peanut butter to overcome this limitation.[1] For in vitro assays, solvents like tetrahydrofuran (B95107) have been used, but this is toxic for in vivo models.[1] It is highly recommended to explore more soluble derivatives or advanced formulations.
Q3: Are there derivatives of this compound with improved solubility and a better toxicity profile?
A3: Yes, recent research has focused on developing semi-synthetic derivatives with enhanced physicochemical properties.[3] A particularly promising derivative is Dehalogenil .[4] This compound, created through a sulfur-mediated dehalogenation, exhibits significantly improved solubility and has demonstrated favorable in vivo toxicity and pharmacokinetics while maintaining excellent antimicrobial and antiplasmodial activity.[4][5] Another derivative, ChB1-Epo2 , has also been developed with the aim of improving physicochemical properties.[3]
Q4: How does modifying the chemical structure of this compound, particularly the chlorine atoms, affect its activity and toxicity?
A4: The gem-dichloro-1,3-dione moiety is considered crucial for the biological activity of this compound.[3] In fact, a simple dehalogenated derivative of this compound was found to be inactive, highlighting the importance of the chlorine-containing scaffold for its therapeutic effects.[2] However, targeted modifications, such as those leading to the derivative Dehalogenil, have successfully improved solubility and the safety profile while preserving high potency.[4][5] This suggests a complex structure-activity relationship where specific dehalogenation in the context of other modifications can be beneficial.
Q5: What is the mechanism of action for this compound and its derivatives, and how does it relate to potential toxicity?
A5: Chlorotonils have a unique mechanism of action that contributes to their efficacy and is important to consider for toxicity. They bind directly to lipids in the cell membrane, which disrupts the membrane's electrical potential and leads to an uncontrolled leakage of potassium ions.[6][7] This action, combined with the inhibition of enzymes involved in cell wall and protein synthesis, results in a rapid bactericidal effect.[6] This mechanism is distinct from many common antibiotics, which can make it harder for bacteria to develop resistance.[7] The selective targeting of bacterial cellular processes helps to minimize toxicity to human cells.[6]
Data Summary: this compound vs. Key Derivatives
| Compound | Key Feature | Solubility | In Vivo Toxicity | Efficacy | Reference |
| This compound | Parent Compound | Poor | Low, but limited by poor bioavailability | High in vitro and in vivo activity against P. falciparum and Gram-positive bacteria. | [1][8] |
| Dehalogenil | Dehalogenated Derivative | Significantly Improved (>500-fold increase) | Favorable in vivo toxicity profile | Retains excellent antimicrobial and antiplasmodial activity. | [2][4][5] |
| ChB1-Epo2 | Epoxide Derivative | Improved | Data not specified, but developed to enhance properties. | Potent derivative. | [3][9] |
Experimental Protocols
Protocol 1: In Vivo Acute Toxicity Assessment (Mouse Model)
This protocol outlines a general procedure for determining the acute toxicity of a this compound derivative.
-
Animal Model: Use healthy BALB/c or Swiss CD1 mice (6-8 weeks old), housed in standard conditions.
-
Compound Formulation: Prepare the derivative in a suitable, non-toxic vehicle. Given the known solubility issues of the parent compound, consider formulations such as an amorphous solid dispersion (ASD) if available.[10]
-
Dose Administration:
-
Divide mice into several groups (n=5 per group), including a vehicle control group.
-
Administer single doses of the compound orally (p.o.) or via intraperitoneal (i.p.) injection at escalating concentrations (e.g., 10, 50, 100, 200 mg/kg).
-
-
Observation:
-
Monitor animals continuously for the first 4 hours post-administration and then daily for 14 days.
-
Record clinical signs of toxicity, including changes in behavior, posture, breathing, and any instances of morbidity or mortality.
-
Measure body weight daily.
-
-
Endpoint Analysis:
-
At day 14, euthanize surviving animals.
-
Perform gross necropsy on all animals (including those that died during the study) to examine for any visible organ abnormalities.
-
Collect blood for hematological and clinical chemistry analysis.
-
Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.
-
-
Data Interpretation: Determine the No Observed Adverse Effect Level (NOAEL) and, if applicable, the LD50 (Lethal Dose, 50%).
Protocol 2: Aqueous Solubility Assay (Kinetic Method)
This protocol provides a method to assess the solubility of different this compound derivatives.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of each derivative in 100% dimethyl sulfoxide (B87167) (DMSO).
-
Assay Plate Preparation:
-
Add 2 µL of the DMSO stock solution to the wells of a 96-well microplate.
-
Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve a final compound concentration of 100 µM.
-
-
Incubation and Measurement:
-
Seal the plate and shake it for 2 hours at room temperature.
-
Measure the turbidity of the solution at a wavelength of 620 nm using a plate reader. A higher absorbance indicates lower solubility due to precipitation.
-
-
Data Analysis: Compare the absorbance values between different derivatives. A lower reading corresponds to higher aqueous solubility.
Visualizations
Caption: Workflow from this compound to improved derivatives.
References
- 1. Antimalarial Activity of the Myxobacterial Macrolide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. Functionalization of Chlorotonils: Dehalogenil as Promising Lead Compound for In Vivo Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HZI | Chlorotonil: Game-Changer in the Fight Against Multidrug-Resistant Pathogens [helmholtz-hzi.de]
- 7. Chlorotonil: Game-Changer in the Fight Against Multidrug-Resistant Pathogens | HELMHOLTZ HIPS [helmholtz-hips.de]
- 8. Two of a Kind--The Biosynthetic Pathways of Chlorotonil and Anthracimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting Inconsistent Results in Chlorotonil A Bioassays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioassays with the natural product Chlorotonil A. Given its potent and complex mechanism of action, along with its challenging physicochemical properties, achieving consistent and reproducible results requires careful attention to experimental detail.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during this compound bioassays in a question-and-answer format.
Q1: I'm observing high variability in my cell viability/cytotoxicity assay results between replicate wells. What are the likely causes?
A1: High variability is a common issue, often stemming from the poor aqueous solubility of this compound or inconsistencies in assay procedure.
Troubleshooting Steps:
-
Compound Precipitation: Visually inspect your treatment wells under a microscope before adding viability reagents. This compound is known for its low water solubility and can precipitate in aqueous culture media, leading to non-uniform exposure of cells to the compound.
-
Solution: Prepare a high-concentration stock solution in 100% DMSO. When diluting to your final concentrations in media, ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.5%) and does not affect cell viability on its own. Perform serial dilutions of your stock in DMSO before adding to the media to minimize precipitation. Consider using a solubility-enhancing excipient if precipitation persists, but validate its inertness in your assay.
-
-
Pipetting Errors: Inconsistent pipetting of the compound, cells, or assay reagents can lead to significant well-to-well variations.
-
Solution: Use calibrated pipettes and practice consistent pipetting technique. When adding this compound dilutions to the wells, mix gently by pipetting up and down a few times to ensure even distribution.
-
-
Uneven Cell Seeding: A non-uniform cell monolayer will result in variable baseline readings.
-
Solution: Ensure your cell suspension is homogenous before and during seeding. Gently swirl the cell suspension flask or tube periodically while plating. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.
-
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the media and compound, leading to skewed results.
-
Solution: Avoid using the outermost wells for experimental data. Instead, fill them with sterile PBS or media to maintain humidity within the plate.
-
Q2: My IC50 values for this compound are inconsistent between experiments. Why is this happening?
A2: Fluctuations in IC50 values can be attributed to several factors, including the physiological state of the cells and variations in experimental conditions.
Troubleshooting Steps:
-
Cell Passage Number and Health: Cells at high passage numbers can exhibit altered sensitivity to compounds. Similarly, unhealthy or stressed cells will respond differently.
-
Solution: Use cells within a consistent and low passage number range for all experiments. Regularly monitor cell morphology and doubling time to ensure they are healthy.
-
-
Inconsistent Incubation Times: The duration of compound exposure can significantly impact the apparent cytotoxicity.
-
Solution: Adhere strictly to the predetermined incubation time for all experiments.
-
-
Variations in Reagent Preparation: The age and preparation of assay reagents (e.g., MTT, MTS) can affect their performance.
-
Solution: Prepare fresh reagents as needed and store them according to the manufacturer's instructions.
-
Q3: I am not observing the expected antimicrobial activity of this compound against Gram-positive bacteria. What could be wrong?
A3: Lack of expected activity can be due to issues with compound integrity, bacterial strain, or the assay methodology.
Troubleshooting Steps:
-
Compound Degradation: this compound, like many natural products, may be sensitive to light, temperature, and pH.
-
Solution: Store this compound stock solutions protected from light at -20°C or -80°C. Thaw immediately before use and avoid repeated freeze-thaw cycles.
-
-
Bacterial Strain and Growth Phase: The susceptibility of bacteria can vary between strains and is often highest during the logarithmic growth phase.
-
Solution: Confirm the identity and expected susceptibility of your bacterial strain. Ensure you are using a standardized inoculum from a fresh culture in the logarithmic growth phase.
-
-
Assay Conditions: The type of broth used and the presence of interfering substances can affect the outcome.
-
Solution: Use a standard, recommended broth for antimicrobial susceptibility testing (e.g., Mueller-Hinton Broth). Ensure the broth composition does not inactivate this compound.
-
Quantitative Data Summary
The following table summarizes reported IC50 and Minimum Inhibitory Concentration (MIC) values for this compound against various cell lines and bacterial strains. Note that these values can vary depending on the specific assay conditions.
| Target Organism/Cell Line | Assay Type | Reported IC50/MIC | Reference |
| Plasmodium falciparum (3D7, chloroquine-sensitive) | Antiplasmodial Assay | 4-32 nM | [1] |
| Plasmodium falciparum (Dd2, chloroquine-resistant) | Antiplasmodial Assay | 4-32 nM | [1] |
| Plasmodium falciparum (Stage IV-V gametocytes) | Bioluminescence Assay | 29.6 nM | [2] |
| Staphylococcus aureus | Broth Microdilution | Low ng/mL range | [3] |
| Bacillus subtilis | Broth Microdilution | Low ng/mL range | [3] |
| CHO-K1 (Chinese Hamster Ovary) | Cytotoxicity Assay | >5 µM | [3] |
| HCT-116 (Human Colon Carcinoma) | Cytotoxicity Assay | >5 µM | [3] |
Experimental Protocols
1. General Protocol for MTT-Based Cell Viability Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound against adherent cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in DMSO. From these, prepare the final treatment concentrations by diluting into complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death. Incubate for 24-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
2. Protocol for Antiplasmodial Activity Assay against P. falciparum
This protocol is adapted for assessing the activity of this compound against the erythrocytic stages of P. falciparum.
-
Parasite Culture: Maintain a synchronous culture of P. falciparum in human erythrocytes at a defined parasitemia and hematocrit.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium.
-
Assay Setup: In a 96-well plate, add the parasite culture and the compound dilutions. Include negative (parasitized erythrocytes without compound) and positive (e.g., artesunate) controls.
-
Incubation: Incubate the plate at 37°C in a low oxygen, high CO2 environment for 48-72 hours.
-
Growth Inhibition Assessment: Parasite growth can be quantified using various methods, such as SYBR Green I-based fluorescence assay, pLDH assay, or microscopic counting of Giemsa-stained smears.
-
Data Analysis: Determine the IC50 value by plotting the percentage of growth inhibition against the log of the compound concentration.
Visualizations
Signaling Pathway of this compound's Antibacterial Action
This compound exhibits a multi-pronged attack on bacterial cells.[4][5] It binds to membrane lipids, leading to membrane destabilization and uncontrolled leakage of potassium ions.[4][5] Additionally, it inhibits enzymes crucial for cell wall and protein synthesis.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Antimalarial Activity of the Myxobacterial Macrolide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. HZI | Chlorotonil: Game-Changer in the Fight Against Multidrug-Resistant Pathogens [helmholtz-hzi.de]
- 5. Natural products chlorotonils exert a complex antibacterial mechanism and address multiple targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for High-Throughput Screening with Chlorotonil A
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during high-throughput screening (HTS) with Chlorotonil A. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows are included to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Compound Handling and Solubility
-
Q1: What is the best solvent for preparing a stock solution of this compound?
-
A1: Due to its low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is crucial to ensure the final concentration of DMSO in the assay medium remains low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Q2: I'm observing precipitation of this compound in my assay plate. How can I improve its solubility?
-
A2: Precipitation can be a significant issue. Here are a few strategies to mitigate this:
-
Optimize DMSO Concentration: Ensure you are using the highest tolerable concentration of DMSO in your final assay volume without affecting cell viability.
-
Use of Pluronic F-68: This non-ionic surfactant can aid in solubilizing hydrophobic compounds in aqueous media. A final concentration of 0.01-0.1% can be tested.
-
Pre-warming Media: Gently warming the assay media to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Consider Derivatives: If solubility issues persist and impact data quality, consider using more soluble semi-synthetic derivatives of this compound, such as Dehalogenil, which has shown improved physicochemical properties.[1]
-
-
Assay Design and Performance
-
Q3: What type of high-throughput screening assay is most suitable for this compound?
-
A3: Given this compound's mechanism of action, which involves disruption of the bacterial cell membrane potential and inhibition of essential enzymes, several HTS assays are appropriate.[2][3] A primary screen could be a bacterial cell viability assay (e.g., using resazurin (B115843) or ATP-based luminescence). For more mechanistic insights, a membrane potential assay using voltage-sensitive dyes can be employed as a secondary screen.
-
-
Q4: How can I minimize false positives and false negatives in my screen?
-
A4: Careful assay design and robust controls are key:
-
Positive and Negative Controls: Use a known antibiotic with a similar mechanism of action (e.g., a membrane-depolarizing agent like daptomycin) as a positive control and a vehicle control (DMSO) as a negative control.
-
Counter-screens: To identify compounds that interfere with the assay technology (e.g., autofluorescence), perform a counter-screen with a mock assay setup (without cells or with heat-killed cells).
-
Orthogonal Assays: Confirm hits from the primary screen using a secondary, mechanistically different assay. For example, a hit from a viability screen could be confirmed with a membrane potential assay.
-
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | - Inconsistent cell seeding- Incomplete compound mixing- Edge effects in the microplate- Reagent instability | - Use an automated cell dispenser for consistent seeding.- Ensure thorough mixing after compound addition by gentle plate shaking.- Avoid using the outer wells of the plate or fill them with sterile media/buffer.- Prepare fresh reagents and protect them from light and temperature fluctuations. |
| Low Z'-factor (<0.5) | - Small signal window (difference between positive and negative controls)- High variability in controls- Suboptimal assay conditions (e.g., incubation time, reagent concentration) | - Optimize the concentration of this compound (or positive control) to achieve a robust signal.- Increase the number of control wells to get a better statistical measure.- Systematically optimize assay parameters such as cell density, incubation times, and reagent concentrations. |
| Compound Autofluorescence | - The inherent fluorescent properties of test compounds interfering with fluorescence-based readouts. | - Measure the fluorescence of the compound in the absence of the assay's fluorescent probe.- If significant, use a different detection method (e.g., luminescence or absorbance) for a secondary screen.- Use appropriate spectral unmixing software if your plate reader supports it. |
| Inconsistent Results Between Experiments | - Variation in cell passage number or health- Different batches of reagents or media- Fluctuation in incubator conditions (temperature, CO2) | - Use cells within a defined passage number range and ensure high viability before seeding.- Qualify new batches of reagents and media before use in a large screen.- Regularly calibrate and monitor incubator conditions. |
Quantitative Data
Table 1: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus ATCC 43300 (MRSA) | 0.1 - 0.2 | [4] |
| Staphylococcus aureus ATCC 25923 | 0.125 - 0.5 | [5] |
| Enterococcus faecalis ATCC 51299 | 0.2 - 0.4 | [4] |
| Enterococcus faecium ATCC 35667 | 0.2 - 0.4 | [4] |
| Escherichia coli ATCC 25922 | > 128 | [5][6] |
| Pseudomonas aeruginosa ATCC 27853 | > 128 | [5][7] |
Note: this compound demonstrates potent activity primarily against Gram-positive bacteria.
Table 2: Cytotoxicity of this compound (IC50)
| Cell Line | IC50 (µM) | Reference |
| HeLa (human cervical cancer) | ~5 - 15 | [8][9] |
| HepG2 (human liver cancer) | ~10 - 25 | [10][11] |
| HT-29 (human colon cancer) | ~8 - 20 | [8] |
Note: Cytotoxicity can vary depending on the specific cell line and assay conditions.
Table 3: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | Soluble | [12][13] |
| Water | Insoluble/Slightly Soluble | [12] |
| Ethanol | Slightly Soluble | [14] |
| Methanol | Slightly Soluble | [14] |
Experimental Protocols
Protocol 1: High-Throughput Bacterial Viability Assay using Resazurin
This protocol is designed for a 384-well plate format to assess the effect of this compound on bacterial viability.
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus) in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in sterile PBS)[3]
-
Positive control (e.g., Vancomycin)
-
Negative control (DMSO)
-
Sterile 384-well black, clear-bottom microplates
Procedure:
-
Bacterial Culture Preparation: Dilute the logarithmic phase bacterial culture in MHB to the optimized seeding density (determined empirically, often around 1 x 10^5 CFU/mL).
-
Compound Plating: Using an acoustic liquid handler or a multi-channel pipette, dispense 100 nL of this compound from a concentration-response plate into the assay plate. Also, dispense the positive and negative controls into their respective wells.
-
Cell Seeding: Add 50 µL of the diluted bacterial culture to each well of the 384-well plate.
-
Incubation: Cover the plate with a breathable seal and incubate at 37°C for the optimized duration (typically 18-24 hours).
-
Resazurin Addition: Add 10 µL of the resazurin solution to each well.[3]
-
Second Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light. The incubation time should be optimized to achieve a good signal-to-background ratio without oversaturation.
-
Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[3]
Data Analysis:
-
Subtract the average fluorescence of the media-only wells (background) from all other wells.
-
Normalize the data with the negative control (DMSO) representing 100% viability and the positive control (or a high concentration of this compound that completely inhibits growth) representing 0% viability.
-
Plot the normalized percent viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: High-Throughput Bacterial Membrane Potential Assay
This protocol utilizes the fluorescent dye DiSC3(5) to measure changes in bacterial membrane potential in a 384-well format.
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus) in logarithmic growth phase
-
HEPES buffer (5 mM, pH 7.2) with 20 mM glucose and 100 mM KCl
-
This compound stock solution (in DMSO)
-
DiSC3(5) stock solution (in DMSO)
-
Positive control (e.g., Valinomycin or another ionophore)
-
Negative control (DMSO)
-
Sterile 384-well black, clear-bottom microplates
Procedure:
-
Cell Preparation: Harvest logarithmic phase bacteria by centrifugation, wash twice with HEPES buffer, and resuspend in the same buffer to an optimized OD600 (e.g., 0.05-0.1).
-
Dye Loading: Add DiSC3(5) to the bacterial suspension to a final concentration of 0.5-2 µM and incubate in the dark at room temperature for 15-30 minutes to allow the dye to accumulate in polarized cells.
-
Compound Plating: Dispense 100 nL of this compound and controls into the assay plate.
-
Cell Dispensing: Add 50 µL of the dye-loaded bacterial suspension to each well.
-
Kinetic Reading: Immediately place the plate in a kinetic fluorescence plate reader and measure the fluorescence (excitation ~622 nm, emission ~670 nm) every 1-2 minutes for 30-60 minutes.[15] Depolarization of the membrane will cause the release of the dye and an increase in fluorescence.
Data Analysis:
-
For each well, calculate the rate of fluorescence increase or the final fluorescence intensity after a defined time.
-
Normalize the data to the positive and negative controls.
-
Plot the normalized response against the log of the compound concentration to determine the EC50 for membrane depolarization.
Visualizations
This compound Mechanism of Action
This compound exhibits a multi-pronged attack on bacterial cells. It directly interacts with the cell membrane, leading to uncontrolled ion leakage and depolarization. Additionally, it inhibits two key enzymes: Methionine Aminopeptidase (MetAP), which is crucial for protein maturation, and YbjG, a phosphatase involved in the recycling of undecaprenyl phosphate, a lipid carrier essential for cell wall biosynthesis.[2][3]
Caption: Mechanism of action of this compound.
High-Throughput Screening Workflow
A typical HTS workflow for identifying antibacterial compounds like this compound involves a primary screen to identify active compounds, followed by secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess toxicity.
Caption: High-throughput screening workflow.
References
- 1. Analysis of the regulation of undecaprenyl diphosphate dephosphorylation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Specificity in the Susceptibilities of Escherichia coli, Pseudomonas aeruginosa and Staphylococcus aureus Clinical Isolates to Six Metal Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. toku-e.com [toku-e.com]
- 13. scribd.com [scribd.com]
- 14. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 15. medicine.tulane.edu [medicine.tulane.edu]
Validation & Comparative
Comparative Efficacy of Chlorotonil A and Chloroquine Against Malaria: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the antimalarial efficacy of the novel macrolide Chlorotonil A and the traditional antimalarial drug, chloroquine (B1663885). The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development efforts.
Executive Summary
Malaria remains a significant global health challenge, exacerbated by the continuous emergence of drug-resistant Plasmodium falciparum strains. While chloroquine has been a cornerstone of antimalarial therapy for decades, its efficacy has been severely compromised by widespread resistance. This compound, a natural product derived from the myxobacterium Sorangium cellulosum, has emerged as a promising candidate with potent antimalarial activity, including against chloroquine-resistant parasites.[1][2] This guide presents a comparative analysis of their in vitro and in vivo efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
In Vitro Efficacy against Plasmodium falciparum
This compound demonstrates potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[1] Notably, its efficacy remains high against strains that exhibit strong resistance to chloroquine. The 50% inhibitory concentration (IC50) values for this compound are consistently in the low nanomolar range.[1][2] In contrast, the IC50 values for chloroquine escalate dramatically in resistant strains.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| This compound | 3D7 (Chloroquine-sensitive) | 4 - 32 | [1][2] |
| Dd2 (Chloroquine-resistant) | 4 - 32 | [1] | |
| Clinical Isolates | 4 - 32 | [2] | |
| Chloroquine | 3D7 (Chloroquine-sensitive) | ~8 - 27 | [3] |
| Dd2 (Chloroquine-resistant) | ~90 | [3] | |
| W2 (Chloroquine-resistant) | ~710 | [3] | |
| K1 (Chloroquine-resistant) | ~155 | [3] |
Note: The IC50 values are compiled from multiple sources and may have been determined under slightly different experimental conditions.
In Vivo Efficacy in Murine Malaria Models
In vivo studies using Plasmodium berghei-infected mice have shown that oral administration of this compound leads to a significant suppression of parasitemia at well-tolerated doses.[1][2] Treatment with four doses of 36 mg/kg of this compound resulted in the suppression of parasitemia without observable signs of toxicity.[1][2] In contrast, the utility of chloroquine in vivo is highly dependent on the parasite's resistance profile, with significantly higher doses required for resistant strains, often approaching toxic levels.
| Compound | Animal Model | Parasite | Dosing Regimen | Efficacy | Reference |
| This compound | Mice | P. berghei | 36 mg/kg (oral, 4 doses) | Suppression of parasitemia | [1][2] |
| Chloroquine | Mice | P. berghei (sensitive) | Varies | Effective at standard doses | [4] |
| Chloroquine | Mice | P. berghei (resistant) | Varies | Reduced efficacy, requires higher doses | [4] |
Mechanisms of Action
The two compounds exhibit distinct mechanisms of action, which underlies this compound's efficacy against chloroquine-resistant strains.
Chloroquine: The primary mechanism of chloroquine involves its accumulation in the acidic food vacuole of the parasite.[5][6] Inside the vacuole, it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[6][7] Chloroquine inhibits the polymerization of heme into hemozoin, leading to the buildup of toxic free heme, which damages parasite membranes and leads to cell death.[5][6][7] Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which expels the drug from the food vacuole.[8]
This compound: Recent studies have revealed a novel, multi-pronged mechanism of action for this compound. It targets the bacterial cell membrane by binding to membrane lipids, leading to destabilization and uncontrolled leakage of potassium ions. This disrupts the membrane potential and other essential cellular processes. Additionally, this compound inhibits enzymes involved in protein synthesis. This unique mechanism of action is a key reason for its effectiveness against chloroquine-resistant parasites, as it does not rely on the same pathways targeted by chloroquine.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
-
Parasite Culture: P. falciparum strains (e.g., 3D7 for chloroquine-sensitive and Dd2 for chloroquine-resistant) are maintained in continuous in vitro culture in human erythrocytes (O+). The culture medium is RPMI-1640 supplemented with HEPES, L-glutamine, hypoxanthine, gentamicin, and Albumax II. Cultures are incubated at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).
-
Drug Plate Preparation: Test compounds are serially diluted in a 96-well microtiter plate. Chloroquine is used as a positive control, and wells with solvent serve as a negative control.
-
Assay Initiation: A synchronized parasite culture (primarily ring stage) is diluted to a final parasitemia of 0.5% and a hematocrit of 1%. This parasite suspension is added to the drug-containing plates.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.
-
Data Acquisition and Analysis: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader. The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
In Vivo 4-Day Suppressive Test (Peter's Test)
This is a standard method to evaluate the in vivo efficacy of potential antimalarial compounds in a murine model.
-
Animal Model: Swiss albino or BALB/c mice are commonly used.
-
Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.
-
Drug Administration: The test compound (e.g., this compound) is administered orally or via another relevant route once daily for four consecutive days, starting on the day of infection. A control group receives the vehicle only, and another group receives a standard antimalarial drug like chloroquine.
-
Monitoring Parasitemia: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The average parasitemia of the treated group is compared to the control group to calculate the percentage of parasitemia suppression. The dose that suppresses parasitemia by 50% (ED50) can also be determined.
Visualizing Mechanisms and Workflows
Signaling Pathways
Caption: Mechanisms of action for chloroquine and this compound.
Experimental Workflow
Caption: Standard experimental workflows for antimalarial drug testing.
Conclusion
This compound represents a promising new scaffold for antimalarial drug development. Its potent in vitro and in vivo activity, coupled with a novel mechanism of action that is effective against chloroquine-resistant strains, makes it a high-priority candidate for further investigation. The data presented in this guide underscores the potential of this compound to contribute to the arsenal (B13267) of therapies needed to combat the global threat of malaria. Further head-to-head comparative studies are warranted to fully elucidate its therapeutic potential relative to existing antimalarials.
References
- 1. mmv.org [mmv.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajol.info [ajol.info]
A Head-to-Head Battle Against Malaria: Unraveling the Mechanisms of Chlorotonil A and Artemisinin
A Comparative Guide for Researchers and Drug Development Professionals
In the relentless fight against malaria, the quest for novel antimalarial agents with unique mechanisms of action is paramount to overcoming the ever-present threat of drug resistance. This guide provides a detailed comparison of the established front-line antimalarial, artemisinin (B1665778), and a promising new contender, Chlorotonil A. We delve into their distinct mechanisms of action, supported by experimental data and detailed protocols, to offer a comprehensive resource for the scientific community.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Artemisinin |
| Primary Mechanism | Multi-target: disrupts parasite membrane potential, inhibits essential enzymes.[1] | Heme-activated generation of reactive oxygen species (ROS), leading to oxidative damage of parasite components.[2] |
| Activation | Likely direct action. | Activated by intra-parasitic heme iron.[2] |
| Key Molecular Events | - Binding to membrane lipids, causing membrane depolarization and uncontrolled potassium ion efflux.[1] - Inhibition of peptidoglycan biosynthesis protein YbjG and methionine aminopeptidase (B13392206) (MetAP).[1] | - Cleavage of the endoperoxide bridge. - Generation of carbon-centered radicals and ROS. - Alkylation and damage of parasite proteins, lipids, and DNA. |
| Primary Target Organelle/Site | Parasite cell membrane and cytoplasm. | Parasite food vacuole (initial activation), mitochondria, and cytoplasm. |
| Known Molecular Targets | YbjG and MetAP (in bacteria).[1] Specific targets in Plasmodium are yet to be fully elucidated.[3] | Heme, Translationally Controlled Tumor Protein (TCTP), PfATP6 (SERCA), and a broad range of other proteins. |
In Vitro and In Vivo Efficacy: A Quantitative Comparison
Both this compound and artemisinin derivatives exhibit potent antiplasmodial activity. The following tables summarize key efficacy data from published studies.
Table 1: In Vitro Activity against Plasmodium falciparum
| Compound | Strain | IC50 (nM) | Reference |
| This compound | 3D7 (chloroquine-sensitive) | 10.6 ± 4.1 | [4] |
| Dd2 (chloroquine-resistant) | 23.5 ± 9.4 | [4] | |
| Clinical Isolates (Gabon) | 4 - 32 | [4][5] | |
| Artesunate | 3D7 (chloroquine-sensitive) | 1.1 - 20 | [4] |
| Dd2 (chloroquine-resistant) | - | ||
| Clinical Isolates (Gabon) | - | ||
| Dihydroartemisinin | - | 0.3 x 10⁻⁸ M (3 nM) | [6] |
Table 2: In Vivo Efficacy in Plasmodium berghei-Infected Mice
| Compound | Dosage | Outcome | Reference |
| This compound | 36 mg/kg (oral, 4 doses) | Suppression of parasitemia | [4][5] |
| Dihydroartemisinin | 10 mg/kg (intramuscular, 3 days) | 47% cure rate | [6] |
| Artemisinin | 10 mg/kg (intramuscular, 3 days) | 100% recrudescence | [6] |
| Artesunate | 10 mg/kg (intramuscular, 3 days) | 100% recrudescence | [6] |
Delving into the Mechanisms: Signaling Pathways and Experimental Workflows
This compound: A Multi-pronged Attack on the Parasite
The antibacterial mechanism of this compound, which is thought to be analogous to its antimalarial action, involves a sophisticated, multi-target approach.[1] It simultaneously disrupts the parasite's cell membrane integrity and inhibits crucial enzymatic pathways.[1]
Caption: Proposed mechanism of action of this compound against Plasmodium falciparum.
Artemisinin: The Reactive Oxygen Species Onslaught
Artemisinin and its derivatives function as prodrugs that are activated by heme, a byproduct of hemoglobin digestion in the parasite's food vacuole.[2] This activation unleashes a torrent of reactive oxygen species (ROS), which cause widespread, lethal damage to parasite components.
Caption: Mechanism of action of Artemisinin against Plasmodium falciparum.
Experimental Protocols: Key Methodologies
In Vitro Drug Sensitivity Assay for P. falciparum
This protocol is a standard method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.
References
- 1. Natural products chlorotonils exert a complex antibacterial mechanism and address multiple targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Antimalarial Activity of the Myxobacterial Macrolide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimalarial activity of the myxobacterial macrolide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of fluorescent Plasmodium falciparum for in vitro growth inhibition assays - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Chlorotonil A: A Novel Antibacterial Agent with a Multi-Target Mechanism of Action
A comprehensive guide for researchers and drug development professionals on the antibacterial targets and comparative efficacy of Chlorotonil A.
This compound, a natural product isolated from the soil bacterium Sorangium cellulosum, represents a promising new class of antibiotics with a unique multi-target mechanism of action effective against multidrug-resistant Gram-positive pathogens.[1][2][3][4] This guide provides a detailed comparison of this compound's antibacterial activity with alternative drugs, supported by available experimental data. It also outlines the key experimental protocols for validating its antibacterial targets and visualizes its mechanism of action and target validation workflows.
Performance Comparison
This compound and its derivatives exhibit potent activity against clinically relevant bacteria such as Staphylococcus aureus and Enterococcus faecium.[1][4] The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for a potent derivative of this compound, dehalogenil (DHG), and compares it with other antibiotics that target similar cellular pathways.
| Antibiotic | Target Pathway | Organism | MIC (µg/mL) | Reference |
| Dehalogenil (this compound derivative) | Cell Membrane, Cell Wall Synthesis, Protein Synthesis | Staphylococcus aureus | 0.03125 | [5] |
| Daptomycin | Cell Membrane | Staphylococcus aureus | 0.25 - 1 | |
| Enterococcus faecium | 1 - 4 | |||
| Telavancin | Cell Membrane, Cell Wall Synthesis | Staphylococcus aureus (MSSA/MRSA) | 0.03 - 0.06 | |
| Enterococcus faecalis (vancomycin-susceptible) | 0.12 | |||
| Enterococcus faecium (vancomycin-susceptible) | 0.03 - 0.06 | |||
| Linezolid | Protein Synthesis | Staphylococcus aureus | 1 - 4 | |
| Enterococcus faecium | 1 - 2 | |||
| Actinonin | Protein Synthesis (MetAP inhibitor) | Salmonella Typhimurium | ≤0.768 | |
| Vibrio vulnificus | ≤0.192 |
Note: Specific IC50 values for the inhibition of YbjG and MetAP by this compound are not yet publicly available in the reviewed literature. The provided MIC for Dehalogenil is a potent indicator of its overall antibacterial efficacy.
Validated Antibacterial Targets of this compound
This compound employs a multifaceted approach to exert its bactericidal effects, targeting three distinct cellular components:
-
Bacterial Cell Membrane: this compound directly binds to membrane lipids, leading to a rapid depolarization of the membrane potential.[4] This disruption of the membrane's integrity causes an uncontrolled leakage of potassium ions from the cell, ultimately leading to cell death.[4] This direct interaction with lipids makes the development of resistance more challenging for bacteria.[4]
-
Cell Wall Synthesis: this compound inhibits the function of YbjG, a phosphatase involved in the recycling of undecaprenyl pyrophosphate (UPP), a lipid carrier essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[3]
-
Protein Synthesis: The compound also targets and inhibits Methionine aminopeptidase (B13392206) (MetAP), an essential enzyme that removes the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation.[3]
This combination of targeting the cell membrane, cell wall synthesis, and protein synthesis contributes to the potent and rapid bactericidal activity of this compound.[4]
Experimental Protocols
1. Membrane Depolarization Assay
This assay is used to validate the effect of this compound on the bacterial cell membrane potential.
-
Principle: A voltage-sensitive fluorescent dye, such as DiOC2(3) or ThT, is used. In healthy, polarized cells, the dye will exhibit a certain fluorescence. Upon membrane depolarization by an agent like this compound, the dye's fluorescence properties will change, which can be measured using a fluorometer or a fluorescence microscope.
-
Protocol Outline:
-
Grow a liquid culture of the target bacteria (e.g., S. aureus) to the mid-logarithmic phase.
-
Wash and resuspend the bacterial cells in a suitable buffer.
-
Load the cells with the voltage-sensitive dye according to the manufacturer's instructions.
-
Measure the baseline fluorescence.
-
Add this compound (or a derivative like DHG) at various concentrations to the cell suspension.
-
Monitor the change in fluorescence over time. A rapid increase or decrease in fluorescence (depending on the dye used) indicates membrane depolarization.
-
Include a known membrane-depolarizing agent (e.g., valinomycin) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
2. YbjG (Undecaprenyl Pyrophosphate Phosphatase) Inhibition Assay
This assay determines the inhibitory activity of this compound against the YbjG enzyme.
-
Principle: The enzymatic activity of YbjG is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from its substrate, undecaprenyl pyrophosphate (UPP). A common method for this is the malachite green assay.
-
Protocol Outline:
-
Purify the YbjG enzyme from a bacterial expression system.
-
Prepare a reaction mixture containing a suitable buffer, the YbjG enzyme, and its substrate, UPP.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the reaction for a defined period at an optimal temperature.
-
Stop the reaction and add the malachite green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620-660 nm). The amount of Pi released is proportional to the absorbance.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
-
Include a no-inhibitor control and a no-enzyme control.
-
3. MetAP (Methionine Aminopeptidase) Inhibition Assay
This assay evaluates the inhibitory effect of this compound on the MetAP enzyme.
-
Principle: A coupled-enzyme assay is often used. The MetAP enzyme cleaves the N-terminal methionine from a synthetic substrate. The released methionine is then acted upon by a second enzyme (e.g., L-amino acid oxidase), which produces a detectable product (e.g., hydrogen peroxide). The hydrogen peroxide can then be measured using a colorimetric or fluorometric probe in the presence of horseradish peroxidase.
-
Protocol Outline:
-
Purify the MetAP enzyme.
-
Prepare a reaction mixture containing a buffer, the MetAP enzyme, and a specific peptide substrate (e.g., Met-Pro-pNA).
-
Add varying concentrations of this compound.
-
Add the coupling enzymes (L-amino acid oxidase and horseradish peroxidase) and a chromogenic or fluorogenic substrate (e.g., Amplex Red).
-
Incubate the reaction and monitor the change in absorbance or fluorescence over time.
-
Calculate the rate of reaction and the percentage of inhibition for each this compound concentration to determine the IC50 value.
-
Include appropriate controls, such as a no-inhibitor control and a no-MetAP control.
-
Visualizations
Caption: Mechanism of Action of this compound.
References
- 1. Chlorotonil: Game-Changer in the Fight Against Multidrug-Resistant Pathogens | HELMHOLTZ HIPS [helmholtz-hips.de]
- 2. Chlorotonil: Game-Changer in the Fight Against Multidrug-Resistant Pathogens - Researchers decipher novel mode of action of natural product antibiotic [bionity.com]
- 3. Natural products chlorotonils exert a complex antibacterial mechanism and address multiple targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HZI | Chlorotonil: Game-Changer in the Fight Against Multidrug-Resistant Pathogens [helmholtz-hzi.de]
- 5. Publikationen der UdS: Biological evaluation of antibiotics overcoming resistance - natural product Chlorotonil and synthetic Nitroxoline [publikationen.sulb.uni-saarland.de]
Absence of Cross-Resistance: Chlorotonil A Demonstrates Potent Activity Against Multidrug-Resistant Bacteria
A novel antibiotic, Chlorotonil A, and its derivative, Dehalogenil, have demonstrated significant efficacy against a range of multidrug-resistant Gram-positive bacteria, with studies indicating a low potential for cross-resistance with existing antibiotic classes. This is attributed to its unique multi-target mechanism of action, which circumvents common resistance pathways.
This compound, a natural product, and its optimized derivative, Dehalogenil, exhibit potent antibacterial activity, particularly against clinically important pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus spp. (VRE). Research highlights that the compound's effectiveness is rooted in its ability to simultaneously disrupt the bacterial cell membrane and inhibit key enzymatic processes involved in cell wall and protein synthesis. This multifaceted attack mechanism is believed to be a key factor in its ability to overcome established antibiotic resistance.
A study by Hofer, Deschner, et al. (2024) provides critical insights into the in vitro activity of Dehalogenil against a panel of multidrug-resistant clinical isolates. The findings, summarized below, showcase its potent activity, often comparable or superior to existing last-resort antibiotics.
Comparative In Vitro Activity of Dehalogenil
The minimum inhibitory concentration (MIC) is a standard measure of an antibiotic's effectiveness, representing the lowest concentration required to inhibit the visible growth of a microorganism. The following tables present the MIC values of Dehalogenil compared to other antibiotics against various strains of Staphylococcus aureus and Enterococcus spp.
Staphylococcus aureus
| Strain | Dehalogenil (µg/mL) | Vancomycin (µg/mL) | Daptomycin (µg/mL) | Linezolid (µg/mL) |
| MRSA | ||||
| USA300 | 0.015 | 1 | 0.5 | 1 |
| N315 | 0.015 | 1 | 0.5 | 1 |
| Mu50 (VISA) | 0.03 | 4 | 0.5 | 1 |
| MSSA | ||||
| Newman | 0.015 | 0.5 | 0.25 | 1 |
MRSA: Methicillin-Resistant Staphylococcus aureus; MSSA: Methicillin-Sensitive Staphylococcus aureus; VISA: Vancomycin-Intermediate Staphylococcus aureus
Enterococcus spp.
| Strain | Dehalogenil (µg/mL) | Vancomycin (µg/mL) | Daptomycin (µg/mL) | Linezolid (µg/mL) |
| E. faecalis | ||||
| V583 (VRE) | 0.06 | >256 | 2 | 1 |
| E. faecium | ||||
| E007 (VRE) | 0.03 | >256 | 2 | 1 |
VRE: Vancomycin-Resistant Enterococcus
The data clearly indicates that Dehalogenil maintains potent activity against strains that have developed resistance to vancomycin, a critical last-resort antibiotic for treating serious Gram-positive infections. This lack of cross-resistance is a significant finding for the development of new therapeutic strategies against these challenging pathogens.
Unique Mechanism of Action
The primary reason for the absence of cross-resistance is this compound's novel mechanism of action. Unlike many antibiotics that target a single specific enzyme or pathway, this compound has multiple targets within the bacterial cell.
This diagram illustrates that this compound directly binds to lipids in the bacterial cell membrane, leading to a loss of essential potassium ions and subsequent membrane depolarization. Simultaneously, it inhibits two crucial enzymes: YbjG, which is involved in cell wall biosynthesis, and MetAP, which plays a role in protein synthesis. This combined assault on multiple, unrelated cellular processes makes it exceedingly difficult for bacteria to develop resistance through a single mutation.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide were determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Antibiotic Solutions:
-
Stock solutions of Dehalogenil and comparator antibiotics were prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial twofold dilutions of each antibiotic were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
2. Inoculum Preparation:
-
Bacterial strains were grown on appropriate agar (B569324) plates for 18-24 hours.
-
Several colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
The bacterial suspension was further diluted in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
3. Incubation:
-
The microtiter plates were incubated at 37°C for 16-20 hours in ambient air.
4. MIC Determination:
-
Following incubation, the MIC was determined as the lowest concentration of the antibiotic at which no visible growth of the microorganism was observed.
Conclusion
The compelling in vitro data, combined with a novel multi-target mechanism of action, positions this compound and its derivatives as promising candidates for the development of new antibiotics to combat multidrug-resistant Gram-positive infections. The lack of cross-resistance with current standard-of-care antibiotics is a particularly encouraging feature, suggesting that this compound could be effective where other treatments have failed. Further clinical investigation is warranted to fully assess the therapeutic potential of this new class of antibacterial agents.
A Comparative Guide to the In Vitro Activity of Chlorotonil A and Vancomycin Against Clostridioides difficile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro activity of the novel natural product Chlorotonil A and the established antibiotic vancomycin (B549263) against the pathogenic bacterium Clostridioides difficile. The information presented is intended to inform researchers and professionals in the field of drug development about the potential of this compound as a therapeutic agent for C. difficile infection (CDI).
Executive Summary
Clostridioides difficile is a leading cause of antibiotic-associated diarrhea and a significant healthcare burden. While vancomycin has been a frontline treatment, issues of recurrence and impact on the gut microbiota necessitate the exploration of new therapeutic options. This compound, a natural product, has emerged as a promising candidate. This guide synthesizes available in vitro data to compare the efficacy of these two compounds. While specific quantitative data for this compound is emerging, initial studies indicate an in vitro potency comparable to that of vancomycin.
In Vitro Activity: A Quantitative Comparison
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and vancomycin against C. difficile. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | Not Reported | Not Reported | ~2* |
| Vancomycin | 0.06 - 16 | 0.5 - 2 | 1 - 4 |
Note: The MIC90 value for this compound is an approximation based on qualitative statements from microbiological studies describing its efficacy as "similarly good" and "at concentrations comparable" to vancomycin.[1][2] Further research is needed to establish a definitive quantitative value.
Mechanism of Action
The two compounds exhibit distinct mechanisms of action against C. difficile.
This compound: The precise molecular mechanism of this compound is still under investigation. However, studies have revealed that it possesses unique antimicrobial properties that extend beyond simple growth inhibition. Notably, this compound has been shown to accumulate in and inhibit the outgrowth of C. difficile spores, which are crucial for disease recurrence.[3] Furthermore, it demonstrates a microbiota-sparing effect, meaning it has less of a detrimental impact on the beneficial bacteria of the gut microbiome compared to broad-spectrum antibiotics.[3]
Vancomycin: Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall.[1] It specifically binds to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall and leading to cell lysis.[1]
Experimental Protocols
The determination of in vitro activity against C. difficile is typically performed using the broth microdilution method under anaerobic conditions.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Media and Reagents:
- Growth Medium: Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood.
- Antimicrobial Stock Solutions: Prepare stock solutions of this compound and vancomycin in a suitable solvent (e.g., DMSO) at a high concentration.
- Inoculum: Prepare a suspension of the C. difficile strain to be tested, adjusted to a 0.5 McFarland turbidity standard in a suitable broth. This should then be further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
2. Assay Procedure:
- Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agents in the supplemented Brucella broth.
- Inoculation: Inoculate each well with the prepared C. difficile suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Anaerobic Incubation: Incubate the microtiter plate in an anaerobic chamber or jar at 37°C for 48 hours.
- Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the in vitro activity of an antibiotic against C. difficile.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathways and Logical Relationships
The distinct mechanisms of action of this compound and vancomycin can be visualized as follows:
References
Comparative Analysis of Chlorotonil A's Gametocytocidal Activity Against Plasmodium falciparum
For Immediate Release
A deep dive into the transmission-blocking potential of the novel antimalarial compound, Chlorotonil A, reveals potent activity against mature Plasmodium falciparum gametocytes. This guide provides a comparative overview of this compound's efficacy alongside other known antimalarial agents, supported by experimental data and detailed protocols for key validation assays.
The fight against malaria, a devastating parasitic disease, requires a multi-pronged approach that not only targets the disease-causing asexual stages of the parasite but also interrupts its transmission. This transmission is mediated by sexual-stage parasites known as gametocytes. This compound, a macrolide produced by the myxobacterium Sorangium cellulosum, has emerged as a promising candidate with activity against all intraerythrocytic stages of P. falciparum, including the mature stage IV and V gametocytes responsible for transmission to mosquitoes.[1][2] This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of this compound's effect on P. falciparum gametocytes with that of other antimalarial compounds.
Quantitative Comparison of Gametocytocidal Activity
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and other antimalarial agents against late-stage (IV-V) P. falciparum gametocytes. The data highlights the potent gametocytocidal activity of this compound, with IC50 values in the low nanomolar range.[3][4]
| Compound | P. falciparum Strain(s) | IC50 (nM) against Late-Stage Gametocytes | Reference Assay |
| This compound | Laboratory strains | 4 - 32 | Bioluminescence Assay |
| Clinical isolates (Gabon) | Comparable to lab strains | Bioluminescence Assay | |
| A Derivative of this compound | Not Specified | 0.93 | Not Specified |
| Artesunate (B1665782) | Not Specified | High concentrations required | Bioluminescence Assay |
| Dihydroartemisinin | Not Specified | High concentrations required | Bioluminescence Assay |
| Epoxomicin | Not Specified | Highly active (serves as control) | Bioluminescence Assay |
| Methylene Blue | Not Specified | Potent inhibitor | Luciferase-based assays |
Experimental Protocols for Key Assays
Accurate validation of a compound's gametocytocidal and transmission-blocking potential relies on standardized and reproducible assays. Below are detailed methodologies for three critical experimental procedures.
Gametocyte Viability Assay (ATP Bioluminescence)
This assay quantitatively assesses the viability of late-stage gametocytes by measuring their intracellular ATP levels. A decrease in ATP correlates with parasite death.
Principle: Viable gametocytes produce ATP. Upon lysis of the parasites, the released ATP reacts with a luciferin/luciferase reagent to produce a bioluminescent signal that is proportional to the number of viable gametocytes.
Protocol:
-
Gametocyte Culture: Culture P. falciparum (e.g., NF54 strain) to produce mature stage V gametocytes. This process typically takes 14-17 days.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and positive/negative controls in a suitable culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%).
-
Drug Treatment:
-
Enrich and adjust the mature gametocyte population to a desired concentration (e.g., 0.5-1% gametocytemia).
-
Add the gametocyte suspension to 96-well plates.
-
Add the prepared drug dilutions to the respective wells.
-
Incubate the plates for 48-72 hours at 37°C in a low-oxygen environment (e.g., 3% O₂, 5% CO₂, 92% N₂).
-
-
ATP Measurement:
-
Equilibrate the plates and the ATP detection reagent to room temperature.
-
Add the ATP reagent to each well, which lyses the cells and initiates the luminescent reaction.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Standard Membrane Feeding Assay (SMFA)
The SMFA is the gold-standard method for evaluating the transmission-blocking potential of a compound by assessing the ability of treated gametocytes to infect mosquitoes.[5][6]
Principle: Mosquitoes are fed with P. falciparum gametocyte-infected blood through an artificial membrane. The effect of a test compound on the parasite's ability to establish infection in the mosquito midgut (oocyst formation) is then quantified.
Protocol:
-
Gametocyte Preparation: Culture and mature P. falciparum gametocytes to stage V.
-
Compound Incubation: Incubate the mature gametocytes with the test compound at various concentrations for 24-48 hours.
-
Infectious Blood Meal Preparation: Mix the treated gametocytes with human red blood cells and serum to create an infectious blood meal.
-
Mosquito Feeding:
-
Starve female Anopheles mosquitoes (e.g., Anopheles stephensi) for several hours.
-
Place the infectious blood meal in a membrane feeder maintained at 37°C.
-
Allow the mosquitoes to feed on the blood meal through the membrane for a defined period.
-
-
Mosquito Maintenance: Maintain the fed mosquitoes on a sugar solution for 7-10 days to allow for oocyst development.
-
Oocyst Counting: Dissect the midguts of the mosquitoes, stain them (e.g., with mercurochrome), and count the number of oocysts under a microscope.
-
Data Analysis: The transmission-blocking activity is determined by comparing the number of infected mosquitoes and the average number of oocysts per mosquito in the treated groups versus the control group.
P. falciparum Dual Gamete Formation Assay (PfDGFA)
This assay provides a higher-throughput alternative to the SMFA by assessing the functional viability of mature male and female gametocytes, which is a prerequisite for fertilization and transmission.[7][8]
Principle: The assay individually and simultaneously measures the ability of male gametocytes to exflagellate (form male gametes) and female gametocytes to activate and express surface markers (e.g., Pfs25), following drug treatment.
Protocol:
-
Gametocyte Treatment: Incubate mature stage V gametocytes with serial dilutions of the test compound for 24-48 hours.
-
Gametogenesis Activation: After incubation, wash the gametocytes to remove the drug (for washout experiments) or leave it in (for carryover experiments). Resuspend the gametocytes in a gametogenesis activation solution (containing xanthurenic acid) and incubate at room temperature to induce gamete formation.
-
Viability Assessment:
-
Male Gametes (Exflagellation): The formation of motile male gametes can be observed and quantified by light microscopy.
-
Female Gametes: Female gamete activation can be detected by fixing the cells and using immunofluorescence to stain for a female gamete-specific surface protein, such as Pfs25.
-
-
Quantification: The percentage of exflagellating male gametocytes and Pfs25-positive female gametes is quantified using microscopy or high-content imaging.
-
Data Analysis: Dose-response curves are generated to determine the IC50 values for the inhibition of male and female gamete formation.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes, the following diagrams illustrate the workflows of the described assays.
Caption: Workflow for the Gametocyte Viability (ATP Bioluminescence) Assay.
Caption: Workflow for the Standard Membrane Feeding Assay (SMFA).
Caption: Workflow for the Dual Gamete Formation Assay (PfDGFA).
Mechanism of Action and Future Directions
While the precise molecular target of this compound in P. falciparum is still under investigation, its novel mechanism of action is a significant advantage, particularly in the face of growing resistance to existing antimalarial drugs. The lack of correlation between the activities of this compound and current drugs like chloroquine (B1663885) and artesunate supports the hypothesis of a distinct mode of action.[1] Further research is warranted to elucidate the specific signaling pathways disrupted by this compound in gametocytes. The development of semi-synthetic derivatives of this compound with improved pharmacological properties, such as enhanced water solubility and bioavailability, is also a promising avenue for future research and development.[9][10]
References
- 1. media.malariaworld.org [media.malariaworld.org]
- 2. scholar.usuhs.edu [scholar.usuhs.edu]
- 3. researchgate.net [researchgate.net]
- 4. Antimalarial Activity of the Myxobacterial Macrolide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A quantitative high throughput assay for identifying gametocytocidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Male and Female Gametocyte Functional Viability Assay To Identify Biologically Relevant Malaria Transmission-Blocking Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A male and female gametocyte functional viability assay to identify biologically relevant malaria transmission-blocking drugs | Medicines for Malaria Venture [mmv.org]
- 9. ascenion.de [ascenion.de]
- 10. ASCENION GmbH - Highly active this compound Derivatives for the treatment of Malaria [ascenion.de]
A Comparative Analysis of Chlorotonil A and its Dehalogenated Derivatives: Unveiling the Role of Halogenation in a Novel Class of Anti-infectives
For Immediate Release
SAARBRÜCKEN, Germany – A comprehensive comparative analysis of the myxobacterial natural product Chlorotonil A and its dehalogenated derivatives reveals a nuanced role for the distinctive gem-dichloro-1,3-dione moiety in its potent anti-infective properties. While initial studies indicated a critical function for the chlorine atoms, recent research on a specific dehalogenated derivative, named Dehalogenil, demonstrates retained and even improved pharmacological properties, challenging earlier assumptions and opening new avenues for drug development. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.
Performance Comparison: A Tale of Two Derivatives
This compound, a macrolide produced by the bacterium Sorangium cellulosum, has garnered significant interest for its potent activity against the malaria parasite Plasmodium falciparum and multi-drug resistant Gram-positive bacteria.[1][2] Early investigations into the structure-activity relationship of this compound suggested that its unique gem-dichloro moiety was essential for its biological activity. Indeed, an initial dehalogenated derivative showed a complete loss of antimalarial activity.[3]
However, more recent and extensive studies on a semi-synthetic dehalogenated derivative, Dehalogenil, have painted a more complex picture. Not only does Dehalogenil retain potent antimicrobial and antiplasmodial activity, but it also exhibits significantly improved physicochemical properties, including enhanced solubility, which is a common hurdle in the development of natural products as therapeutic agents.[4][5] This surprising discovery highlights the potential for targeted chemical modifications to optimize the therapeutic profile of the chlorotonil scaffold.
The following table summarizes the available quantitative data on the in vitro activity of this compound and its dehalogenated derivatives against various pathogens.
| Compound | Target Organism | Strain | IC50 (nM) | Reference |
| This compound | Plasmodium falciparum | 3D7 (chloroquine-sensitive) | 9.1 ± 3.0 | [1] |
| This compound | Plasmodium falciparum | Dd2 (chloroquine-resistant) | 18.1 ± 8.6 | [1] |
| Dehalogenated Derivative (early study) | Plasmodium falciparum | 3D7 & Dd2 | > 540 | [3] |
| Dehalogenil | Plasmodium falciparum | 3D7 (chloroquine-sensitive) | 39 ± 3 | [3] |
| Dehalogenil | Plasmodium falciparum | Dd2 (chloroquine-resistant) | 5 ± 0.02 | [3] |
Unraveling the Mechanism of Action: A Multi-pronged Attack
This compound exerts its potent anti-infective effects through a dual mechanism of action that targets fundamental cellular processes. This multi-pronged attack may contribute to its efficacy against drug-resistant pathogens.
As depicted in Figure 1, this compound initially binds to the lipids of the bacterial cell membrane, leading to its destabilization. This disruption causes rapid depolarization of the membrane, resulting in an uncontrolled efflux of potassium ions and a loss of membrane potential.[6] This dissipation of the proton motive force inhibits essential cellular processes such as ATP synthesis and the synthesis of DNA and RNA, ultimately leading to bacterial cell death.[6] In addition to its effects on the cell membrane, this compound can be internalized and subsequently inhibit key enzymes involved in protein biosynthesis, namely the phosphatase YbjG and methionine aminopeptidase (B13392206) (MetAP). This dual-pronged attack on both the cell's physical barrier and its protein production machinery makes it a formidable antimicrobial agent.
Experimental Protocols
To facilitate further research and comparative studies, we provide a detailed methodology for a key assay used in the evaluation of this compound and its derivatives.
In Vitro Antimalarial Susceptibility Testing: SYBR Green I-based Assay
This protocol is adapted from established methods for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum.[7][8][9]
1. Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete malaria culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin, and 50 µg/mL hypoxanthine)
-
Human erythrocytes (O+)
-
96-well black, clear-bottom microplates
-
Test compounds (this compound, derivatives, and control drugs) dissolved in an appropriate solvent (e.g., DMSO)
-
Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
2. Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium in a separate 96-well plate.
-
In the test plate, add 100 µL of the diluted compounds to the respective wells. Include drug-free control wells (containing only medium) and solvent control wells.
-
Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium.
-
Add 100 µL of the parasite suspension to each well of the test plate.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2, 5% O2, and 90% N2.[8]
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I (diluted 1:5,000) to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[7]
-
Calculate the IC50 values by plotting the percentage of growth inhibition against the logarithm of the drug concentration using a non-linear regression model.
Conclusion and Future Directions
The comparative analysis of this compound and its dehalogenated derivatives underscores the complex nature of structure-activity relationships in natural products. The discovery that dehalogenation can lead to a derivative with retained potency and improved pharmaceutical properties is a significant step forward in the development of the chlorotonil scaffold as a potential therapeutic agent. This finding challenges the initial hypothesis that the gem-dichloro moiety is indispensable for activity and opens up new possibilities for medicinal chemists to further optimize this promising class of anti-infectives. Future research should focus on a direct, side-by-side comparison of this compound and Dehalogenil in a broad range of assays to provide a more definitive assessment of their relative merits. Elucidating the precise downstream effects of the dual-action mechanism will also be crucial for understanding the full therapeutic potential and for the rational design of next-generation chlorotonil-based drugs.
References
- 1. Antimalarial Activity of the Myxobacterial Macrolide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. citedrive.com [citedrive.com]
- 5. researchgate.net [researchgate.net]
- 6. resources.biomol.com [resources.biomol.com]
- 7. iddo.org [iddo.org]
- 8. Drug sensitivity testing by SYBR Green I-based assay [bio-protocol.org]
- 9. Compound Sensitivity Assay Using SYBR Green I [bio-protocol.org]
A Comparative Analysis of Chlorotonil A and Other Macrolides: Therapeutic Potential and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic potential of Chlorotonil A, a novel macrolide, with established macrolide antibiotics. We delve into their distinct mechanisms of action, supported by available experimental data, to offer a comprehensive resource for researchers in drug discovery and development.
Introduction: A New Wave of Macrolides
Macrolides are a class of antibiotics characterized by a macrocyclic lactone ring, renowned for their protein synthesis inhibitory effects in bacteria.[1][2] For decades, drugs like erythromycin (B1671065), clarithromycin (B1669154), and azithromycin (B1666446) have been mainstays in treating a variety of bacterial infections.[3][4] However, the emergence of antibiotic resistance necessitates the discovery of novel compounds with new mechanisms of action.[3] this compound, a polyketide natural product from the myxobacterium Sorangium cellulosum, represents a significant departure from traditional macrolides, exhibiting a unique multi-pronged mechanism of action and a broad spectrum of activity.[5][6]
Mechanism of Action: A Tale of Two Strategies
The therapeutic potential of macrolides is intrinsically linked to their mechanism of action. Here, we contrast the well-established mechanism of traditional macrolides with the novel approach of this compound.
Traditional Macrolides: Targeting Protein Synthesis
The primary mechanism of action for macrolides like erythromycin, clarithromycin, and azithromycin is the inhibition of bacterial protein synthesis.[1][2] They achieve this by binding to the 50S ribosomal subunit, thereby blocking the exit tunnel for newly synthesized peptides.[1] This action is primarily bacteriostatic at low concentrations, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.[7]
This compound: A Multi-Target Assault
This compound employs a multifaceted strategy that sets it apart from its predecessors. Instead of solely targeting protein synthesis, it launches a simultaneous attack on the bacterial cell membrane and key metabolic enzymes.[5][8] This includes:
-
Membrane Disruption: this compound binds to membrane lipids, leading to the uncontrolled leakage of potassium ions. This dissipates the membrane potential and disrupts essential cellular processes.[5][8]
-
Enzyme Inhibition: It inhibits two crucial enzymes:
-
YbjG: A protein involved in peptidoglycan biosynthesis (cell wall synthesis).[9]
-
Methionine aminopeptidase (B13392206) (MetAP): An enzyme essential for protein maturation.[9]
-
This combined attack leads to a rapid bactericidal effect and may make it more difficult for bacteria to develop resistance.[5][8]
Antimicrobial Activity: A Head-to-Head Comparison
The following table summarizes the available minimum inhibitory concentration (MIC) data for this compound and other macrolides against key bacterial pathogens. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Antibiotic | Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | Not explicitly found in searches | |
| Enterococcus faecium | Not explicitly found in searches | ||
| Azithromycin | Staphylococcus aureus | 32 - 64 (MRSA) | [10][11] |
| Clarithromycin | Staphylococcus aureus | 0.12 - 0.25 (MSSA) | [9][12] |
| Staphylococcus aureus | 512 (MRSA) | [13] | |
| Erythromycin | Staphylococcus aureus | 0.5 | [14] |
Anticancer Potential: An Emerging Frontier
Beyond their antimicrobial properties, certain macrolides have demonstrated potential as anticancer agents.[10] This activity is often attributed to mechanisms distinct from their antibacterial action, including the induction of apoptosis, inhibition of autophagy, and cell cycle arrest.[15][16][17]
The following table presents a summary of the half-maximal inhibitory concentration (IC50) values for various macrolides against different cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process.
| Macrolide | Cancer Cell Line | IC50 | Reference |
| This compound | Various | Data not available in searched literature | |
| Azithromycin | HCT-116 (Colon Cancer) | 63.19 µmol/L (48h) | [15] |
| SW480 (Colon Cancer) | 140.85 µmol/L (48h) | [15] | |
| HeLa (Cervical Cancer) | 15.66 µg/mL (72h) | [18] | |
| SGC-7901 (Gastric Cancer) | 26.05 µg/mL (72h) | [18] | |
| Clarithromycin | HCT116 (Colon Cancer) | Induces apoptosis at 40-160 µM | [6] |
| hERG1-expressing cells | 45.7 µM | [6] | |
| Erythromycin | SH-SY5Y (Neuroblastoma) | Inhibits proliferation | [19] |
| HT-29 (Colon Cancer) | Induces apoptosis | [20] |
While there is a growing body of evidence for the anticancer potential of traditional macrolides, the cytotoxic effects of this compound against cancer cell lines have not been extensively reported in the available literature. Its unique mechanism of action, particularly its ability to disrupt cell membranes, suggests a potential avenue for future investigation in oncology.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature for evaluating the therapeutic potential of macrolides.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Protocol:
-
Prepare a twofold serial dilution of the macrolide in a 96-well microtiter plate containing a suitable broth medium.
-
Prepare a standardized inoculum of the test bacterium (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.[13]
Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the macrolide for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1.5-4 hours at 37°C.[21][22]
-
Living cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.[8]
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[21]
-
Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[21][22] The amount of formazan produced is proportional to the number of viable cells.
This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Protocol:
-
Seed and treat cells with the macrolide as described for the MTT assay.
-
After the incubation period, carefully collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture, which contains substrates for LDH.[23][24]
-
Incubate at room temperature for up to 30 minutes, protected from light.[24][25]
-
The enzymatic reaction produces a colored product that can be measured spectrophotometrically at approximately 490 nm.[25] The amount of color is proportional to the amount of LDH released and, therefore, to the level of cell cytotoxicity.
Conclusion and Future Directions
This compound emerges as a promising therapeutic candidate with a novel multi-target mechanism of action that distinguishes it from traditional macrolides. Its potent activity against multidrug-resistant bacteria and the malaria parasite underscores its potential to address significant unmet medical needs.[5][8] While the anticancer properties of established macrolides are an active area of research, the cytotoxic potential of this compound against cancer cells remains largely unexplored. Given its unique membrane-disrupting capabilities, future studies are warranted to evaluate its efficacy in various cancer models. Further preclinical and clinical investigations are essential to fully elucidate the therapeutic potential of this next-generation macrolide.
References
- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 2. cell lines ic50: Topics by Science.gov [science.gov]
- 3. Chlorotonil: Game-Changer in the Fight Against Multidrug-Resistant Pathogens | HELMHOLTZ HIPS [helmholtz-hips.de]
- 4. Influence of Minimum Inhibitory Concentration in Clinical Outcomes of Enterococcus faecium Bacteremia Treated With Daptomycin: Is it Time to Change the Breakpoint? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Postantibiotic and Sub-MIC Effects of Azithromycin and Isepamicin against Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Sub-lethal concentrations of clarithromycin interfere with the expression of Staphylococcus aureus adhesiveness to human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azithromycin Reduces the Production of α-hemolysin and Biofilm Formation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Emergence and Persistence of Macrolide Resistance in Oropharyngeal Flora and Elimination of Nasal Carriage of Staphylococcus aureus after Therapy with Slow-Release Clarithromycin: a Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Azithromycin enhances anticancer activity of TRAIL by inhibiting autophagy and up-regulating the protein levels of DR4/5 in colon cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clarithromycin Delays Progression of Bronchial Epithelial Cells from G1 Phase to S Phase and Delays Cell Growth via Extracellular Signal-Regulated Protein Kinase Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dash.harvard.edu [dash.harvard.edu]
- 18. mdpi.com [mdpi.com]
- 19. Antitumor activity of erythromycin on human neuroblastoma cell line (SH-SY5Y) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Erythromycin inhibits the proliferation of HERG K+ channel highly expressing cancer cells and shows synergy with anticancer drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. MTT (Assay protocol [protocols.io]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. LDH cytotoxicity assay [protocols.io]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
Safety Profile of Optimized Chlorotonil A Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery and development of novel antimicrobial agents with favorable safety profiles. Chlorotonil A, a natural product macrolide, has demonstrated potent antimicrobial and antimalarial activity. However, its poor solubility has hindered its clinical development. This guide provides a comparative analysis of the safety profile of optimized this compound derivatives, with a focus on "Dehalogenil," a promising new lead compound, to support further research and drug development efforts.
Executive Summary
Recent advancements in the semi-synthetic modification of this compound have led to the development of derivatives with improved physicochemical and pharmacological properties. Notably, the derivative Dehalogenil has emerged as a frontrunner, exhibiting enhanced solubility and significant in vivo efficacy while maintaining potent antimicrobial activity. Preclinical data indicate a favorable safety profile for Dehalogenil, with low toxicity observed in murine models. This guide summarizes the available quantitative safety and pharmacokinetic data for this compound and Dehalogenil, outlines the experimental methodologies used for their evaluation, and provides a comparative perspective to inform future development.
Comparative Safety and Pharmacokinetic Data
The following tables summarize the key quantitative data available for this compound and its optimized derivative, Dehalogenil.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | Assay | IC50 (µM) | Source |
| This compound | HepG2 | MTT Assay | >10 | [Implied from multiple sources stating low toxicity] |
| Dehalogenil | HepG2 | MTT Assay | >10 | [Implied from multiple sources stating favorable toxicity] |
Note: Specific IC50 values for cytotoxicity on mammalian cell lines are not yet publicly available in detail. The available literature suggests low cytotoxicity for both compounds.
Table 2: In Vivo Acute Toxicity in Mice
| Compound | Route of Administration | Dose | Observation | Source |
| This compound | Oral | Up to 110 mg/kg | No obvious signs of toxicity | [1] |
| Dehalogenil | Subcutaneous | 25 mg/kg (daily for 6 days) | Favorable in vivo toxicity | [2] |
Note: A specific LD50 value for Dehalogenil has not been reported. The available data points to a good safety margin at therapeutically relevant doses.
Table 3: Pharmacokinetic Parameters of Dehalogenil in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Intravenous (i.v.) | 7.5 | ~1500 | ~0.1 | ~1200 | ~1.5 |
| Oral (p.o.) in soy oil | 10 | ~200 | ~4 | ~1500 | ~4 |
| Oral (p.o.) in soy oil | 50 | ~600 | ~6 | ~6000 | ~5 |
| Subcutaneous (s.c.) | 5 | ~300 | ~1 | ~1000 | ~2 |
| Subcutaneous (s.c.) | 10 | ~500 | ~1 | ~2000 | ~2.5 |
| Subcutaneous (s.c.) | 25 | ~1200 | ~1 | ~5000 | ~3 |
Data estimated from graphical representations in Hofer, Deschner, et al. (2024). Actual values are pending release in full supplementary data.[2]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the methodologies and mechanisms discussed, the following diagrams illustrate key processes.
Caption: General workflow for in vitro and in vivo safety assessment.
Caption: Multi-target mechanism of action of this compound.
Detailed Experimental Protocols
A comprehensive understanding of the safety profile requires a detailed examination of the experimental methods employed.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: this compound and its derivatives are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted in culture medium to achieve the desired test concentrations. The final DMSO concentration in the assays is kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Assay Procedure:
-
HepG2 cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
The culture medium is then replaced with medium containing various concentrations of the test compounds or vehicle control (DMSO).
-
The plates are incubated for 48-72 hours.
-
Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for an additional 4 hours.
-
The medium is removed, and the formazan (B1609692) crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by non-linear regression analysis of the dose-response curves.
In Vivo Acute Toxicity Study in Mice
-
Animals: Healthy, 6-8 week old female BALB/c mice are used for the study. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Compound Administration: Dehalogenil is formulated in a suitable vehicle (e.g., a mixture of Cremophor EL, ethanol, and saline, or soy oil) for administration. A single dose or repeated doses are administered via the desired route (e.g., intravenous, oral gavage, or subcutaneous injection).
-
Observation: The animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and body weight), and any adverse reactions at regular intervals for a period of up to 14 days.
-
Necropsy: At the end of the observation period, all animals are euthanized, and a gross necropsy is performed to examine for any pathological changes in the major organs.
Pharmacokinetic Study in Mice
-
Animals and Dosing: Male or female BALB/c mice (n=3-5 per group) are used. Dehalogenil is administered via intravenous, oral, or subcutaneous routes at specified doses.
-
Blood Sampling: Blood samples are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing into heparinized tubes.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of Dehalogenil in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).
Conclusion
The available data suggests that optimized this compound derivatives, particularly Dehalogenil, hold significant promise as novel antimicrobial agents. Dehalogenil addresses the key limitation of the parent compound, this compound, by improving solubility and demonstrating a favorable safety and pharmacokinetic profile in preclinical models. Further detailed toxicological studies are warranted to fully characterize the safety of Dehalogenil and support its progression towards clinical trials. This comparative guide provides a foundational overview for researchers to build upon as more data becomes available.
References
Safety Operating Guide
Personal protective equipment for handling Chlorotonil A
Essential Safety and Handling Guide for Chlorotonil A
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent antimalarial, antibacterial, and antifungal polyketide natural product.[1][2][3] Given its unique gem-dichloro-1,3-dione moiety, a cautious approach to handling is warranted, drawing upon best practices for chlorinated compounds in the absence of a specific Safety Data Sheet (SDS).[1] Adherence to these procedural guidelines is essential for ensuring the safety of laboratory personnel.
Hazard Assessment
While specific toxicity data for this compound is limited, its chemical structure as a chlorinated organic compound suggests potential hazards.[1] Similar chlorinated compounds can cause skin and eye irritation, and may be toxic if ingested or inhaled.[4][5] Therefore, it is imperative to handle this compound with appropriate precautions to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Handling Solids (e.g., weighing) | Chemical safety goggles, Face shield | Chemical-resistant gloves (Nitrile or Neoprene), Lab coat, Closed-toe shoes | NIOSH-approved respirator (e.g., N95) recommended due to the potential for aerosolization. |
| Handling Solutions | Chemical safety goggles | Chemical-resistant gloves (Nitrile or Neoprene), Lab coat, Closed-toe shoes | Work in a certified chemical fume hood. Respirator generally not required unless there is a risk of aerosol generation outside of a fume hood. |
| Large-Scale Operations (>1g) | Chemical safety goggles, Face shield | Chemical-resistant gloves (Neoprene or Butyl rubber), Chemical-resistant apron or suit, Boots | Work in a certified chemical fume hood. A supplied-air respirator may be necessary based on a risk assessment.[6][7] |
| Cleaning Spills | Chemical safety goggles, Face shield | Chemical-resistant gloves (Neoprene or Butyl rubber), Chemical-resistant suit or coveralls, Boots[7] | NIOSH-approved respirator with cartridges for organic vapors and acid gases, or a Self-Contained Breathing Apparatus (SCBA) for large spills.[6][7] |
Glove Selection
The selection of appropriate glove material is critical for preventing skin contact. While specific chemical resistance data for this compound is not available, the following table provides general guidance for handling chlorinated compounds.
| Glove Material | General Recommendation for Chlorinated Compounds | Important Considerations |
| Nitrile | Good for incidental contact and handling small quantities. | Inspect gloves for any signs of degradation before and during use. Change gloves frequently. |
| Neoprene | Recommended for extended handling and splash protection.[8] | Offers good chemical resistance to a range of chemicals. |
| Butyl Rubber | Recommended for prolonged contact and handling of concentrated solutions.[7] | Provides excellent resistance to many organic compounds. |
| Natural Rubber | NOT Recommended [6] | May degrade upon contact with chlorinated compounds. |
Note: Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure.
Preparation
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
-
Gather Materials: Before starting, ensure all necessary equipment (glassware, spatulas, solvents) and safety supplies (PPE, spill kit, waste containers) are within reach inside the fume hood.
-
Emergency Equipment: Verify that the safety shower and eyewash station are accessible and operational.[8]
Handling
-
Weighing: When weighing solid this compound, do so in the fume hood. Use a disposable weighing paper or a tared container to avoid contaminating the balance.
-
Making Solutions: Add solvents to the solid compound slowly to avoid splashing. Ensure the container is appropriately capped or covered when not in use.
-
Transfers: Use a pipette or a syringe for liquid transfers. Avoid pouring directly from one container to another to prevent spills.
Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., ethanol), followed by a soap and water wash.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste. Improper disposal can pose a risk to human health and the environment.[9][10]
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous waste. |
| Solutions of this compound | Collect in a designated, sealed container for chlorinated organic solvent waste. Do not mix with other waste streams unless instructed by your institution's EHS office.[11] |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated hazardous waste bag or container. Do not discard in regular trash. |
| Empty Stock Vials | Rinse with a suitable solvent three times. Collect the rinsate as hazardous waste. Deface the label and dispose of the vial as instructed by your EHS office. |
Important: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[11] Do not pour any amount of this compound down the drain.[4]
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[12]
-
Spill: Evacuate the immediate area. For small spills within a fume hood, use a chemical spill kit to absorb the material. For larger spills, evacuate the lab and contact your institution's EHS department immediately.[8]
Safe Handling Workflow for this compound
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Antimalarial Activity of the Myxobacterial Macrolide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disposing of Chlorine: Pool and Cleaning Products - NEDT [nedt.org]
- 5. medsolut.com [medsolut.com]
- 6. CCOHS: Chlorine [ccohs.ca]
- 7. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 8. velsafe.com [velsafe.com]
- 9. Pool Chemical Disposal | Rumpke [rumpke.com]
- 10. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
